molecular formula C18H19NO5 B591986 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate CAS No. 212651-47-3

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate

货号: B591986
CAS 编号: 212651-47-3
分子量: 329.352
InChI 键: CUJSWOOWOONPRH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4.H2O/c1-19(10-17(20)21)18(22)23-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,16H,10-11H2,1H3,(H,20,21);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJSWOOWOONPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718283
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77128-70-2
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methylglycine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid, commonly known in the scientific community as Fmoc-Sar-OH or Fmoc-N-methylglycine, is a pivotal N-methylated amino acid derivative.[1] Its hydrated form is crucial for various applications, primarily in solid-phase peptide synthesis (SPPS).[2] The incorporation of N-methylated amino acids like Fmoc-Sar-OH into peptide chains is a key strategy for enhancing the metabolic stability and bioavailability of peptide-based therapeutics by rendering them less susceptible to enzymatic degradation.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of its hydrate form.

Chemical and Physical Properties

The chemical and physical properties of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid and its hydrate are summarized below. The data is compiled from various chemical suppliers and databases.

PropertyValueSource
Chemical Name 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrateN/A
Synonyms Fmoc-Sar-OH hydrate, Fmoc-N-methylglycine hydrate, Fmoc-sarcosine monohydrate[3]
Appearance White to off-white solid/powder[2]
Molecular Formula C₁₈H₁₉NO₅ (Monohydrate)[3]
Molecular Weight 329.35 g/mol (Monohydrate)[3]
C₁₈H₁₇NO₄ (Anhydrous)[4][5]
311.33 g/mol (Anhydrous)[4][5]
CAS Number 77128-70-2 (Anhydrous)[4][5]
Melting Point 95 - 121 °C (unspecified form)[2][6]
pKa (Predicted) 3.91 ± 0.10[4]
XLogP3 (Computed) 2.8[7]
Storage Conditions 2-8°C, keep in a dark place, sealed in dry[4][8]
Solubility

Fmoc-Sar-OH hydrate exhibits good solubility in polar aprotic solvents, which is a critical factor for its application in solid-phase peptide synthesis.

SolventSolubilityNotes
Dimethylformamide (DMF) SolubleCommonly used solvent in SPPS.
Dimethyl Sulfoxide (DMSO) 100 mg/mL (321.19 mM)Ultrasonic assistance may be needed.[2]
Water Sparingly solubleN/A

Synthesis and Purification

A general and effective method for the synthesis of Fmoc-N-methylated amino acids is via solid-phase synthesis, which offers advantages in terms of purification and handling. The following is a generalized protocol based on the Biron-Kessler method using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[9]

Experimental Protocol: Solid-Phase Synthesis
  • Resin Swelling and Fmoc-Amino Acid Loading: The 2-CTC resin is swelled in a suitable solvent like dichloromethane (DCM). The corresponding Fmoc-amino acid is then loaded onto the resin in the presence of a base such as diisopropylethylamine (DIEA).

  • Fmoc Deprotection: The Fmoc protecting group of the loaded amino acid is removed using a solution of 20% piperidine in DMF to expose the secondary amine.

  • N-Methylation: The exposed amine is then methylated. This is a two-step process involving the introduction of an o-nitrobenzenesulfonyl (o-NBS) protecting group, followed by methylation using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[9]

  • o-NBS Deprotection: The o-NBS group is subsequently removed to yield the N-methylated amino acid still attached to the resin.

  • Fmoc Protection: The newly formed N-methyl amine is then protected with an Fmoc group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) and a base.[9]

  • Cleavage from Resin: The final Fmoc-N-methylated amino acid is cleaved from the 2-CTC resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.[9]

  • Work-up and Isolation of Hydrate: The cleavage solution is typically drained into water, leading to the precipitation of the product. The product can then be dissolved in a solvent like acetonitrile, and the solvent evaporated. To obtain the hydrate form specifically, the final product should be crystallized from a solvent system containing water, followed by air-drying or drying under controlled humidity.

Synthesis Workflow

G Solid-Phase Synthesis of Fmoc-Sar-OH cluster_0 Resin Preparation cluster_1 N-Methylation Cycle cluster_2 Cleavage and Isolation 2-CTC Resin 2-CTC Resin Swell Resin (DCM) Swell Resin (DCM) 2-CTC Resin->Swell Resin (DCM) Load Fmoc-AA (DIEA) Load Fmoc-AA (DIEA) Swell Resin (DCM)->Load Fmoc-AA (DIEA) Fmoc Deprotection (Piperidine/DMF) Fmoc Deprotection (Piperidine/DMF) Load Fmoc-AA (DIEA)->Fmoc Deprotection (Piperidine/DMF) o-NBS Protection o-NBS Protection Fmoc Deprotection (Piperidine/DMF)->o-NBS Protection Methylation (e.g., MeI) Methylation (e.g., MeI) o-NBS Protection->Methylation (e.g., MeI) o-NBS Deprotection o-NBS Deprotection Methylation (e.g., MeI)->o-NBS Deprotection Fmoc Protection (Fmoc-OSu) Fmoc Protection (Fmoc-OSu) o-NBS Deprotection->Fmoc Protection (Fmoc-OSu) Cleavage from Resin (1% TFA/DCM) Cleavage from Resin (1% TFA/DCM) Fmoc Protection (Fmoc-OSu)->Cleavage from Resin (1% TFA/DCM) Precipitation in Water Precipitation in Water Cleavage from Resin (1% TFA/DCM)->Precipitation in Water Crystallization from Aqueous Solvent Crystallization from Aqueous Solvent Precipitation in Water->Crystallization from Aqueous Solvent Fmoc-Sar-OH Hydrate Fmoc-Sar-OH Hydrate Crystallization from Aqueous Solvent->Fmoc-Sar-OH Hydrate

Caption: Workflow for the solid-phase synthesis of Fmoc-Sar-OH hydrate.

Analytical Methods

The purity and identity of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for determining the purity of Fmoc-protected amino acids.

General Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the compound.

  • Detection: UV detection at 254 nm or 265 nm, where the Fmoc group has strong absorbance.

  • Sample Preparation: The sample is dissolved in a suitable solvent, often a mixture of the mobile phases.

Analytical Workflow

G Analytical Workflow for Fmoc-Sar-OH Hydrate Sample Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Sample->Dissolve in Mobile Phase Inject into HPLC Inject into HPLC Dissolve in Mobile Phase->Inject into HPLC C18 Column Separation C18 Column Separation Inject into HPLC->C18 Column Separation UV Detection (254/265 nm) UV Detection (254/265 nm) C18 Column Separation->UV Detection (254/265 nm) Data Analysis Data Analysis UV Detection (254/265 nm)->Data Analysis Purity Assessment Purity Assessment Data Analysis->Purity Assessment

Caption: General workflow for the HPLC analysis of Fmoc-Sar-OH hydrate.

Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons), the methoxycarbonyl group, the N-methyl group, and the α-protons of the glycine backbone. The presence of water in the hydrate form may be observable as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretching (if any residual non-methylated compound is present, though not expected for the pure compound), C-H stretching (aromatic and aliphatic), C=O stretching (carbonyls of the Fmoc and carboxylic acid groups), and C-O stretching. The presence of water of hydration will be indicated by a broad O-H stretching band typically in the region of 3200-3500 cm⁻¹.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the molecular ion peak corresponding to the anhydrous form, [M+H]⁺ or [M-H]⁻, as the water molecule is typically lost during ionization.

Applications in Research and Drug Development

The primary application of this compound is as a building block in solid-phase peptide synthesis.[2]

  • Peptidomimetics: Incorporation of Fmoc-Sar-OH into a peptide sequence creates a peptidomimetic with altered conformational properties and increased resistance to proteolytic degradation.[1]

  • Drug Development: The enhanced stability of peptides containing sarcosine residues makes them more attractive as drug candidates with improved pharmacokinetic profiles.[1]

  • Conformational Studies: The N-methylation restricts the conformational freedom of the peptide backbone, which can be utilized to study the relationship between peptide conformation and biological activity.

It is important to note that Fmoc-Sar-OH itself is not a biologically active molecule that participates in signaling pathways. Instead, it is a synthetic tool used to modify the properties of biologically active peptides.

Safety and Handling

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261) and use only outdoors or in a well-ventilated area (P271).[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[8]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed at the recommended storage temperature.[4][8]

Conclusion

This compound is a valuable reagent for the synthesis of modified peptides with enhanced therapeutic potential. Its well-defined chemical properties and established synthetic and analytical protocols make it an indispensable tool for researchers in peptide chemistry, drug discovery, and development. This guide provides the foundational knowledge required for the effective handling, synthesis, and analysis of this important compound.

References

An In-depth Technical Guide to Fmoc-N-methylglycine Hydrate: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Fmoc-N-methylglycine, also known as Fmoc-sarcosine (Fmoc-Sar-OH), is a pivotal N-methylated amino acid derivative used extensively in solid-phase peptide synthesis (SPPS).[1][2][3] Its incorporation into peptide sequences is a key strategy for enhancing metabolic stability, increasing bioavailability, and modulating the conformational properties of peptide-based therapeutics.[2][4] The N-methyl group provides resistance to enzymatic degradation, a critical attribute for the development of effective peptide drugs.[2] This guide provides a comprehensive overview of its structure, quantitative properties, detailed synthesis protocols, and its application in peptide chemistry.

Structure and Physicochemical Properties

Fmoc-N-methylglycine is a derivative of glycine where the amine nitrogen is methylated and protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2] The Fmoc group is a base-labile protecting group, essential for the stepwise assembly of amino acids in SPPS.[3][5] The compound is typically available as a white to off-white crystalline powder and may exist in both anhydrous and hydrated forms.[2][3][6]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Fmoc-N-methylglycine and its hydrate form.

PropertyValueForm
CAS Number 77128-70-2[1][2][3][7]Both
Molecular Formula C₁₈H₁₇NO₄[1][3][6][7]Anhydrous
C₁₈H₁₉NO₅[8][9]Hydrate
Molecular Weight 311.33 g/mol [1][6]Anhydrous
329.352 g/mol [8]Hydrate
Appearance White to off-white powder/crystal[2][3][6]Both
Melting Point 95 - 121 °C (may decompose)[2][3][6]Both
Solubility Soluble in Dimethylformamide (DMF)[6]Both
IUPAC Name 2-[--INVALID-LINK--amino]acetic acid[8]Anhydrous
2-[--INVALID-LINK--amino]acetic acid; hydrate[8]Hydrate
SMILES CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13[1]Anhydrous
CN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O[8]Hydrate
Storage Temperature 2 - 8 °C[6][10]Both

Synthesis of Fmoc-N-methyl-amino Acids

The synthesis of Fmoc-N-methylated amino acids can be achieved through various methods. A robust and effective strategy is the solid-phase synthesis based on the Biron-Kessler method, which utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[4][11] This approach allows for efficient methylation and subsequent Fmoc protection.

G cluster_synthesis Solid-Phase Synthesis of Fmoc-N-Me-AA-OH start Start: Fmoc-Amino Acid + 2-CTC Resin step1 1. C-Terminal Protection (Loading onto 2-CTC Resin) start->step1 DIEA, DCM step2 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) step1->step2 step3 3. Nosyl Group Protection (o-NBS-Cl) step2->step3 step4 4. N-Methylation (Dimethyl Sulfate or Methyl Iodide) step3->step4 step5 5. Nosyl Deprotection step4->step5 step6 6. Fmoc Re-protection (Fmoc-OSu) step5->step6 step7 7. Cleavage from Resin (e.g., 1% TFA in DCM) step6->step7 end_product Final Product: Fmoc-N-Me-AA-OH step7->end_product G cluster_spps Fmoc-SPPS Cycle for Peptide Elongation cluster_activation Amino Acid Activation resin Resin-Bound Peptide (N-terminus Fmoc-protected) deprotection 1. Deprotection (20% Piperidine in DMF) resin->deprotection washing1 2. Washing (DMF) deprotection->washing1 coupling 3. Coupling washing1->coupling washing2 4. Washing (DMF) coupling->washing2 washing2->resin Cycle Repeats for Next Amino Acid aa Fmoc-N-Me-Gly-OH activated_aa Activated Ester aa->activated_aa agent Coupling Agent (e.g., HCTU/HATU) agent->activated_aa base Base (e.g., DIEA/Collidine) base->activated_aa activated_aa->coupling

References

An In-depth Technical Guide to Fmoc-Sarcosine Hydrate: Properties, Synthesis Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on (9H-fluoren-9-yl)methoxycarbonyl-N-methylglycine, commonly known as Fmoc-Sarcosine. Intended for researchers, scientists, and professionals in drug development, this document details the chemical properties, experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its applications in creating peptides with enhanced therapeutic potential.

Core Properties of Fmoc-Sarcosine

Fmoc-Sarcosine is an N-methylated amino acid derivative widely used as a building block in peptide synthesis. The presence of the N-methyl group on the glycine backbone provides unique characteristics to the resulting peptides, most notably increased metabolic stability. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amine, which can be easily removed under mild basic conditions, making it ideal for Fmoc-based solid-phase peptide synthesis.

Chemical and Physical Data

Quantitative data for Fmoc-Sarcosine are summarized in the table below. It is important to note that while the compound is often supplied as a hydrate, the monohydrate is the most commonly referenced form, sharing its primary CAS number with the anhydrous form in many supplier databases. Another CAS number, 212651-47-3, has been assigned to a hydrated form, though it is less frequently cited.

PropertyValueCitations
CAS Number 77128-70-2 (Monohydrate)[1][2][3][4]
Molecular Formula C₁₈H₁₇NO₄[1][3][4]
Molecular Weight 311.33 g/mol [1][3][5][6][7]
Appearance White to off-white powder or crystal[3][4]
Melting Point 95 - 121 °C[1][3][4]
Solubility Soluble in Dimethylformamide (DMF)[1][3]
Storage Temperature 2 - 8 °C[1][3][4]

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Sarcosine is a key reagent in SPPS, a technique that allows for the stepwise synthesis of peptides on a solid resin support. The incorporation of sarcosine can enhance the properties of synthetic peptides for therapeutic applications.

Advantages of Incorporating Sarcosine

The primary advantages of using Fmoc-Sarcosine in peptide synthesis are rooted in the structural modification it introduces. The N-methyl group offers steric hindrance that can protect against enzymatic degradation, thereby increasing the in vivo half-life of the peptide drug candidate.[2] Furthermore, the presence of N-alkylated amino acids like sarcosine can disrupt secondary structures and improve the solubility of the peptide chain.[8]

Advantages_of_Fmoc_Sarcosine cluster_input Input Reagent cluster_process Process cluster_output Resulting Peptide Properties FmocSar Fmoc-Sarcosine SPPS Solid-Phase Peptide Synthesis FmocSar->SPPS Stability Increased Metabolic Stability SPPS->Stability Solubility Improved Solubility SPPS->Solubility Therapeutic Enhanced Therapeutic Potential Stability->Therapeutic Solubility->Therapeutic

Advantages of incorporating Fmoc-Sarcosine in peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the use of Fmoc-Sarcosine in a standard Fmoc-SPPS workflow.

General Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc-Sarcosine follows a cyclical process of deprotection, washing, coupling, and washing, as illustrated below. This cycle is repeated for each amino acid in the desired sequence.

SPPS_Workflow Resin 1. Start with Resin (e.g., Wang, Rink Amide) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF, IPA) Deprotection->Wash1 Coupling 4. Couple Fmoc-Sarcosine (Activation with HATU/DIPEA) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Continue Chain? Repeat->Deprotection Yes Cleavage 6. Final Cleavage & Deprotection (TFA cocktail) Repeat->Cleavage No

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Fmoc Group Deprotection

This protocol details the removal of the N-terminal Fmoc group from the growing peptide chain attached to the resin.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Isopropyl Alcohol (IPA)

  • Reaction vessel for SPPS

Procedure:

  • Wash the peptide-resin with DMF (3 times).

  • Add the deprotection solution to the resin, ensuring the resin is fully submerged.

  • Agitate the mixture for 5-10 minutes at room temperature.[9]

  • Drain the deprotection solution.

  • Repeat steps 2-4.

  • Wash the resin thoroughly by alternating between DMF and IPA to remove residual piperidine.[9] A typical wash cycle is 3x DMF, 3x IPA, 3x DMF.

  • Confirm complete deprotection using a colorimetric test (e.g., Kaiser test).

Protocol 2: Coupling of Fmoc-Sarcosine

This protocol describes the activation of Fmoc-Sarcosine and its subsequent coupling to the deprotected N-terminal amine of the peptide-resin.

Materials:

  • Deprotected peptide-resin

  • Fmoc-Sarcosine

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • DMF (Peptide synthesis grade)

Reaction Mixture Components:

ComponentMolar Equivalents (relative to resin capacity)
Fmoc-Sarcosine3 - 5 eq.
HATU2.9 - 4.5 eq.
DIPEA6 - 7.5 eq.

Procedure:

  • In a separate vial, dissolve Fmoc-Sarcosine (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated Fmoc-Sarcosine solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitor the coupling reaction for completion (e.g., using a negative Kaiser test).

  • Once complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5 times).

Protocol 3: Final Cleavage and Deprotection

This protocol outlines the cleavage of the synthesized peptide from the resin support and the removal of any side-chain protecting groups.

Materials:

  • Fully synthesized, N-terminally deprotected peptide-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[1] Caution: TFA is highly corrosive.

  • Cold diethyl ether

Procedure:

  • Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the purified peptide under vacuum.

Applications and Biological Relevance

The use of Fmoc-Sarcosine is particularly valuable in the development of peptide-based therapeutics where stability is paramount.[3] Peptides incorporating sarcosine are being investigated in various fields, including oncology and immunology.[3]

While Fmoc-Sarcosine itself is a synthesis reagent, the resulting sarcosine-containing peptides can interact with biological systems. For instance, sarcosine (N-methylglycine) is known to be an inhibitor of the glycine transporter type 1 (GlyT1), which modulates glutamatergic neurotransmission via NMDA receptors.[10] Peptides designed with sarcosine may therefore have applications in neuroscience. Furthermore, peptides synthesized via Fmoc-SPPS have been shown to activate various intracellular signaling pathways, such as the MAPK and Akt pathways, which are crucial for cell growth and proliferation.[11] The specific impact of a sarcosine-containing peptide would be sequence-dependent but could potentially influence these pathways.

Signaling_Pathway cluster_pathway Potential Downstream Signaling Peptide Sarcosine-Containing Peptide Receptor Cell Surface Receptor (e.g., GPCR, RTK) Peptide->Receptor Src Src Kinase Receptor->Src MAPK MAPK Pathway (ERK1/2) Src->MAPK Akt Akt Pathway Src->Akt Response Cellular Response (e.g., Gene Expression, Metabolism, Proliferation) MAPK->Response Akt->Response

Potential signaling pathways modulated by bioactive peptides.

References

A Technical Guide to the Solubility of Fmoc-N-methylglycine Hydrate in DMF for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Fmoc-N-methylglycine hydrate, a critical reagent in solid-phase peptide synthesis (SPPS), within the widely used solvent N,N-Dimethylformamide (DMF). A thorough understanding of its solubility is paramount for optimizing peptide coupling reactions, ensuring the synthesis of high-purity peptides for therapeutic development.

Core Concepts in Solubility for Peptide Synthesis

The dissolution of Fmoc-protected amino acids in a suitable solvent is a foundational step in SPPS. Inadequate solubility can lead to significant challenges, including:

  • Incomplete Reactions: Undissolved Fmoc-amino acids are unavailable for coupling to the growing peptide chain on the solid support, resulting in deletion sequences and impure final products.

  • Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, necessitating longer reaction times and potentially leading to incomplete coupling.

  • Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can diminish their effective concentration and impede their reactivity.

DMF is a polar aprotic solvent favored in SPPS for its exceptional ability to solvate a broad range of organic molecules, including protected amino acids.

Quantitative Solubility Data

CompoundSolventTemperatureReported SolubilityConcentration (mM)Source
Fmoc-N-methylglycine hydrateDMFNot SpecifiedSolubleNot Specified[1]
Fmoc-Thr(tBu)-OHDMFNot Specified"clearly soluble"~250[2]

Note: The solubility of Fmoc-Thr(tBu)-OH is provided for context as an example of a related Fmoc-amino acid derivative.

Experimental Protocol for Determining Solubility

To ascertain the precise solubility of Fmoc-N-methylglycine hydrate in DMF under specific laboratory conditions, the following protocol is recommended.

Objective: To determine the saturation solubility of Fmoc-N-methylglycine hydrate in DMF at a controlled temperature.

Materials:

  • Fmoc-N-methylglycine hydrate

  • High-purity, amine-free DMF

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Fmoc-N-methylglycine hydrate (e.g., 200 mg) into a series of vials.

    • To each vial, add a precise volume of DMF (e.g., 1.0 mL).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.[2]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.[2]

    • Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.[2]

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of Fmoc-N-methylglycine hydrate of known concentrations.

    • Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.[2]

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.[2]

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[2]

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

Workflow for Fmoc-N-methylglycine in Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the typical workflow for the utilization of Fmoc-N-methylglycine in an SPPS cycle.

SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_cleavage Final Steps Solubilization Dissolve Fmoc-N-methylglycine hydrate in DMF Activation Activate with coupling reagent (e.g., HCTU) in DMF Solubilization->Activation Coupling Couple activated Fmoc-N-methylglycine to resin-bound peptide Activation->Coupling Resin_Swell Swell resin in DMF Fmoc_Deprotection Fmoc deprotection (20% piperidine in DMF) Resin_Swell->Fmoc_Deprotection Washing_1 Wash resin with DMF Fmoc_Deprotection->Washing_1 Washing_1->Coupling Washing_2 Wash resin with DMF Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc deprotection Washing_2->Final_Deprotection Cleavage Cleave peptide from resin Final_Deprotection->Cleavage

Caption: Workflow for Fmoc-N-methylglycine in SPPS.

Troubleshooting Solubility Issues

In instances where solubility challenges arise with Fmoc-amino acids, including Fmoc-N-methylglycine hydrate, several strategies can be employed:

  • Solvent Mixtures: The addition of a small amount of a stronger co-solvent, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), can enhance solubility.[3]

  • Gentle Heating: Carefully warming the solution to approximately 37°C can improve the solubility of sparingly soluble Fmoc-amino acids. However, prolonged or excessive heating should be avoided to prevent potential degradation.[3]

  • Sonication: Applying ultrasonic agitation for 5-10 minutes can aid in the dissolution of suspended solids.[3]

  • High-Quality DMF: It is crucial to use high-purity, amine-free DMF, as the presence of impurities can negatively impact solubility and subsequent reactions.[3]

By understanding the solubility characteristics and employing the detailed protocols and workflows outlined in this guide, researchers and drug development professionals can optimize the use of Fmoc-N-methylglycine hydrate in the synthesis of peptides, contributing to the advancement of novel therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-MeGly-OH Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-Fmoc-N-methylglycine hydrate (Fmoc-MeGly-OH hydrate), a key building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated amino acids into peptide sequences. N-methylation is a critical modification in peptide drug design, often leading to improved metabolic stability, membrane permeability, and conformational control. This document details the available physicochemical data, experimental protocols for its characterization and use, and logical workflows for its synthesis and application in peptide chemistry.

Core Physical and Chemical Properties

Fmoc-MeGly-OH is also known as Fmoc-Sarcosine (Fmoc-Sar-OH). The compound is available in both anhydrous and hydrated forms. This guide focuses on the hydrate, though comparative data for the anhydrous form is provided where specific data for the hydrate is unavailable.

Structure and Identification
  • IUPAC Name: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid hydrate

  • Synonyms: Fmoc-Sarcosine hydrate, Fmoc-Sar-OH hydrate, Fmoc-N-methylglycine hydrate[1]

  • Chemical Structure: (Image of the chemical structure of Fmoc-MeGly-OH would be placed here in a full document)

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of Fmoc-MeGly-OH hydrate and its anhydrous form for comparison.

PropertyFmoc-MeGly-OH HydrateFmoc-MeGly-OH (Anhydrous)
CAS Number 212651-47-377128-70-2
Molecular Formula C₁₈H₁₉NO₅C₁₈H₁₇NO₄
Molecular Weight 329.35 g/mol 311.33 g/mol
Appearance White to off-white powder/crystalWhite to off-white powder
Melting Point 117.0 - 121.0 °C95 - 120 °C
Solubility Soluble in DMFSoluble in DMSO (≥29.7 mg/mL), EtOH (≥25 mg/mL with sonication), Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Insoluble in H₂O.[2]
Storage Temperature 2-8°C2-8°C

Experimental Protocols

Detailed methodologies for the characterization and use of Fmoc-MeGly-OH hydrate are crucial for reproducible research and development.

Determination of Water Content by Karl Fischer Titration

This protocol provides a general method for determining the water content in an amino acid hydrate.

Principle: The Karl Fischer titration is a highly specific method for the determination of water content. It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of a base and an alcohol.

Reagents and Equipment:

  • Karl Fischer Titrator (Volumetric or Coulometric)

  • Karl Fischer Reagent (e.g., CombiTitrant)

  • Anhydrous Methanol or other suitable solvent

  • Fmoc-MeGly-OH hydrate sample

  • Analytical Balance

Procedure (Volumetric Titration):

  • Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel.

  • Pre-titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

  • Sample Addition: Accurately weigh a sample of Fmoc-MeGly-OH hydrate (typically 50-100 mg) and quickly add it to the conditioned titration vessel.

  • Titration: Start the titration. The Karl Fischer reagent is added automatically until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.

Note: Due to the poor solubility of some amino acids in alcohols, the use of a solubilizer like formamide or performing the titration at an elevated temperature might be necessary to ensure complete water extraction.

Incorporation of Fmoc-MeGly-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of Fmoc-MeGly-OH to a resin-bound peptide.

Reagents and Equipment:

  • Peptide synthesis vessel

  • Shaker

  • Source of inert gas (Nitrogen or Argon)

  • Fmoc-protected peptide-resin

  • 20% Piperidine in DMF (v/v)

  • Fmoc-MeGly-OH

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-20 minutes.

    • Drain the deprotection solution.

    • Repeat the piperidine treatment once more.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-MeGly-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagents HATU (3-5 eq.) and HOAt (3-5 eq.).

    • Add the base DIPEA (6-10 eq.) and allow the mixture to pre-activate for a few minutes.

  • Coupling:

    • Add the activated Fmoc-MeGly-OH solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours. The coupling of N-methylated amino acids can be sterically hindered and may require longer reaction times or double coupling.[3]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).

  • Confirmation of Coupling: A qualitative ninhydrin test can be performed. A negative result (yellow beads) indicates a successful coupling.

Synthesis of Fmoc-N-Methylglycine

This protocol describes a method for the N-methylation of Fmoc-glycine, adapted from solid-phase synthesis strategies.[4]

Principle: The synthesis involves the protection of the carboxylic acid on a solid support, followed by N-methylation and subsequent cleavage from the support.

Reagents and Equipment:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-Gly-OH

  • DIPEA

  • DCM

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • N-Methylpyrrolidone (NMP)

  • Methylating agent (e.g., Dimethyl sulfate or Methyl iodide)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Thiophenol

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Loading of Fmoc-Gly-OH onto 2-CTC Resin: Swell the 2-CTC resin in DCM. Add a solution of Fmoc-Gly-OH and DIPEA in DCM and react for 2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

  • Nosyl Protection: React the free amine on the resin with o-NBS-Cl and collidine in NMP.

  • N-Methylation: Treat the nosyl-protected glycine on the resin with a methylating agent and a base (e.g., DBU/LiCl).

  • Nosyl Deprotection: Remove the nosyl group using a solution of thiophenol and DBU in NMP.

  • Fmoc Protection: Re-protect the now N-methylated amine with Fmoc-OSu and DIPEA in DCM.

  • Cleavage from Resin: Cleave the final product from the resin using a dilute solution of TFA in DCM (e.g., 1% TFA). This mild condition cleaves the product from the 2-CTC resin without removing acid-labile side-chain protecting groups if present.

Mandatory Visualizations

Logical Workflow for the Synthesis of Fmoc-MeGly-OH

Synthesis_of_Fmoc_MeGly_OH Start Start with Glycine Fmoc_Protection Fmoc Protection of Amine (e.g., with Fmoc-Cl or Fmoc-OSu) Start->Fmoc_Protection Fmoc_Gly_OH Fmoc-Gly-OH Fmoc_Protection->Fmoc_Gly_OH Carboxyl_Protection Carboxyl Protection (e.g., esterification or loading onto 2-CTC resin) Fmoc_Gly_OH->Carboxyl_Protection Protected_Fmoc_Gly Fully Protected Fmoc-Glycine Carboxyl_Protection->Protected_Fmoc_Gly N_Methylation N-Methylation (e.g., using Methyl Iodide and a base) Protected_Fmoc_Gly->N_Methylation Protected_Fmoc_MeGly Protected Fmoc-MeGly N_Methylation->Protected_Fmoc_MeGly Carboxyl_Deprotection Carboxyl Deprotection (e.g., hydrolysis or cleavage from resin) Protected_Fmoc_MeGly->Carboxyl_Deprotection Final_Product Fmoc-MeGly-OH Carboxyl_Deprotection->Final_Product

Synthesis of Fmoc-MeGly-OH Workflow
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Start Start: Peptide-Resin with N-terminal Fmoc group Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Coupling Couple to free amine on Peptide-Resin Washing1->Coupling Activation Activate Fmoc-MeGly-OH (e.g., HATU/HOAt/DIPEA in DMF) Activation->Coupling Washing2 Wash with DMF/DCM Coupling->Washing2 Next_Cycle Proceed to next cycle or final cleavage Washing2->Next_Cycle

SPPS Cycle for Fmoc-MeGly-OH Incorporation

Spectroscopic Data

Due to the limited availability of specific spectroscopic data for the hydrate form, the following data is based on the anhydrous form of Fmoc-MeGly-OH or closely related compounds. The presence of water in the hydrate would primarily manifest as a broad absorption band in the O-H stretching region of the IR spectrum (around 3200-3500 cm⁻¹).

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of Fmoc-Gly-OH in DMSO-d₆ shows characteristic peaks for the fluorenyl group protons between 7.3 and 7.9 ppm, the CH and CH₂ protons of the fluorenylmethoxy group around 4.2-4.3 ppm, and the α-protons of the glycine moiety. For Fmoc-MeGly-OH, an additional singlet corresponding to the N-methyl protons would be expected, typically in the range of 2.5-3.0 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Fmoc-protected amino acids is characterized by:

  • N-H Stretch: Around 3300 cm⁻¹ (absent in Fmoc-MeGly-OH).

  • C-H Stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

  • C=O Stretch (urethane and carboxylic acid): Strong absorptions in the region of 1680-1750 cm⁻¹.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. For the hydrate , a broad absorption band corresponding to the O-H stretching of water molecules is expected in the 3200-3500 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of Fmoc-MeGly-OH would show a molecular ion peak corresponding to its molecular weight. For the anhydrous form, this would be at m/z 311.33 [M]⁺ or 312.34 [M+H]⁺. For the hydrate, the water molecule is typically lost in the mass spectrometer, so the observed mass would likely be that of the anhydrous molecule. Common fragmentation patterns involve the loss of the Fmoc group (222.07 g/mol ) or cleavage to produce the dibenzofulvene cation (m/z 178).

References

Introduction: The Strategic Value of N-Methylation in Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Methylated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often constrained by inherent pharmacological weaknesses, such as susceptibility to proteolytic degradation and poor membrane permeability.[1][2] N-methylation, the substitution of the amide proton on a peptide's backbone with a methyl group, is a powerful and widely adopted strategy to overcome these limitations.[3][4] This modification introduces profound changes to the physicochemical and biological properties of a peptide, including its stability, conformation, and ability to cross biological membranes.[5][6][7]

By strategically incorporating N-methylated amino acids, researchers can fine-tune peptide properties to create more robust and effective therapeutic candidates.[8][9] This guide provides a comprehensive technical overview of N-methylated amino acids, covering their fundamental principles, impact on peptide properties, synthetic methodologies, and analytical characterization.

Core Principles: Structural and Energetic Consequences of N-Methylation

The introduction of a methyl group onto the amide nitrogen of a peptide backbone has several fundamental consequences:

  • Steric Hindrance and Conformational Restriction : The methyl group adds steric bulk that restricts rotation around the peptide bond, limiting the available conformational space.[5] This can lock the peptide into a more rigid, bioactive conformation, potentially enhancing receptor affinity and selectivity.[4][10]

  • Elimination of Hydrogen Bond Donor : N-methylation removes the amide proton, a critical hydrogen bond donor.[5] This disruption of hydrogen bonding patterns reduces the peptide's polarity and increases its lipophilicity.[5]

  • Cis/Trans Isomerization : The steric clash between the N-methyl group and adjacent side chains can lower the energy barrier for cis-trans isomerization of the amide bond. This can favor a cis amide bond conformation, which is typically disfavored in unmodified peptides but can be crucial for mimicking specific protein turns or for optimal receptor engagement.[10][11]

Key Advantages in Peptide Drug Development

The structural changes induced by N-methylation translate into significant advantages for drug development.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[3][4] Proteases recognize and bind to the peptide backbone through hydrogen bonding; the N-methyl group acts as a steric shield, physically blocking the enzyme's access to the scissile amide bond and disrupting these recognition patterns.[3] This protection can extend beyond the modification site, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[3] This enhanced stability leads to a longer in vivo half-life for peptide therapeutics.[12]

Proteolytic_Shielding cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide P1 Peptide Backbone E1 Protease P1->E1 Binding & Cleavage P2 Peptide Backbone (with N-Methyl group) E2 Protease Block->E2 Binding Inhibited

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Improved Membrane Permeability and Oral Bioavailability

N-methylation enhances a peptide's ability to cross cell membranes by reducing its hydrogen bonding capacity, which in turn increases lipophilicity.[5][13] This is a critical factor for improving passive diffusion across hydrophobic barriers like the intestinal epithelium and the blood-brain barrier.[12][14] The strategic use of multiple N-methylations has been shown to dramatically improve the intestinal permeability and oral bioavailability of peptides, a significant step toward developing orally administered peptide drugs.[15][16][17]

Conformational Control and Receptor Selectivity

By restricting the peptide's conformational flexibility, N-methylation can pre-organize it into a structure that is optimal for binding to a specific receptor.[10] This can lead to increased potency and, importantly, enhanced selectivity for different receptor subtypes.[14][17] For instance, a full N-methyl scan of a cyclic hexapeptide integrin antagonist was shown to increase its selectivity toward different integrin subtypes.[17]

Data Presentation: Quantitative Impact of N-Methylation

The effects of N-methylation on peptide properties have been quantified in numerous studies. The following tables summarize key data for easy comparison.

Table 1: Effect of N-Methylation on Proteolytic Stability

Peptide Sequence Modification Protease Half-life (t½) Fold Increase in Stability Reference
G-protein-binding peptide (DKLYWWEFL) Non-methylated Trypsin ~2.5 min - [3]
G-protein-binding peptide (DKLYWWEFL) N-Me-D (at P2 position) Trypsin 3 h 72 [3]
G-protein-binding peptide (DKLYWWEFL) N-Me-K (at P1 position) Trypsin > 42 h > 1000 [3]
Peptide A Unmodified Human Serum 15 minutes - [10]

| Peptide A | N-methylated at P1 | Human Serum | 120 minutes | 8 |[10] |

Table 2: Effect of N-Methylation on Membrane Permeability

Peptide Modification Assay Permeability Coefficient Reference
Cyclic Hexa-alanine Peptides Various (1-5 N-Me groups) Caco-2 Papp < 1 x 10⁻⁶ cm/s (poor) to > 1 x 10⁻⁵ cm/s (high) [15][16]
Unmodified Peptide C None PAMPA 0.5 x 10⁻⁶ cm/s [10]
N-Me-Peptide C 1 site PAMPA 2.1 x 10⁻⁶ cm/s [10]

| N-Me-Peptide C | 2 sites | PAMPA | 4.8 x 10⁻⁶ cm/s |[10] |

Synthetic Methodologies and Challenges

The synthesis of N-methylated peptides presents notable challenges primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amino group.[5] This makes the coupling step in solid-phase peptide synthesis (SPPS) particularly difficult, often leading to incomplete reactions, low yields, and the formation of deletion sequences.[5][18]

SPPS_Workflow start Start: Swell Resin in DMF/NMP deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Coupling Step: Activate & Couple Fmoc-N-Me-AA-OH deprotection1->coupling wash1 Wash Resin (DMF) coupling->wash1 capping Capping (Optional, for unreacted sites) check_completion Check Coupling Completion? (e.g., Bromophenol Blue Test) wash1->check_completion check_completion->coupling Incomplete (Recouple) deprotection2 Fmoc Deprotection check_completion->deprotection2 Complete deprotection2->coupling Add Next AA cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) deprotection2->cleavage Final Residue Added wash2 Wash Resin purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, NMR) purification->analysis end End: Pure N-Methylated Peptide analysis->end

Experimental Protocol: SPPS Coupling of Fmoc-N-Methyl Amino Acids using HATU

Specialized, highly efficient coupling reagents are required to overcome the low reactivity of N-methylated amines. [14]HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a commonly used and effective reagent. [14] Materials:

  • Fmoc-protected solid-phase resin (pre-swollen in DMF or NMP)

  • Fmoc-N-methyl amino acid (4 equivalents based on resin substitution)

  • HATU (4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Ensure the resin is swollen in DMF or NMP and the N-terminal Fmoc group of the growing peptide chain has been removed using standard procedures (e.g., 20% piperidine in DMF). [14]2. Activation Solution: In a separate vial, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 4 equivalents of HATU in DMF or NMP. [14]3. Add 8 equivalents of DIEA to the activation solution. [14]4. Pre-activation: Mix the solution at room temperature for 5 minutes. [14]5. Coupling: Add the activated amino acid solution to the resin in the reaction vessel. [14]6. Agitate the resin suspension at room temperature for at least one hour. Extended reaction times or double coupling may be necessary. [14]7. Monitoring: Check for reaction completion using a qualitative test. The bromophenol blue test is recommended, as the ninhydrin test gives a weak or no color change with secondary amines. [14] * Bromophenol Blue Test: A small sample of washed resin beads will turn yellow if coupling is complete, but will remain blue or green if free amines are still present. [14]8. Washing: Once coupling is complete, filter the resin and wash thoroughly with fresh solvent (e.g., DMF, DCM) to remove excess reagents. [14]

Experimental Protocol: On-Resin N-Methylation

An alternative to using pre-synthesized N-methylated building blocks is to perform the methylation directly on the resin-bound peptide. [13][19]A common three-step method involves sulfonylation, methylation, and desulfonylation. [19] Materials:

  • Peptide-resin with a free N-terminal amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • N,N-dimethylaminopyridine (DMAP) or collidine

  • Methyl iodide (MeI) or dimethyl sulfate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • NMP or DMF

Procedure:

  • Sulfonylation: Treat the peptide-resin with o-NBS-Cl and a base like DMAP or collidine in NMP to protect the N-terminal amine as a sulfonamide. [19]2. Methylation: Add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., DBU) to the resin. The sulfonamide is alkylated on the nitrogen. [19]3. Desulfonylation: Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and DBU in NMP, revealing the newly formed N-methyl amine, ready for the next coupling step. [19]

Analytical Characterization

The unique properties of N-methylated peptides also introduce complexities in their analysis. A multi-technique approach is essential for comprehensive characterization. [20]

Experimental Protocol: Purification and Purity Assessment by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying and assessing the purity of synthetic peptides. [3][21] Instrumentation & Reagents:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). [20]* Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. [20][21]* Mobile Phase B: 0.1% TFA in acetonitrile. [20]* Detector: UV detector set to 214 nm (for the peptide backbone) and 280 nm (for aromatic residues). [21] Procedure:

  • Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL. [21]2. Gradient Elution: Purify the peptide using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min. [20]3. Analysis Consideration: N-methylated peptides often exhibit peak broadening or the appearance of two distinct peaks for a single compound. This is due to the slow interconversion between cis and trans conformers of the N-methylated amide bond. [20]Running the analysis at an elevated temperature (e.g., 40-60 °C) can often coalesce these peaks into a single, sharper peak, simplifying purity assessment. [20][21]4. Purity Calculation: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main product peak by the total area of all peaks. [21]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential to confirm that the correct peptide has been synthesized. [3][22] Procedure:

  • Technique: Electrospray Ionization (ESI) is typically used, often coupled directly with HPLC (LC-MS). [21]2. Analysis: The full scan (MS1) spectrum is analyzed to confirm that the observed molecular weight matches the calculated theoretical mass of the N-methylated peptide. The addition of a methyl group (-CH₂) instead of a proton (-H) results in a mass increase of 14.01565 Da per methylation site compared to the unmodified peptide.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the 3D structure and conformational dynamics of the peptide in solution. [20][22] Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). [20]2. 1D ¹H NMR: Acquire a one-dimensional proton spectrum. The N-methyl group will typically appear as a distinct singlet between 2.5 and 3.5 ppm. [20]3. 2D NMR: Techniques like COSY, TOCSY, and NOESY are used to assign all proton resonances and to determine the peptide's conformation, including observing through-space correlations (NOEs) that can confirm the presence of cis amide bonds and specific secondary structures.

Conclusion

N-methylation is a cornerstone of modern peptide chemistry, offering a robust method to enhance the drug-like properties of peptide therapeutics. [5][8]By improving proteolytic stability, increasing membrane permeability, and allowing for conformational control, this modification directly addresses the primary liabilities of peptide-based drugs. [3][10][16]While the synthesis and analysis of N-methylated peptides present unique challenges, the specialized protocols and analytical strategies outlined in this guide provide a framework for researchers to successfully navigate these complexities. The strategic application of N-methylation will continue to be a critical tool in unlocking the full therapeutic potential of peptides.

References

N-Methylation: A Paradigm Shift in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides, while promising due to their high specificity and potency, has historically been hampered by inherent pharmacological weaknesses. Poor metabolic stability, low cell permeability, and conformational flexibility often consign these potent molecules to limited clinical utility. N-methylation, the strategic addition of a methyl group to the amide nitrogen of the peptide backbone, has emerged as a transformative strategy to systematically address these liabilities. This modification can significantly enhance the "drug-like" properties of peptide candidates, paving the way for a new generation of more robust and effective peptide-based therapeutics.[1][2]

This technical guide provides a comprehensive overview of the benefits of N-methylation for peptide drug candidates, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Benefits of N-Methylation

N-methylation imparts a range of advantageous properties to peptide drug candidates, primarily by inducing localized conformational changes and providing steric hindrance. These modifications culminate in tangible improvements in key pharmacokinetic and pharmacodynamic parameters.

Enhanced Enzymatic Stability

One of the most significant advantages of N-methylation is the pronounced increase in resistance to proteolytic degradation.[3] Proteases, ubiquitous in biological systems, readily cleave peptide bonds, leading to rapid in vivo clearance. N-methylation shields these vulnerable bonds from enzymatic attack, primarily through two mechanisms:

  • Disruption of Enzyme Recognition: The methylation of the amide nitrogen eliminates a critical hydrogen bond donor, disrupting the hydrogen bonding patterns that proteases rely on for substrate recognition and binding.[3]

  • Steric Hindrance: The added methyl group physically obstructs the approach of the protease to the scissile amide bond.[4]

This enhanced stability translates to a significantly longer plasma half-life, a crucial attribute for extending the therapeutic window of peptide drugs.[5][6]

Improved Cell Permeability and Oral Bioavailability

A major obstacle for many peptide drugs is their inability to efficiently cross cell membranes, which severely limits their oral bioavailability. N-methylation can bolster a peptide's membrane permeability through several key mechanisms:

  • Reduced Hydrogen Bonding Capacity: The removal of the amide proton lessens the number of hydrogen bonds the peptide can form with surrounding water molecules. This reduces the energetic penalty required for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[3][7]

  • Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, favoring its partitioning into the cell membrane.[1][7]

  • Conformational Rigidity: N-methylation can lock the peptide into a more compact, membrane-permeable conformation, sometimes referred to as a "chameleon-like" effect where intramolecular hydrogen bonds are favored in a lipophilic environment.[8]

These factors can dramatically improve a peptide's ability to be absorbed through the gastrointestinal tract, opening the door for oral administration.[8][9][10]

Enhanced Receptor Selectivity and Affinity

The conformational constraints imposed by N-methylation can pre-organize the peptide into its bioactive conformation, leading to more favorable interactions with its target receptor. This can manifest as:

  • Increased Receptor Affinity: By reducing the entropic penalty of binding, N-methylation can lead to a higher binding affinity (lower Ki or IC50 values).[2]

  • Improved Receptor Subtype Selectivity: In cases where a peptide can bind to multiple receptor subtypes, N-methylation can favor a conformation that is selective for the desired target, thereby reducing off-target effects.[11]

Data Presentation: Quantitative Impact of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the significant improvements in key pharmacokinetic and pharmacodynamic parameters conferred by N-methylation.

Table 1: Impact of N-Methylation on Peptide Stability

Peptide AnalogModificationAssay SystemHalf-life (t1/2) - NativeHalf-life (t1/2) - N-MethylatedFold Increase in Stability
Glutathione (GSH) AnalogN-methylation of CysteineRat Plasma116.816.8
Melanocortin PeptideCyclization and N-methylationPlasma and BBMVs media-High stability-
Peptide AN-methylated at P1Human Serum15 minutes120 minutes8
Peptide BN-methylated at P2Human Serum35 minutes> 240 minutes> 6.8

Data compiled from multiple sources.[6][7][12]

Table 2: Impact of N-Methylation on Cell Permeability and Oral Bioavailability

Peptide AnalogModificationPermeability AssayPapp (10-6 cm/s) - NativePapp (10-6 cm/s) - N-MethylatedOral Bioavailability (%F) - NativeOral Bioavailability (%F) - N-Methylated
Somatostatin AnalogTri-N-methylationCaco-2-4<1%10%
Cyclic HexapeptideTri-N-methylationRRCK cells1.84.9-28% (rat)
Cyclic Peptide 1Designed N-methylationCaco-2121-33% (rat)

Data compiled from multiple sources.[8][9][13][14]

Table 3: Impact of N-Methylation on Receptor Binding Affinity

Peptide AnalogTargetAssayIC50 / Ki - NativeIC50 / Ki - N-MethylatedFold Change in Affinity
RGD Peptideαvβ3 IntegrinBinding Assay-Slightly decreased-
Somatostatin AnalogSomatostatin ReceptorsBinding Assay-Maintained-
R1 Peptide AnalogPlasmodium falciparum AMA1RBC Invasion Inhibition~10 µM<1 µM>10

Data compiled from multiple sources.[9][15]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway influenced by N-methylated peptides and a typical experimental workflow for their comparative analysis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling SSTR Somatostatin Receptor (SSTR) Gi Gαi SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation Gene Gene Transcription CREB->Gene Inhibits Proliferation Cell Proliferation Gene->Proliferation Inhibits N_Me_SST N-Methylated Somatostatin Analog N_Me_SST->SSTR Binds and Activates

Caption: Signaling pathway of N-methylated somatostatin analogs.

G cluster_0 Peptide Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (Native Peptide) Purification HPLC Purification SPPS->Purification N_Me_Synth On-Resin N-Methylation (N-Methylated Analog) N_Me_Synth->Purification Analysis Mass Spectrometry Characterization Purification->Analysis Stability Proteolytic Stability Assay (e.g., Liver Microsomes) Analysis->Stability Permeability Cell Permeability Assay (e.g., Caco-2) Analysis->Permeability Binding Receptor Binding Assay Analysis->Binding Data Quantitative Data Analysis (t1/2, Papp, IC50) Stability->Data Permeability->Data Binding->Data Comparison Comparative Assessment of Native vs. N-Methylated Peptides Data->Comparison

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of N-methylated peptide drug candidates.

On-Resin N-Methylation of Peptides

This protocol describes a common method for the site-selective N-methylation of peptides on a solid support.[2][8]

Materials:

  • Peptide-bound resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI)

  • Potassium tert-butoxide (t-BuOK) or N,N-diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Sulfonylation: Swell the peptide-bound resin in DMF. Treat the resin with a solution of o-NBS-Cl and DIPEA in DMF for 1-2 hours at room temperature. Wash the resin thoroughly with DMF and DCM.

  • Methylation: Treat the sulfonated resin with a solution of MeOTs or MeI and t-BuOK or DBU in DMF for 1-2 hours at room temperature. Wash the resin with DMF and DCM.

  • Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol and DBU in DMF for 30 minutes at room temperature. Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Cleave the N-methylated peptide from the resin and remove side-chain protecting groups using standard procedures (e.g., trifluoroacetic acid cocktail).

Caco-2 Cell Permeability Assay

This assay is widely used to predict the intestinal permeability of drug candidates.[16][17][18]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • Test peptide and control compounds (e.g., propranolol for high permeability, mannitol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical side of Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.

  • Permeability Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the peptide across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the peptide in the apical chamber.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[19][20][21][22]

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test peptide and control compounds (e.g., verapamil for high metabolism, procainamide for low metabolism)

  • Acetonitrile (ACN) with an internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test peptide in phosphate buffer.

  • Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold ACN containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Sample Analysis: Quantify the remaining concentration of the parent peptide in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[23][24][25][26]

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand (e.g., 3H- or 125I-labeled) with known affinity for the receptor

  • Unlabeled test peptide

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter or gamma counter

Procedure:

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide in the binding buffer.

  • Incubation: Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the test peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

The Strategic Incorporation of N-Methylation in Peptides: A Technical Guide to Fmoc-Sar-OH Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of N-methylation into peptide backbones represents a pivotal strategy in medicinal chemistry, offering a pathway to enhanced therapeutic properties. This modification, specifically the substitution of an amide proton with a methyl group, can profoundly influence a peptide's conformational flexibility, proteolytic stability, and cell permeability. Among the various methods to achieve this, the use of N-methylated amino acid building blocks, such as Fmoc-Sar-OH hydrate (N-Fmoc-N-methylglycine), during solid-phase peptide synthesis (SPPS) is a widely adopted and effective approach. This technical guide provides an in-depth overview of the core principles, experimental protocols, and practical considerations for utilizing Fmoc-Sar-OH hydrate to introduce N-methylation, thereby empowering researchers to design and synthesize novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.

Core Concepts: The "Why" of N-Methylation with Fmoc-Sar-OH

The strategic incorporation of sarcosine (N-methylglycine) into a peptide sequence using the Fmoc-protected derivative offers several key advantages that address the inherent limitations of many native peptides as drug candidates.

Enhanced Metabolic Stability: One of the most significant benefits of N-methylation is the increased resistance of the peptide backbone to enzymatic degradation by proteases.[1][2] The presence of the methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, thereby prolonging the in-vivo half-life of the peptide.

Improved Pharmacokinetic Profile: By increasing metabolic stability, N-methylation contributes to an improved overall pharmacokinetic profile. This can lead to reduced dosing frequency and improved patient compliance.

Modulation of Conformation and Bioactivity: The replacement of a hydrogen bond donor (the amide proton) with a non-polar methyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially leading to increased receptor affinity and selectivity.

Increased Cell Permeability: The introduction of N-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross cell membranes. This is a critical factor for targeting intracellular proteins.

Fmoc-Sar-OH, as a readily available and well-characterized building block, provides a straightforward and efficient means to introduce these beneficial properties during standard Fmoc-based SPPS.[2]

Quantitative Data Summary

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered N-methylated amino acids like Fmoc-Sar-OH. The following table summarizes representative data on the performance of various coupling reagents commonly used in SPPS. While specific yields can be sequence-dependent, this data provides a general comparison for challenging couplings.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Key Considerations
HATU Aminium/Uronium Salt15-45 minutes>99>95Highly efficient for sterically hindered couplings; low risk of racemization.[3]
HBTU Aminium/Uronium Salt20-60 minutes>98>95A common and effective coupling reagent, though slightly less reactive than HATU for challenging couplings.[3]
PyBOP Phosphonium Salt30-120 minutes>98>95Another highly effective reagent for hindered couplings, particularly for N-methylated amino acids.
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90A cost-effective option, but may require longer reaction times and can be less efficient for difficult couplings.[4]

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Sar-OH

The following diagram illustrates a typical workflow for the manual or automated synthesis of a peptide containing an N-methylated residue using Fmoc-Sar-OH.

G Resin_Prep Resin Preparation (Swelling) Fmoc_Deprotection_1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Prep->Fmoc_Deprotection_1 Washing_1 Washing (DMF) Fmoc_Deprotection_1->Washing_1 Fmoc_Sar_OH_Coupling Fmoc-Sar-OH Coupling (Activation & Coupling) Washing_1->Fmoc_Sar_OH_Coupling Washing_2 Washing (DMF) Fmoc_Sar_OH_Coupling->Washing_2 Monitoring Coupling Monitoring (e.g., Bromophenol Blue Test) Washing_2->Monitoring Monitoring->Fmoc_Sar_OH_Coupling If incomplete (Double Couple) Fmoc_Deprotection_2 Fmoc Deprotection (for next amino acid) Monitoring->Fmoc_Deprotection_2 If complete Continue_Synthesis Continue Synthesis Cycles Fmoc_Deprotection_2->Continue_Synthesis Cleavage Cleavage from Resin & Side-Chain Deprotection Continue_Synthesis->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc-SPPS incorporating Fmoc-Sar-OH.

Detailed Protocol for Fmoc-Sar-OH Coupling

This protocol provides a generalized procedure for the manual coupling of Fmoc-Sar-OH onto a solid support. It is recommended to optimize conditions for specific sequences.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-Sar-OH hydrate

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Methanol

  • Bromophenol blue solution (for monitoring)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Fmoc-Sar-OH Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Sar-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in a minimal amount of DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and mix well.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time compared to standard amino acids is often necessary.

  • Monitoring the Coupling Reaction:

    • The standard Kaiser (ninhydrin) test is not effective for monitoring the coupling of secondary amines like sarcosine.

    • Use the bromophenol blue test. A small sample of resin beads is washed and treated with the bromophenol blue solution. A blue color indicates the presence of unreacted secondary amines (incomplete coupling), while a yellow or green color indicates a complete or near-complete reaction.

    • If the coupling is incomplete, the coupling step should be repeated (double coupling).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and then DMF again (3-5 times) to remove any excess reagents and byproducts.

  • Continuation of Synthesis:

    • The resin is now ready for the next Fmoc deprotection and coupling cycle for the subsequent amino acid in the sequence.

Cleavage and Deprotection
  • After the complete peptide sequence is assembled, perform a final Fmoc deprotection.

  • Wash the resin extensively with DMF and then DCM, and dry under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail for many peptides is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • The cleavage reaction is typically carried out for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Purification and Analysis
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Signaling Pathways and Logical Relationships

N-methylated peptides often exhibit altered receptor binding and signaling properties. For instance, N-methylated analogs of somatostatin have been shown to modulate the activity of somatostatin receptors (SSTRs), which are G-protein coupled receptors involved in a variety of cellular processes, including the inhibition of hormone secretion and cell proliferation.

The following diagram illustrates a simplified signaling pathway initiated by the binding of a somatostatin analog to its receptor.

G Ligand N-Methylated Somatostatin Analog SSTR Somatostatin Receptor (SSTR) Ligand->SSTR Binds to G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK MAPK Pathway G_Protein->MAPK Modulates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferative Effects) PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Simplified somatostatin receptor signaling pathway.

The logical relationship for deciding on a coupling strategy for Fmoc-Sar-OH is outlined in the diagram below.

G Start Start: Couple Fmoc-Sar-OH Check_Completion Coupling Complete? (Bromophenol Blue Test) Start->Check_Completion Double_Couple Perform Double Coupling Check_Completion->Double_Couple No Proceed Proceed to Next Synthesis Step Check_Completion->Proceed Yes Double_Couple->Check_Completion Change_Reagent Consider More Potent Coupling Reagent (e.g., HATU) Double_Couple->Change_Reagent If still incomplete

Caption: Decision workflow for Fmoc-Sar-OH coupling.

Conclusion

The incorporation of N-methylation via Fmoc-Sar-OH hydrate is a powerful and accessible tool for peptide chemists aiming to enhance the therapeutic potential of their lead compounds. By understanding the fundamental advantages of this modification and employing optimized synthesis protocols, researchers can efficiently generate novel peptides with improved stability, permeability, and bioactivity. The careful selection of coupling reagents and diligent monitoring of the reaction progress are paramount to achieving high yields and purity. This guide provides a solid foundation for the successful implementation of Fmoc-Sar-OH in peptide synthesis, paving the way for the development of next-generation peptide therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-N-methylglycine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating N-methylglycine (sarcosine) using Fmoc-N-methylglycine hydrate. This document outlines detailed experimental protocols, presents comparative data for common coupling reagents, and illustrates a relevant biological signaling pathway for N-methylglycine-containing compounds.

Introduction

N-methylation of amino acids is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides. The incorporation of N-methylglycine, a non-chiral N-methylated amino acid, can improve proteolytic stability, increase membrane permeability, and modulate peptide conformation. However, the steric hindrance introduced by the N-methyl group presents challenges during solid-phase peptide synthesis, often leading to lower coupling efficiencies and the formation of deletion sequences. The selection of an appropriate coupling reagent is therefore critical to achieving high-purity N-methylated peptides.

This guide details the use of Fmoc-N-methylglycine hydrate in SPPS and provides protocols for utilizing high-efficiency coupling reagents such as HATU, HCTU, and PyBOP to overcome the challenges associated with its incorporation.

Data Presentation: Comparative Performance of Coupling Reagents

While direct head-to-head quantitative data for the coupling of Fmoc-N-methylglycine hydrate is not extensively published in a single study, a comparative analysis of coupling reagents for other sterically hindered and standard amino acids provides valuable insights into their relative efficiencies. The following table summarizes the expected performance of various coupling reagents for the synthesis of peptides containing N-methylglycine based on their known reactivity and potential for side reactions.[1] For difficult sequences, HATU and HCTU have been shown to consistently produce higher purity peptides with fewer deletion products compared to HBTU.[1] The performance of PyBOP at shorter reaction times can be poor for more difficult sequences.[2]

Coupling ReagentReagent TypeRelative ReactivityExpected Purity for N-methylglycine IncorporationAdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighExcellentFast coupling kinetics, highly effective for sterically hindered amino acids.[1]Can undergo guanidinylation of the free N-terminus if used in excess.[1]
HCTU Uronium/Aminium SaltVery HighExcellentSimilar reactivity to HATU, often more cost-effective.[1]Potential for side reactions similar to other uronium salts.[1]
PyBOP Phosphonium SaltHighGood to ExcellentByproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[1]Generally lower reactivity than HATU/HCTU.[1]
HBTU Uronium/Aminium SaltHighGoodEfficient and widely used for standard couplings.[1]Less reactive than HATU; potential for guanidinylation.[1]
DIC/Oxyma CarbodiimideModerateFair to GoodCost-effective, simple byproducts.[1]Slower reaction rates compared to onium salts.[1]

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing an N-methylglycine residue, utilizing the Fmoc/tBu strategy. These protocols are adapted for the highly recommended coupling reagents: HATU, HCTU, and PyBOP.

General SPPS Cycle

A standard SPPS cycle consists of two main steps: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid in the peptide sequence.

dot

SPPS_Workflow Resin Resin with Protected Peptide Chain Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat for Next Amino Acid Washing2->Cycle Coupling Complete Cycle->Deprotection Start Next Cycle

Caption: General workflow of a single Fmoc-SPPS cycle.

Protocol 1: Fmoc Deprotection
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Main Deprotection: Drain the piperidine solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Protocol 2: Coupling of Fmoc-N-methylglycine Hydrate with HATU
  • Reagent Preparation: In a separate vial, dissolve Fmoc-N-methylglycine hydrate (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.

  • Activation: Add a base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) to the amino acid solution. Pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Reaction Time: Agitate the mixture at room temperature. For N-methylated amino acids, a longer coupling time of at least 4 hours is recommended.[3]

  • Monitoring and Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times). A Kaiser test can be performed to check for the presence of free primary amines (note: this test will not work after the coupling of a secondary amine like N-methylglycine).

Protocol 3: Coupling of Fmoc-N-methylglycine Hydrate with HCTU
  • Reagent Preparation: In a separate vial, dissolve Fmoc-N-methylglycine hydrate (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.

  • Activation: Add DIPEA or 2,4,6-Collidine (6-10 equivalents) to the amino acid solution and briefly vortex.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction Time: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Drain the solution and wash the resin with DMF (3-5 times).

Protocol 4: Coupling of Fmoc-N-methylglycine Hydrate with PyBOP
  • Reagent Preparation: In a separate vial, dissolve Fmoc-N-methylglycine hydrate (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

  • Activation: Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and briefly vortex.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction Time: Agitate the reaction mixture at room temperature for 30-120 minutes.

  • Monitoring and Washing: Drain the solution and wash the resin thoroughly with DMF (3-5 times).

Final Cleavage and Deprotection
  • Final Fmoc Removal: After the final coupling step, perform one last Fmoc deprotection cycle as described in Protocol 1.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Add the cleavage cocktail to the dried resin and react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway

While peptides containing N-methylglycine can have diverse biological targets, one well-studied area is the modulation of the N-methyl-D-aspartate (NMDA) receptor signaling pathway by sarcosine (N-methylglycine) itself. Sarcosine acts as a glycine transporter 1 (GlyT1) inhibitor, which increases the synaptic concentration of glycine. Glycine is a co-agonist at the NMDA receptor, and its increased availability potentiates NMDA receptor function. This mechanism is particularly relevant in conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[4]

dot

NMDAR_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate NMDAR NMDA Receptor Glutamate_vesicle->NMDAR Binds Ca_channel Ca²⁺ Channel NMDAR->Ca_channel CaMKII CaMKII Ca_channel->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression Activates Sarcosine Sarcosine (N-methylglycine) GlyT1 GlyT1 Transporter Sarcosine->GlyT1 Inhibits Glycine_synapse Synaptic Glycine GlyT1->Glycine_synapse Uptake Glycine_synapse->NMDAR Co-agonist Binding

Caption: Sarcosine potentiates NMDA receptor signaling by inhibiting glycine reuptake.

References

Application Notes and Protocols for Fmoc-Sarcosine Hydrate Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Sarcosine (Sar), into peptide sequences is a valuable strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the coupling of Fmoc-protected N-methylated amino acids like Fmoc-Sarcosine hydrate in Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the steric hindrance of the secondary amine. This steric bulk can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and decreased purity of the final peptide.

These application notes provide a comprehensive overview of optimized coupling protocols for Fmoc-Sarcosine hydrate, a comparative analysis of recommended coupling reagents, and detailed experimental procedures to enable the successful synthesis of sarcosine-containing peptides.

Challenges in Coupling Fmoc-Sarcosine Hydrate

The primary obstacle in the efficient incorporation of Fmoc-Sarcosine is the steric hindrance around the nitrogen atom of the secondary amine. This steric bulk impedes the approach of the activated carboxylic acid of the incoming amino acid, slowing down the rate of peptide bond formation. Standard coupling reagents and conditions that are effective for primary amino acids often prove insufficient for N-methylated residues, leading to low coupling yields.

Recommended Coupling Reagents and Strategies

To overcome the challenges associated with Fmoc-Sarcosine coupling, the use of highly reactive coupling reagents and optimized protocols is essential. The following reagents and strategies have demonstrated improved efficiency for the coupling of sterically hindered and N-methylated amino acids.

Key Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly reactive uronium salt-based reagent that forms a reactive OAt-ester, promoting rapid acylation.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another efficient uronium salt-based reagent with high reactivity, often considered a cost-effective alternative to HATU.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt-based reagent known for its high efficiency and safety profile.

  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate): A carbodiimide-based activation method where Oxyma Pure acts as a catalyst, minimizing racemization and improving reaction rates compared to HOBt.

Effective Coupling Strategies:

  • Double Coupling: Repeating the coupling step with fresh reagents to drive the reaction to completion.

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling reactions, leading to higher efficiencies in shorter timeframes.[1][2]

Quantitative Data Summary

The following tables summarize the recommended conditions and expected outcomes for different coupling protocols for Fmoc-Sarcosine hydrate. These values are based on best practices for N-methylated amino acids and may require further optimization depending on the specific peptide sequence.

Table 1: Comparison of Coupling Reagents for Fmoc-Sarcosine Hydrate (Standard Conditions)

Coupling ReagentReagent Equivalents (Fmoc-Sar-OH:Reagent:Base)Typical Coupling Time (min)Expected Coupling EfficiencyNotes
HATU/DIPEA2-4 : 1.9 : 4-860 - 120> 98%Highly effective for sterically hindered couplings.
HCTU/DIPEA2-4 : 1.9 : 4-860 - 120> 97%A robust and often more economical alternative to HATU.
COMU/DIPEA2-4 : 1.9 : 4-845 - 90> 98%Excellent reactivity and safety profile.
DIC/Oxyma2-4 : 2-4 : -90 - 18095 - 98%A good option to minimize racemization, though may be slower.

Table 2: Comparison of Advanced Coupling Strategies for Fmoc-Sarcosine Hydrate

StrategyCoupling ReagentReagent Equivalents (Fmoc-Sar-OH:Reagent:Base)Typical Coupling Time (min)Expected Coupling EfficiencyNotes
Double CouplingHATU/DIPEA2 x (2:1.9:4)2 x 60> 99%Recommended for particularly difficult sequences.[3][4]
Microwave-AssistedHCTU/DIPEA3-5 : 2.9 : 6-105 - 15 at 75°C> 99%Significantly reduces reaction time and improves efficiency.[1][2]
Microwave-AssistedDIC/Oxyma3-5 : 3-5 : -10 - 20 at 75°C> 98%Carbodiimide-based methods are often preferred at elevated temperatures.[2]

Experimental Protocols

Monitoring the Coupling Reaction:

Due to the secondary amine nature of sarcosine, the standard Kaiser test is not reliable for monitoring the coupling reaction. The Bromophenol Blue (BPB) test is recommended to detect the presence of unreacted secondary amines.[5][6]

  • Positive Test (Incomplete Coupling): Blue or greenish-blue resin beads.

  • Negative Test (Complete Coupling): Yellow or pale green resin beads.

Protocol 1: Standard Coupling with HATU/DIPEA

This protocol is highly effective for achieving high coupling efficiencies with Fmoc-Sarcosine hydrate.

Materials:

  • Fmoc-Sarcosine hydrate (2-4 eq.)

  • HATU (1.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (4-8 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Sarcosine hydrate and HATU in DMF. Add DIPEA and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 60-120 minutes.

  • Monitoring: Perform a Bromophenol Blue test on a small sample of resin beads. If the test is positive, proceed to a second coupling (see Protocol 3).

  • Washing: Once the coupling is complete (negative BPB test), wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Standard Coupling with DIC/Oxyma

This protocol is a good alternative to uronium salt-based methods, particularly when minimizing the risk of side reactions is a priority.

Materials:

  • Fmoc-Sarcosine hydrate (2-4 eq.)

  • Oxyma Pure (2-4 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (2-4 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation: Follow the same resin preparation steps as in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Sarcosine hydrate and Oxyma Pure in DMF.

  • Coupling: Add the solution from step 2 to the resin, followed by the addition of DIC. Agitate the reaction vessel at room temperature for 90-180 minutes.

  • Monitoring: Perform a Bromophenol Blue test. If the test is positive, a second coupling is recommended.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Double Coupling Strategy

This strategy is recommended when a single coupling fails to go to completion, as indicated by a positive Bromophenol Blue test.

Procedure:

  • First Coupling: Perform the initial coupling reaction as described in Protocol 1 or 2.

  • Monitoring: After the initial coupling time, perform a Bromophenol Blue test.

  • Second Coupling: If the BPB test is positive, drain the reaction vessel and immediately repeat the coupling step with a fresh solution of activated Fmoc-Sarcosine hydrate using the same conditions as the first coupling.

  • Final Monitoring: After the second coupling, perform another Bromophenol Blue test to confirm completion.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Microwave-Assisted Coupling with HCTU

Microwave-assisted SPPS can dramatically reduce coupling times while maintaining high efficiency.

Materials:

  • Fmoc-Sarcosine hydrate (3-5 eq.)

  • HCTU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Microwave peptide synthesizer

  • Resin-bound peptide with a free N-terminal amine

Procedure:

  • Resin Preparation: Follow the standard resin preparation steps as per the microwave synthesizer's protocol.

  • Reagent Preparation: Prepare stock solutions of Fmoc-Sarcosine hydrate, HCTU, and DIPEA in DMF according to the synthesizer's instructions.

  • Microwave Coupling: Program the synthesizer to perform the coupling at a controlled temperature (e.g., 75°C) for 5-15 minutes.

  • Post-Microwave Hold (Optional): Some protocols may include a short holding period at room temperature after the microwave irradiation.

  • Monitoring and Washing: After the coupling cycle, perform a Bromophenol Blue test and wash the resin as per the synthesizer's protocol.

Visualizations

Experimental_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle Resin_Swell Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Activation Amino Acid Activation (e.g., HATU/DIPEA) Washing_1->Activation Coupling Coupling to Resin Activation->Coupling Monitoring Bromophenol Blue Test Coupling->Monitoring Decision Complete? Monitoring->Decision Washing_2 DMF Wash Decision->Washing_2 Yes Double_Coupling Double Coupling Decision->Double_Coupling No Next_Cycle Next_Cycle Washing_2->Next_Cycle Proceed to Next Cycle Double_Coupling->Coupling

Caption: Standard workflow for Fmoc-Sarcosine hydrate coupling in SPPS.

Microwave_SPPS_Workflow cluster_prep_mw Automated Resin Preparation cluster_coupling_mw Microwave Coupling Cycle Resin_Load Load Resin into Synthesizer Automated_Deprotection Automated Fmoc Deprotection & Wash Resin_Load->Automated_Deprotection Reagent_Delivery Automated Reagent Delivery Automated_Deprotection->Reagent_Delivery Microwave_Irradiation Microwave Irradiation (e.g., 75°C, 5-15 min) Reagent_Delivery->Microwave_Irradiation Automated_Wash Automated Wash Microwave_Irradiation->Automated_Wash Next_Cycle_MW Next Cycle Automated_Wash->Next_Cycle_MW Proceed to Next Cycle

Caption: Workflow for microwave-assisted SPPS of Fmoc-Sarcosine hydrate.

Conclusion

The successful incorporation of Fmoc-Sarcosine hydrate into a peptide sequence is highly dependent on the selection of an appropriate coupling strategy. The use of potent coupling reagents such as HATU, HCTU, or COMU, often in conjunction with a double coupling protocol, is recommended for achieving high coupling efficiencies. For accelerated synthesis and improved outcomes, particularly with difficult sequences, microwave-assisted SPPS presents a powerful alternative. Careful monitoring of the coupling reaction using the Bromophenol Blue test is crucial for ensuring complete acylation of the sterically hindered secondary amine. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to optimize the synthesis of sarcosine-containing peptides.

References

Application Notes and Protocols: Activation of Fmoc-N-methylglycine with HATU and HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in drug discovery and development. The incorporation of N-methylated amino acids, such as Fmoc-N-methylglycine (Fmoc-MeGly-OH), into peptide sequences is a common strategy to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the coupling of these secondary amines is notoriously challenging due to their lower nucleophilicity and increased steric hindrance compared to primary amines.

This application note provides a comparative analysis of two highly effective uronium/aminium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for the activation and coupling of Fmoc-N-methylglycine. We present a summary of their performance, detailed experimental protocols, and troubleshooting guidelines to facilitate efficient synthesis of N-methylated peptides.

Mechanism of Activation: HATU vs. HBTU

Both HATU and HBTU activate the carboxylic acid of an Fmoc-amino acid to facilitate amide bond formation. The key difference lies in the active ester intermediate they form.

  • HATU contains a 7-azabenzotriazole (HOAt) moiety. In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxyl group of Fmoc-N-methylglycine to form a highly reactive OAt-ester.[1][2][3] The electron-withdrawing effect of the nitrogen atom in the pyridine ring of HOAt makes this ester exceptionally susceptible to nucleophilic attack by the secondary amine of the peptide chain.[1][2]

  • HBTU is based on a standard 1-hydroxybenzotriazole (HOBt) moiety.[1] It activates the carboxylic acid to form an OBt-ester. While effective, the OBt-ester is generally less reactive than the OAt-ester formed by HATU.[1][2] This can result in slower reaction times and lower coupling efficiencies, particularly for challenging couplings like those involving N-methylated amino acids.[2]

The higher reactivity of the HATU-derived OAt-ester often translates to faster reaction kinetics, higher coupling yields, and a reduced risk of epimerization for chiral amino acids.[1][4][5][6]

Activation of Fmoc-AA with HATU/HBTU cluster_HATU HATU Activation cluster_HBTU HBTU Activation Fmoc-AA_H Fmoc-AA-COOH OAt_Ester Highly Reactive OAt-Ester Fmoc-AA_H->OAt_Ester + HATU/DIPEA HATU HATU + DIPEA Coupled_Peptide_H Fmoc-AA-Peptide-Resin OAt_Ester->Coupled_Peptide_H + Peptide OAt_Ester->Coupled_Peptide_H Faster Kinetics Peptide_H H-Peptide-Resin Fmoc-AA_B Fmoc-AA-COOH OBt_Ester Reactive OBt-Ester Fmoc-AA_B->OBt_Ester + HBTU/DIPEA HBTU HBTU + DIPEA Coupled_Peptide_B Fmoc-AA-Peptide-Resin OBt_Ester->Coupled_Peptide_B + Peptide OBt_Ester->Coupled_Peptide_B Slower Kinetics Peptide_B H-Peptide-Resin

Caption: Activation pathways for HATU and HBTU.

Data Presentation: Performance Comparison

While Fmoc-N-methylglycine is achiral and thus not subject to racemization, the efficiency and speed of the coupling reaction are critical. The following table summarizes the comparative performance of HATU and HBTU, drawing on data from studies involving sterically hindered and N-methylated amino acids.

ParameterHATUHBTURationale / References
Coupling Efficiency Very HighHighHATU consistently demonstrates superior performance for "difficult" couplings, including sterically hindered and N-methylated residues, resulting in higher purity and fewer deletion products.[1][2]
Reaction Speed FasterSlowerThe higher reactivity of the OAt-ester formed by HATU leads to more rapid acylation compared to the OBt-ester from HBTU.[1][2][6]
Racemization Risk (for chiral N-methyl AAs)Very LowLowFaster coupling kinetics with HATU reduce the lifetime of the activated species, minimizing the window for epimerization.[4][6]
Side Reactions (Guanidinylation)Potential RiskPotential RiskBoth reagents can cause N-terminal guanidinylation if used in excess without pre-activation. This side reaction terminates the peptide chain.[7][8][9]
Cost HigherLowerHBTU is generally a more economical option, while HATU's higher cost is justified for challenging syntheses where efficiency is paramount.[10]

Experimental Protocols

The following are generalized protocols for the manual solid-phase coupling of Fmoc-N-methylglycine. It is assumed that the synthesis is performed on a resin with a free secondary amine (e.g., after the deprotection of a previous Fmoc-amino acid).

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-N-methylglycine (Fmoc-MeGly-OH)

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Protocol 1: HATU-Mediated Coupling of Fmoc-N-methylglycine

This protocol is recommended for maximizing coupling efficiency, especially in difficult sequences.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain, and repeat the treatment for 15 minutes.[1]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-N-methylglycine (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and HOAt (optional, but can be beneficial; 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.[11][12]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours. For N-methylated amino acids, longer coupling times are often required.[2][13]

  • Monitoring and Washing:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive (blue beads), the coupling reaction can be repeated ("double coupling") with a fresh solution of activated amino acid.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[3]

Protocol 2: HBTU-Mediated Coupling of Fmoc-N-methylglycine

This protocol is a cost-effective alternative for less demanding sequences.

  • Fmoc Deprotection (if applicable):

    • Follow the same deprotection and washing steps as in Protocol 1.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-N-methylglycine (3-5 equivalents), HBTU (2.9-4.9 equivalents) in DMF.[11][12]

    • Add DIPEA (6-10 equivalents) to the solution.[11][12]

    • Allow the mixture to pre-activate for 2-5 minutes.[12]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature. A longer reaction time of 2-6 hours, or even overnight, may be necessary compared to HATU.[2]

  • Monitoring and Washing:

    • Follow the same monitoring and washing steps as in Protocol 1. A double coupling is more frequently required with HBTU for N-methylated residues compared to HATU.

Visualizations of Workflow and Logic

SPPS Coupling Cycle Workflow start Start with Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Add Activated AA to Resin (Couple for 1-6h) wash1->coupling preactivation Pre-activation: Fmoc-MeGly-OH + HATU/HBTU + DIPEA in DMF preactivation->coupling monitoring Kaiser Test coupling->monitoring wash2 Wash Resin (DMF, DCM) monitoring->wash2 Negative (Yellow) double_couple Repeat Coupling Step monitoring->double_couple Positive (Blue) end Ready for Next Cycle wash2->end double_couple->coupling

Caption: Experimental workflow for a single coupling cycle in SPPS.

Troubleshooting and Side Reactions

  • Incomplete Coupling: The primary challenge with Fmoc-N-methylglycine is incomplete coupling. If a Kaiser test remains positive, a second coupling (double coupling) is recommended. For extremely difficult sequences, switching from HBTU to the more potent HATU is advisable.[14]

  • Guanidinylation: A common side reaction with uronium/aminium reagents is the capping of the N-terminal amine by the coupling reagent itself, forming a stable tetramethylguanidinium group that prevents further chain elongation.[7][8]

    • Avoidance Strategy: Always pre-activate the Fmoc-amino acid with the coupling reagent and base in a separate vial for a few minutes before adding the mixture to the resin. This ensures the coupling reagent is consumed in forming the active ester and minimizes its direct exposure to the free amine on the resin.[8]

Conclusion and Recommendations

The choice between HATU and HBTU for the activation of Fmoc-N-methylglycine depends on the specific requirements of the synthesis.

  • HATU is the demonstrably superior reagent for coupling sterically hindered and N-methylated amino acids.[2][15] Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings.[1][2][6] It is strongly recommended for the synthesis of long or complex N-methylated peptides where maximizing yield and purity is critical.

  • HBTU is a reliable and cost-effective coupling reagent that is suitable for many standard applications.[16][17] However, when coupling Fmoc-N-methylglycine, researchers should anticipate the potential need for longer reaction times or double coupling to achieve complete reaction.

For researchers aiming to synthesize challenging N-methylated peptides, the use of HATU is a strategic choice to overcome the inherent difficulties of the coupling, thereby saving time and improving the quality of the final product.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with Fmoc-N-Methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-methylglycine (Fmoc-Sar-OH), into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, membrane permeability, and conformational rigidity. However, the steric hindrance posed by the N-methyl group presents significant challenges in solid-phase peptide synthesis (SPPS), often leading to incomplete couplings and low yields. Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to overcome these hurdles by accelerating both the deprotection and coupling steps, thereby improving the efficiency and purity of the synthesized peptides.[1][2][3]

These application notes provide a comprehensive guide to the use of Fmoc-N-methylglycine in microwave-assisted peptide synthesis. Detailed protocols, quantitative data on reaction conditions, and a discussion of the underlying principles are presented to aid researchers in the successful synthesis of N-methylated peptides.

Advantages of Microwave-Assisted Synthesis for N-Methylated Peptides

Microwave energy significantly accelerates peptide synthesis by directly and efficiently heating the solvent and reagents.[4] This rapid heating offers several advantages, particularly for the incorporation of sterically hindered amino acids like Fmoc-N-methylglycine:

  • Reduced Reaction Times: Coupling and deprotection cycles are dramatically shortened, often from hours to minutes.[1][2]

  • Improved Coupling Efficiency: The increased kinetic energy overcomes the steric hindrance of the N-methyl group, driving the coupling reaction to completion and minimizing the formation of deletion sequences.

  • Higher Purity of Crude Peptides: Faster and more efficient reactions reduce the occurrence of side reactions, such as racemization and aspartimide formation, leading to a higher purity of the final product.[1][2]

  • Enhanced Synthesis of Difficult Sequences: Microwave irradiation is particularly effective for synthesizing long or complex peptides that are prone to aggregation.

Data Presentation: Quantitative Analysis of Microwave-Assisted Synthesis

The following tables summarize typical conditions and outcomes for the microwave-assisted synthesis of peptides containing N-methylated amino acids. While specific results for Fmoc-N-methylglycine are limited in the literature, the data for other N-methylated amino acids provide a strong predictive framework.

Table 1: Comparison of Microwave vs. Conventional Synthesis for a Difficult Peptide Sequence

ParameterConventional SynthesisMicrowave-Assisted SynthesisReference
Coupling Time 2 hours15 minutes[5]
Deprotection Time 20 minutes4 minutes (2 x 2 min)[5]
Crude Purity Often low, with multiple deletion sequencesSignificantly higher[6]
Overall Synthesis Time Hours to daysSignificantly reduced[1]

Table 2: Typical Microwave Parameters for Deprotection and Coupling Steps

StepParameterValueReference
Fmoc-Deprotection Reagent 20% Piperidine in DMF[5]
Microwave Power 25 W[7]
Temperature 70-75 °C[3][7]
Time 3 - 5 minutes[1][2]
Amino Acid Coupling Reagents Fmoc-N-methylglycine, Coupling Agent (e.g., DIC/Oxyma), Base (e.g., DIPEA)[5]
Microwave Power 25 W[7]
Temperature 75 - 90 °C
Time 5 - 15 minutes[1][5]

Table 3: Recommended Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentActivating AgentBaseNotes
DIC/Oxyma OxymaPure-A carbodiimide-based method that is effective under elevated temperatures.
HBTU/HOAt HOAtDIPEACommonly used for sterically hindered amino acids.
HATU/HOAt HOAtDIPEAOften provides better results than HBTU for difficult couplings.
COMU InternalDIPEAA highly efficient uronium salt-based reagent suitable for microwave synthesis.

Experimental Protocols

This section provides a detailed protocol for the manual microwave-assisted solid-phase synthesis of a peptide containing Fmoc-N-methylglycine. This protocol can be adapted for automated synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-N-methylglycine (Fmoc-Sar-OH)

  • Other Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Microwave peptide synthesizer or a scientific microwave reactor with temperature control.

Protocol: Step-by-Step Synthesis Cycle

1. Resin Swelling: a. Place the desired amount of resin in a suitable reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature. c. Drain the DMF.

2. Fmoc-Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Irradiate with microwaves at a power of 25 W, maintaining a temperature of 70-75°C for 3-5 minutes. c. Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

3. Coupling of Fmoc-N-methylglycine: a. In a separate vial, dissolve Fmoc-N-methylglycine (3-5 equivalents relative to resin loading), DIC (3-5 eq.), and OxymaPure (3-5 eq.) in DMF. b. Add the activation mixture to the deprotected resin. c. Irradiate with microwaves at a power of 25 W, maintaining a temperature of 75-90°C for 10-15 minutes. d. Drain the coupling solution and wash the resin with DMF (3-5 times). e. (Optional) Perform a second coupling step to ensure complete reaction.

4. Subsequent Amino Acid Couplings: a. Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence. Standard coupling conditions for non-methylated amino acids (e.g., 5 minutes at 75°C) can be used.[1]

5. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin. b. Prepare a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v). c. Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. g. Dry the crude peptide under vacuum.

6. Purification and Analysis: a. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the cyclical process of microwave-assisted solid-phase peptide synthesis for the incorporation of Fmoc-N-methylglycine.

MW_SPPS_Workflow Start Start End End Deprotection Deprotection Washing_1 Washing_1 Deprotection->Washing_1 Wash with DMF Coupling Coupling Washing_2 Washing_2 Coupling->Washing_2 Wash with DMF Microwave: 75-90°C, 10-15 min Resin Swelling Resin Swelling Resin Swelling->Deprotection Add 20% Piperidine/DMF Microwave: 75°C, 3-5 min Washing_1->Coupling Add activated Fmoc-N-Me-Gly Washing_2->Deprotection Repeat cycle for next amino acid Final Cleavage Final Cleavage Washing_2->Final Cleavage After final cycle Purification Purification Final Cleavage->Purification Purification->End

Caption: Microwave-Assisted SPPS Cycle for Fmoc-N-methylglycine Incorporation.

Signaling Pathway: N-Methylglycine (Sarcosine) in Neuromodulation

Peptides containing N-methylglycine (sarcosine) are valuable tools for neuroscience research due to sarcosine's role as a glycine transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist.[8][9] This dual action enhances NMDA receptor activity, a key process in synaptic plasticity, learning, and memory.

Sarcosine_Signaling cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Astrocyte Astrocyte Glycine Glycine Astrocyte->Glycine releases NMDAR NMDA Receptor Glycine->NMDAR co-agonist binding GlyT1 GlyT1 Transporter Glycine->GlyT1 reuptake Sarcosine N-Methylglycine (Sarcosine) Sarcosine->NMDAR co-agonist binding Sarcosine->GlyT1 inhibits Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx activates Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade triggers Signaling_Cascade->Postsynaptic modulates neuronal activity Glutamate Glutamate Glutamate->NMDAR binds

Caption: Dual Mechanism of N-Methylglycine in Potentiating NMDA Receptor Signaling.

Conclusion

Microwave-assisted synthesis is a highly effective method for the incorporation of sterically challenging amino acids like Fmoc-N-methylglycine into peptide sequences. By significantly reducing reaction times and improving coupling efficiencies, this technology enables the synthesis of high-purity N-methylated peptides that are crucial for advancing drug discovery and development. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this powerful technique in their laboratories.

References

Application Notes and Protocols: Monitoring Fmoc-Sarcosine Coupling with the Bromophenol Blue Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the bromophenol blue test for monitoring the coupling efficiency of Fmoc-Sarcosine during Solid-Phase Peptide Synthesis (SPPS). Sarcosine (N-methylglycine), a secondary amino acid, presents unique challenges in peptide synthesis due to steric hindrance. Incomplete couplings can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. Therefore, a reliable method for monitoring the completion of each coupling step is crucial.

The bromophenol blue test is a rapid and effective qualitative method for detecting free amino groups on the resin. Unlike the more common Kaiser test, which is unreliable for secondary amines, the bromophenol blue test provides a clear result for N-substituted amino acids like Sarcosine.[1][2] This makes it an invaluable tool for optimizing the synthesis of peptides containing Sarcosine or other N-methylated amino acids.

The principle of the test is based on the acid-base indicator properties of bromophenol blue. The indicator binds to unreacted, basic amino groups on the peptide resin, resulting in a distinct color change.[1] A positive result (blue beads) indicates the presence of free amines and an incomplete coupling, while a negative result (yellow or orange beads) signifies a successful coupling.[2][3]

Experimental Protocols

Preparation of Bromophenol Blue Test Solution

A stock solution of bromophenol blue is required for the test. The concentration can vary slightly, but a common preparation is as follows:

Reagent/ComponentQuantitySolvent
Bromophenol Blue3 - 50 mg100 mL
N,N-Dimethylformamide (DMF)--

Procedure:

  • Weigh the desired amount of bromophenol blue powder.

  • Dissolve the powder in the specified volume of high-purity DMF.

  • Store the solution in a tightly sealed container at 4°C for up to two weeks.[3]

Note: A 0.1% (w/v) solution is prepared by dissolving 0.5 g of bromophenol blue in 0.5 L of DMF.[3]

Protocol for Bromophenol Blue Test

This protocol details the steps for performing the test on resin beads following the Fmoc-Sarcosine coupling step.

Workflow for Bromophenol Blue Test

G cluster_0 Resin Sampling and Washing cluster_1 Test Execution cluster_2 Result Interpretation A 1. Collect 10-15 resin beads post-coupling B 2. Place beads in a small test tube A->B C 3. Wash beads thoroughly with DMF to remove residual reagents B->C D 4. Carefully remove the DMF wash C->D E 5. Add 1-2 drops of Bromophenol Blue solution F 6. Observe the color of the beads immediately E->F G 7. Interpret the result based on bead color F->G

Caption: Workflow for performing the bromophenol blue test on resin beads.

Detailed Steps:

  • After the Fmoc-Sarcosine coupling reaction, transfer a small sample of 10-15 resin beads to a clean, small test tube.[2]

  • Thoroughly wash the resin beads with DMF to ensure the removal of any residual coupling reagents or bases like Diisopropylethylamine (DIEA), which can cause false positive results.[1][2]

  • Carefully aspirate the DMF wash solution without removing the beads.[2]

  • Add 1-2 drops of the prepared bromophenol blue test solution to the beads.[2]

  • Immediately observe the color of the beads.[4] The color change is rapid.

Interpretation of Results

The color of the resin beads provides a direct indication of the coupling reaction's completeness.

Bead ColorInterpretationRecommended Action
Blue to Blue-Green Incomplete Coupling (Significant free amine)Perform a second coupling (recouple).[2]
Yellow-Green Nearly Complete Coupling (Trace free amine)Recouple or proceed with capping.[2]
Yellow / Orange / Colorless Complete Coupling (No detectable free amine)Proceed to the next Fmoc deprotection step.[3][4]

Application in Fmoc-Sarcosine Coupling Workflow

The bromophenol blue test is an integral checkpoint in the SPPS cycle for peptides containing Sarcosine.

Fmoc-SPPS Cycle with Bromophenol Blue Test

G Start Start Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Sarcosine (with Activator, e.g., HATU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Test Bromophenol Blue Test Wash2->Test Recouple Recouple Fmoc-Sarcosine Test->Recouple Incomplete (Blue) Capping Capping (e.g., Acetic Anhydride) Test->Capping Nearly Complete (Yellow-Green) NextCycle Proceed to Next Cycle Test->NextCycle Complete (Yellow) Recouple->Wash2 Capping->NextCycle

Caption: Decision-making workflow in Fmoc-SPPS based on bromophenol blue test results.

Due to the steric hindrance of the N-methyl group, the coupling of Fmoc-Sarcosine is often slower and less efficient than that of primary amino acids. Therefore, it is common to employ strategies such as:

  • Extended coupling times: Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours).

  • Double coupling: Repeating the coupling step to drive the reaction to completion.

  • Use of potent activators: Employing coupling reagents like HATU or HCTU, which are known to be effective for hindered couplings.

The bromophenol blue test is performed after the initial coupling attempt. If the test is positive (blue beads), a second coupling is performed. The test can be repeated after the second coupling to confirm completion before proceeding to the deprotection of the next amino acid in the sequence. If a small amount of unreacted amine remains after a second coupling, a capping step with acetic anhydride can be performed to block these sites and prevent the formation of deletion peptide impurities.[1]

Quantitative Data Considerations

While the bromophenol blue test is primarily qualitative, its results can be interpreted to estimate the level of coupling completion. For more precise quantification, especially during process development and optimization, other methods may be employed.

The table below illustrates how results from the bromophenol blue test can be correlated with more quantitative methods, such as cleaving a small amount of resin and analyzing the peptide by HPLC. The percentages provided are for illustrative purposes to demonstrate the correlation.

Visual Result (Bromophenol Blue)Estimated Coupling CompletionCorresponding HPLC Result (Illustrative)
Intense Blue < 90%Significant peak corresponding to the truncated sequence.
Light Blue / Blue-Green 90 - 98%Small, but clearly detectable, truncated sequence peak.
Yellow-Green > 98%Very small or negligible truncated sequence peak.
Yellow / Colorless > 99.5%No detectable truncated sequence peak.

For rigorous quantitative analysis, a "Fmoc test" can be performed, which involves cleaving the Fmoc group with a known volume of piperidine solution and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[5] This allows for the calculation of the amount of Fmoc-amino acid coupled to the resin.

By consistently applying the bromophenol blue test, researchers can ensure the high fidelity of peptide synthesis, particularly when incorporating challenging residues like Fmoc-Sarcosine, leading to higher purity of the final product and more reliable outcomes in drug discovery and development.

References

Application Notes and Protocols: Enhancing Peptide Proteolytic Stability with Fmoc-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides offer significant therapeutic potential due to their high specificity and potency. However, their clinical application is often hindered by rapid degradation by proteases in the body, leading to a short in vivo half-life. A key strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. The incorporation of an N-methyl group, particularly through the use of Fmoc-N-methylglycine (Fmoc-Sar-OH), sterically shields the amide bond from proteolytic attack, thereby enhancing the peptide's stability and bioavailability.[1][2] This modification can lead to a dramatic increase in resistance to enzymatic cleavage, a critical attribute for the development of robust peptide-based therapeutics.[2]

These application notes provide a comprehensive guide to utilizing Fmoc-N-methylglycine for improving peptide stability, including detailed protocols for peptide synthesis and proteolytic stability assays, quantitative data on the impact of N-methylation, and visual workflows to guide experimental design.

Mechanism of Enhanced Proteolytic Stability

N-methylation of a peptide backbone confers proteolytic resistance primarily through steric hindrance. The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that proteases recognize and utilize to bind to the peptide substrate. This steric shield physically obstructs the protease's access to the scissile peptide bond, thereby inhibiting enzymatic cleavage.[2] This seemingly minor modification can have a profound impact, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[2]

G Mechanism of Protease Resistance via N-methylation cluster_0 Unmodified Peptide cluster_1 N-methylated Peptide a Protease b Peptide Backbone (-NH-) a->b Binding & Cleavage c Protease d N-methylated Backbone (-N(CH3)-) c->d Steric Hindrance (No Binding)

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Quantitative Data on Proteolytic Stability

The incorporation of N-methylglycine significantly enhances the proteolytic stability of peptides. The following tables summarize quantitative data from studies comparing the stability of N-methylated peptides to their unmodified counterparts.

Table 1: Proteolytic Stability of N-methylated vs. Unmodified Peptides in the Presence of Trypsin

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Stability
DKLYWWEFLUnmodifiedTrypsin~2.5 min-
DK(N-Me)LYWWEFLN-methyl-Lys (P1 position)Trypsin> 42 h> 1000
D(N-Me)KLYWWEFLN-methyl-Asp (P2 position)Trypsin3 h72

Data sourced from a study on N-methyl scanning mutagenesis.[2]

Table 2: Illustrative Comparison of Proteolytic Stability in Human Serum

PeptideModificationHalf-life (t½) in Human Serum
Hypothetical Peptide AUnmodified~15 minutes
Hypothetical Peptide AN-methylglycine incorporated> 2 hours

This data is illustrative and the exact enhancement is sequence-dependent.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-methylglycine

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide containing an N-methylglycine residue.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)[1]

  • Fmoc-protected amino acids

  • Fmoc-N-methylglycine (Fmoc-Sar-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or HATU/HOAt (1-Hydroxy-7-azabenzotriazole) for N-methylated residues[3]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine[3]

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[1]

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[4]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3]

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling reagent like HCTU (3-5 equivalents) in DMF.[3]

    • Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).[3]

  • Fmoc-N-methylglycine Coupling:

    • Note: The coupling of N-methylated amino acids can be slower due to steric hindrance. Using a more potent coupling agent is recommended.[3]

    • Dissolve Fmoc-N-methylglycine (3-5 equivalents) and HATU (3-5 equivalents) with HOAt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) and pre-activate for 2-5 minutes.

    • Add the activated Fmoc-N-methylglycine solution to the resin and agitate for at least 4 hours, or overnight if necessary.[3]

    • Monitor the coupling reaction. A Chloranil test is recommended for secondary amines as the Kaiser test is not suitable.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification and Analysis:

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

G SPPS Workflow for N-methylglycine Peptides start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (HCTU/DIPEA) wash1->coupling Standard AA N_methyl_coupling Fmoc-N-methylglycine Coupling (HATU/HOAt/DIPEA) wash1->N_methyl_coupling N-methylglycine wash2 Wash (DMF, DCM) coupling->wash2 N_methyl_coupling->wash2 repeat Repeat for next amino acid wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final AA repeat->deprotection cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis of N-methylglycine containing peptides.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a general method to assess the stability of peptides in the presence of a specific protease, such as trypsin.

Materials:

  • Purified unmodified peptide and N-methylated peptide (>95% purity)

  • Protease (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8 for trypsin)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water or Acetonitrile (ACN))

  • RP-HPLC system with a C18 column

  • Incubator or water bath at 37°C

Procedure:

  • Peptide and Enzyme Preparation:

    • Prepare stock solutions of the unmodified and N-methylated peptides in the assay buffer at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the protease in the assay buffer at a known concentration (e.g., 0.1 mg/mL).

  • Reaction Setup:

    • In separate microcentrifuge tubes, add a defined amount of the peptide stock solution.

    • Initiate the digestion by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Prepare a control sample for each peptide without the addition of the protease.

  • Incubation and Sampling:

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot from each reaction tube.

  • Quenching:

    • Immediately add the quenching solution to the collected aliquot to stop the enzymatic reaction.

    • Vortex and centrifuge the samples to precipitate any proteins.

  • RP-HPLC Analysis:

    • Analyze the supernatant of each quenched sample by RP-HPLC.

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the time 0 sample.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order exponential decay curve.

G Proteolytic Stability Assay Workflow start Start: Prepare Peptide & Protease Solutions setup Set up Digestion Reaction (Peptide + Protease) start->setup incubation Incubate at 37°C setup->incubation sampling Take Aliquots at Time Points incubation->sampling sampling->incubation Continue incubation quenching Quench Reaction (e.g., TFA) sampling->quenching analysis Analyze by RP-HPLC quenching->analysis data Calculate % Remaining Peptide & Half-life analysis->data end End: Stability Data data->end

Caption: Workflow for an in vitro proteolytic stability assay.

Conclusion

The incorporation of Fmoc-N-methylglycine into peptides is a powerful and effective strategy to enhance their proteolytic stability. This modification sterically hinders protease binding, leading to a significant increase in the peptide's half-life in biological environments. The provided protocols for solid-phase peptide synthesis and proteolytic stability assays offer a robust framework for researchers and drug developers to design, synthesize, and evaluate N-methylated peptides with improved therapeutic potential. By following these guidelines, scientists can systematically investigate the impact of N-methylation on their peptides of interest and advance the development of more stable and effective peptide-based drugs.

References

Enhancing Peptide Membrane Permeability with Fmoc-Sar-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor membrane permeability, which restricts their access to intracellular targets. A key strategy to overcome this limitation is the incorporation of N-methylated amino acids. Sarcosine (N-methylglycine), when incorporated into a peptide sequence using its Fmoc-protected form, Fmoc-Sar-OH, offers a powerful tool to enhance membrane permeability. This modification reduces the number of hydrogen bond donors in the peptide backbone, thereby lowering the desolvation energy required for the peptide to transition from an aqueous environment into the hydrophobic core of the cell membrane. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing Fmoc-Sar-OH to develop more effective peptide-based therapeutics.

Application Notes

The use of Fmoc-Sar-OH in peptide synthesis provides a straightforward method to introduce N-methylglycine residues into a peptide sequence. This modification can significantly improve the pharmacokinetic properties of peptides in several ways:

  • Increased Membrane Permeability: The primary advantage of incorporating sarcosine is the enhancement of passive diffusion across cell membranes. By replacing a standard amino acid's N-H group with an N-CH₃ group, the peptide's ability to form hydrogen bonds with water is reduced. This makes it energetically more favorable for the peptide to leave the aqueous extracellular space and enter the lipid bilayer of the cell membrane.

  • Enhanced Metabolic Stability: The N-methylated peptide bond is often more resistant to enzymatic degradation by proteases compared to a standard peptide bond. This can lead to a longer half-life of the peptide in biological systems.

  • Conformational Control: The introduction of N-methyl groups can restrict the conformational flexibility of the peptide backbone. This can help to lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target.

The strategic placement of sarcosine residues within a peptide sequence can be optimized to maximize these benefits without compromising the peptide's biological activity.

Data Presentation

The following tables summarize quantitative data from studies investigating the effect of N-methylation on peptide permeability.

Table 1: Caco-2 Permeability of N-methylated Cyclic Hexapeptides [1][2][3]

Peptide IDN-Methyl GroupsApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)Permeability Classification
Parent Peptide (cyclo-[Ala-D-Ala-Ala₃])0< 1.0Low
Analog 11> 10.0High
Analog 22> 10.0High
Analog 33> 10.0High
Analog 44> 10.0High
Analog 55> 10.0High
Mannitol (Paracellular Marker)N/A~1.0Low
Testosterone (Transcellular Marker)N/A> 10.0High

Note: The study by Ovadia et al. (2011) found that 10 out of 54 synthesized N-methylated cyclic hexapeptides exhibited high permeability. The exact Papp values for each of the 10 analogs were not individually reported but were stated to be greater than 1 x 10⁻⁵ cm/s.

Table 2: Permeability and Bioavailability of an N-methylated Somatostatin Analog [4]

PeptideModificationCaco-2 Permeability IncreaseOral Bioavailability (F) in rats
Somatostatin AnalogNon-N-methylated-Not bioavailable
Somatostatin AnalogN-methylated68%~10%

Table 3: Relative Permeability of Peptoids (N-alkylated Glycine Oligomers) vs. Peptides [5]

Compound PairDescriptionRelative Permeability (Peptoid/Peptide)
Dimer2 residues~20-fold higher for peptoid
Tetramer4 residues~10-fold higher for peptoid
Hexamer6 residues~7.5-fold higher for peptoid
Octamer8 residues~3-fold higher for peptoid

This data on peptoids, which are oligomers of N-substituted glycines, strongly supports the principle that N-alkylation of the peptide backbone enhances cell permeability.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Sarcosine-Containing Peptide using Fmoc-Sar-OH

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a hypothetical peptide containing a sarcosine residue using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Sar-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat the piperidine treatment for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of Oxyma, and 3 equivalents of DIC in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Sarcosine Coupling (using Fmoc-Sar-OH):

    • The coupling of N-methylated amino acids can be slower due to steric hindrance.

    • Dissolve 3 equivalents of Fmoc-Sar-OH, 3 equivalents of Oxyma, and 3 equivalents of DIC in DMF.

    • Add the activation mixture to the deprotected resin and agitate for 2-4 hours.

    • A Kaiser test is not suitable for N-methylated amino acids. A chloranil test can be used instead.

    • If the coupling is sluggish, a stronger coupling reagent like HATU with DIEA can be used.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Caco-2 Permeability Assay

This protocol describes an in vitro assay to determine the intestinal permeability of a peptide using the Caco-2 cell line, which forms a monolayer mimicking the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test peptide and control compounds (e.g., a low permeability marker like mannitol and a high permeability marker like propranolol)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM.

    • Seed the cells onto the apical side of the Transwell® inserts at a suitable density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the assay, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to ensure monolayer integrity.

    • Alternatively, the permeability of a fluorescent paracellular marker like Lucifer Yellow can be measured.

  • Permeability Assay (Apical to Basolateral Transport):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the test peptide solution (at a known concentration in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the cumulative amount of peptide transported to the basolateral side over time.

    • Determine the flux (dQ/dt) from the linear portion of the cumulative amount versus time plot.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the steady-state flux (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of the peptide in the donor compartment (µmol/cm³)

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Peptide in Aqueous Environment cluster_1 Sarcosine Modification cluster_2 Enhanced Membrane Permeation Peptide Peptide with Amide N-H Groups Water Water Molecules Peptide->Water Hydrogen Bonding SPPS Solid-Phase Peptide Synthesis Peptide->SPPS FmocSarOH Fmoc-Sar-OH FmocSarOH->SPPS SarPeptide Peptide with N-Methyl Group SPPS->SarPeptide ReducedHbond Reduced Hydrogen Bonding with Water SarPeptide->ReducedHbond Membrane Cell Membrane (Lipid Bilayer) IncreasedPermeability Increased Membrane Permeability Membrane->IncreasedPermeability LowerDesolvation Lower Desolvation Energy ReducedHbond->LowerDesolvation LowerDesolvation->Membrane Facilitated Partitioning

G start Start synthesis Peptide Synthesis (with and without Fmoc-Sar-OH) start->synthesis purification Purification (HPLC) and Characterization (MS) synthesis->purification permeability_assay Permeability Assay purification->permeability_assay caco2 Caco-2 Assay permeability_assay->caco2 Cell-based pampa PAMPA permeability_assay->pampa Artificial Membrane data_analysis Data Analysis caco2->data_analysis pampa->data_analysis papp_calc Calculate Papp data_analysis->papp_calc comparison Compare Permeability of Peptides +/- Sarcosine papp_calc->comparison end End comparison->end

G cluster_0 Direct Translocation cluster_1 Endocytosis extracellular Extracellular Space (Peptide) cell_membrane Cell Membrane extracellular->cell_membrane direct_translocation Direct Membrane Translocation cell_membrane->direct_translocation endocytosis Endocytosis cell_membrane->endocytosis intracellular Intracellular Space (Cytosol) direct_translocation->intracellular clathrin Clathrin-mediated endocytosis->clathrin caveolin Caveolin-mediated endocytosis->caveolin macropinocytosis Macropinocytosis endocytosis->macropinocytosis endosome Endosome clathrin->endosome caveolin->endosome macropinocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape endosomal_escape->intracellular

References

Synthesis of Cyclic Peptides with Fmoc-N-methylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-methylglycine, into cyclic peptides is a pivotal strategy in medicinal chemistry and drug development. N-methylation enhances the pharmacokinetic properties of peptides by increasing metabolic stability, improving membrane permeability, and conferring favorable conformational constraints.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides containing Fmoc-N-methylglycine using solid-phase peptide synthesis (SPPS).

Introduction to N-Methylated Cyclic Peptides

Cyclic peptides offer several advantages over their linear counterparts, including increased receptor affinity and selectivity due to conformational rigidity.[5][6] The introduction of N-methyl groups, particularly on the glycine backbone, further refines these properties. N-methylation disrupts hydrogen bonding networks, which can reduce proteolytic degradation and lower the energy barrier for membrane crossing.[3][7] However, the synthesis of N-methylated peptides, especially cyclic ones, presents unique challenges, primarily due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies and requires optimized protocols.[3][8]

Key Considerations for Synthesis

Successful synthesis of cyclic peptides containing Fmoc-N-methylglycine hinges on several critical factors:

  • Choice of Solid Support: For the synthesis of cyclic peptides, a resin that allows for cleavage of the protected peptide from the support is essential. 2-chlorotrityl chloride (2-CTC) resin is a common choice as the peptide can be cleaved under mild acidic conditions while keeping the side-chain protecting groups intact, which is necessary for subsequent cyclization in solution.[4][9]

  • Coupling Reagents: The coupling of Fmoc-N-methylglycine and subsequent amino acids to the N-methylated amine is sterically hindered. Therefore, highly efficient coupling reagents are required. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimides.[9][10][11][12] HATU is often recommended for coupling to N-methylated amino acids.[9]

  • Fmoc Deprotection: The standard Fmoc deprotection condition using 20% piperidine in DMF is generally effective.[13][14][15] However, monitoring the completion of the deprotection is crucial, as incomplete removal of the Fmoc group will terminate chain elongation.

  • Cyclization Strategy: Cyclization can be performed either on-resin or in solution after cleaving the linear peptide from the solid support.[1][5] Solution-phase cyclization is often preferred for head-to-tail cyclization to minimize the formation of oligomers by using high dilution conditions.[5] The choice of cyclization reagents is also critical for achieving high yields.

Experimental Protocols

This section provides detailed protocols for the manual solid-phase synthesis of a linear peptide containing N-methylglycine, its cleavage from the resin, and subsequent head-to-tail cyclization in solution.

Solid-Phase Synthesis of the Linear Peptide

This protocol details the assembly of the linear peptide on a 2-chlorotrityl chloride resin using Fmoc/tBu chemistry.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including Fmoc-N-methylglycine-OH)

  • Coupling Reagents: HATU, HCTU, or PyBOP

  • Bases: N,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: Dichloromethane (DCM), DMF

  • Capping solution: Methanol/DIPEA/DCM (1:1:8)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-CTC resin in DMF for 1 hour in a reaction vessel.[4]

    • Dissolve the first Fmoc-protected amino acid (2-4 equivalents relative to resin loading) and DIPEA (4-8 equivalents) in DCM.[4]

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites on the resin by adding a solution of MeOH/DIPEA in DCM and agitating for 30 minutes.[4]

    • Wash the resin thoroughly with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 2 minutes.[13]

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.[10][13]

    • Wash the resin thoroughly with DMF (5 times).[9]

  • Amino Acid Coupling (including Fmoc-N-methylglycine):

    • In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagent (e.g., HATU, 3.95 equivalents) and DIPEA or collidine (6-10 equivalents) in DMF for 1-2 minutes.[9][10]

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. For sterically hindered couplings, such as those involving Fmoc-N-methylglycine, longer coupling times may be necessary.[9]

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines).

    • Wash the resin with DMF (5 times).

    • Repeat steps 2 and 3 for each amino acid in the sequence.

Cleavage of the Protected Linear Peptide from Resin
  • After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under a stream of nitrogen.

  • Treat the dry resin with a cleavage cocktail of dilute TFA in DCM or acetic acid to cleave the peptide while keeping side-chain protecting groups intact.[16]

  • Filter the resin and collect the filtrate containing the cleaved protected peptide.

  • Evaporate the solvent under reduced pressure.

Solution-Phase Head-to-Tail Cyclization
  • Dissolve the crude protected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[5]

  • Add a coupling reagent (e.g., HATU, PyBOP) and a base (e.g., DIPEA, HOAt).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the cyclization by LC-MS.

  • Once the reaction is complete, remove the solvent under vacuum.

Global Deprotection and Purification
  • Treat the crude cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours at room temperature to remove all side-chain protecting groups.[9]

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4][10]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and NMR.

Data Presentation

The efficiency of each step, particularly coupling and cyclization, is highly sequence-dependent and influenced by the chosen reagents.[4][5] Below are tables summarizing typical performance indicators for different coupling and cyclization strategies.

Table 1: Comparison of Coupling Reagents for Fmoc-N-methylglycine.

Coupling ReagentClassRelative ReactivityNotes
HATU Uronium/AminiumVery HighHighly recommended for sterically hindered couplings, including N-methylated amino acids.[9][10]
HCTU Uronium/AminiumVery HighSimilar reactivity to HATU, often more cost-effective.[10]
HBTU Uronium/AminiumHighEfficient and widely used, but less reactive than HATU.[10]
PyBOP PhosphoniumHighByproducts are non-carcinogenic; good for standard couplings.[10]
DIC/Oxyma CarbodiimideModerateCost-effective, but may be less efficient for sterically hindered couplings.[10]

Table 2: Typical Yields for Different Cyclization Strategies.

Cyclization StrategyPeptide CharacteristicsTypical Yield (%)
On-Resin (Head-to-Tail) Sequence dependent10 - 50[4]
Solution-Phase (Head-to-Tail) Presence of turn-inducing residues20 - 70[4]

Note: The presence of N-methylglycine can influence the preferred conformation of the linear precursor, which in turn can affect the cyclization yield.

Visualized Workflows

The following diagrams illustrate the key workflows described in the protocols.

spss_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage_cyclization Cleavage and Cyclization cluster_final Final Steps Resin 1. Resin Swelling & First AA Loading Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling (HATU/DIPEA) Fmoc_Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Repeat Repeat for Each Amino Acid Wash->Repeat If not last AA Cleavage 4. Cleavage from Resin (Protected Peptide) Wash->Cleavage Repeat->Fmoc_Deprotection Cyclization 5. Solution-Phase Cyclization Global_Deprotection 6. Global Deprotection (TFA Cocktail) Cyclization->Global_Deprotection Purification 7. RP-HPLC Purification Global_Deprotection->Purification Characterization 8. Characterization (MS, NMR) Purification->Characterization

Caption: Overall workflow for the synthesis of N-methylated cyclic peptides.

coupling_cycle Start Start with Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple next Fmoc-AA (e.g., Fmoc-N-Me-Gly) with HATU/DIPEA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide Chain Wash2->End

Caption: The iterative cycle of deprotection and coupling in SPPS.

cyclization_pathway Linear_Peptide Protected Linear Peptide (Cleaved from Resin) High_Dilution High Dilution in Solvent (e.g., DMF, 0.1-1 mM) Linear_Peptide->High_Dilution Add_Reagents Add Cyclization Reagents (e.g., PyBOP/HOAt/DIPEA) High_Dilution->Add_Reagents Reaction Stir for 12-24h at RT Add_Reagents->Reaction Crude_Cyclic Crude Protected Cyclic Peptide Reaction->Crude_Cyclic

Caption: Solution-phase head-to-tail cyclization workflow.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low coupling efficiency Steric hindrance from N-methyl group.Use a more potent coupling reagent like HATU; increase coupling time and temperature; double couple.[9][17]
Incomplete Fmoc deprotection.Extend deprotection time; use fresh piperidine solution; monitor with a colorimetric test.
Formation of oligomers during cyclization Concentration of linear peptide is too high.Perform cyclization under high dilution conditions (0.1-1 mM).[5]
Side reactions (e.g., aspartimide formation) Prolonged exposure to basic conditions during deprotection.Use a milder base or shorter deprotection times if possible.[17]
Racemization Use of excessive base during coupling.Use a weaker base like 2,4,6-collidine instead of DIPEA, especially for sensitive amino acids.[17]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-N-methylglycine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-N-methylglycine (Fmoc-Sar-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for challenges encountered during synthesis. The incorporation of N-methylated amino acids like Fmoc-N-methylglycine can enhance the therapeutic properties of peptides but often presents synthetic challenges.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-N-methylglycine often incomplete?

A1: The primary challenge in coupling Fmoc-N-methylglycine, and other N-methylated amino acids, is the steric hindrance around the secondary amine.[1] This bulkiness slows down the reaction rate compared to primary amines, leading to incomplete coupling under standard conditions.[1][2]

Q2: My Kaiser test is positive after coupling Fmoc-N-methylglycine. What are my immediate options?

A2: A positive Kaiser test indicates the presence of free primary amines, but it's important to note that it gives a weak or false-negative result for the secondary amine of N-methylglycine. If you have a positive result (blue beads), it likely indicates a significant amount of unreacted primary amine from the previous residue. In any case of suspected incomplete coupling, you should:

  • Perform a Double Coupling: This is the most common first step. Repeat the coupling reaction with a fresh solution of activated Fmoc-N-methylglycine to drive the reaction to completion.[3]

  • Extend Reaction Time: Increasing the coupling time to 2-4 hours or even overnight can improve yields for sterically hindered residues.[3][4]

  • Increase Reagent Excess: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents) can help overcome the slow reaction kinetics.[3]

Q3: Which coupling reagents are most effective for Fmoc-N-methylglycine?

A3: Due to the reduced reactivity of the N-methylated amine, more potent coupling reagents are required. While standard reagents like HBTU and TBTU can be used, HATU and COMU are generally more effective.[3][5] Phosphonium-based reagents like PyAOP and PyBOP are also highly recommended, especially for coupling N-methyl amino acids to other N-methyl amino acids.[6][7] For particularly difficult sequences, reagents that generate amino acid fluorides in situ can also be beneficial.[5]

Q4: Can I use the Kaiser test to monitor the coupling of Fmoc-N-methylglycine?

A4: No, the Kaiser test is unreliable for secondary amines like N-methylglycine. It reacts with primary amines to produce a dark blue color but typically gives a faint yellow or reddish-brown color with secondary amines, which can be misleading.[8] It is better to use a test specific for secondary amines, such as the Chloranil test or Isatin test, to accurately monitor the reaction's completion.

Q5: What are common side reactions associated with Fmoc-N-methylglycine coupling, and how can they be minimized?

A5: Two common side reactions are:

  • Diketopiperazine (DKP) Formation: This can occur after the coupling of the second amino acid, particularly if the N-terminal residue is N-methylated. The N-methyl group can facilitate the intramolecular cyclization reaction. To minimize DKP formation, it's crucial to immediately proceed to the next coupling step after the deprotection of the dipeptide stage.

  • Racemization: While N-methylglycine itself is achiral, prolonged reaction times and the use of strong bases can increase the risk of racemization for the activated amino acid preceding the N-methyl residue.[1] Using HOAt-based reagents like HATU can help suppress epimerization.[6]

Q6: Can solvent choice impact the coupling efficiency?

A6: Yes, solvent choice is critical. High-quality, amine-free N,N-dimethylformamide (DMF) is the standard.[9] In cases where peptide aggregation is suspected (which can further hinder coupling), switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) can be advantageous as it is a better solubilizing agent.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Indicated by Chloranil test or sequence analysis)1. Steric Hindrance: The inherent bulkiness of the N-methyl group slows the reaction.[1] 2. Inefficient Activation: The chosen coupling reagent is not potent enough.[2] 3. Peptide Aggregation: The growing peptide chain on the resin is folded, making the N-terminal amine inaccessible.[2] 4. Poor Reagent Quality: Degradation of amino acids, reagents, or solvents.[2]1. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[3] 2. Switch to a More Potent Reagent: Use HATU, HCTU, COMU, or PyAOP.[3][5][7] 3. Optimize Solvent: Use NMP or a DMF/DCM mixture.[3] Consider adding chaotropic salts like LiCl. 4. Increase Time/Temperature: Extend coupling time (2-12 hours).[9] Microwave synthesis can also be effective.[10] 5. Use Fresh Reagents: Ensure all chemicals are of high quality and stored correctly.[2]
Formation of Deletion Sequences 1. Incomplete Fmoc Deprotection: Residual Fmoc groups block the subsequent coupling.[11] 2. Severe Aggregation: The N-terminus is completely inaccessible to reagents.1. Optimize Deprotection: Extend the piperidine treatment time or perform a second deprotection step. Ensure thorough washing. 2. Disrupt Aggregation: Use NMP as a solvent or incorporate pseudoproline dipeptides in the sequence prior to the difficult region.
Low Purity of Final Peptide 1. Side Reactions: Diketopiperazine formation or racemization.[1][7] 2. Guanidinylation: A side reaction caused by excess HBTU or HATU reacting with the unprotected N-terminus.[12]1. Minimize Time Between Steps: Proceed immediately to the next coupling after deprotection to reduce DKP risk. Use reagents like HATU to minimize racemization.[6] 2. Consider Phosphonium Reagents: Reagents like PyBOP or PyAOP do not carry the risk of guanidinylation.[2]

Comparison of Coupling Reagents for Hindered Couplings

Coupling ReagentReagent TypeRelative EfficiencyNotes
HBTU / TBTU Uronium SaltStandardEffective for most standard couplings, but may be insufficient for N-methylated residues.[5] Potential for guanidinylation side reactions.[2]
HATU Uronium SaltVery HighHighly effective for sterically hindered couplings with low racemization, especially when used with HOAt.[5][6][9]
COMU Uronium SaltVery HighCoupling efficiency is comparable to HATU. Its byproducts are considered safer than those from HOBt/HOAt-based reagents.[3][5]
PyAOP / PyBOP Phosphonium SaltHighEspecially effective for coupling N-methyl amino acids.[6][7] Avoids the risk of guanidinylation side reactions.[2]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-N-methylglycine
  • Resin Preparation: After successful deprotection of the N-terminal amine of the peptide-resin (confirmed with a relevant test), wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methylglycine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[3]

  • Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the reaction vessel at room temperature for 2-4 hours.[3]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Take a small sample of resin beads and perform a Chloranil test (see Protocol 3) to check for the presence of free secondary amines. A positive result (blue/green beads) indicates an incomplete reaction.

Protocol 2: Double Coupling Procedure
  • Following the first coupling (Protocol 1) and DMF wash, do not proceed to the deprotection step.

  • Repeat steps 2 and 3 from Protocol 1 using a fresh solution of activated Fmoc-N-methylglycine.

  • After the second coupling period, wash the resin with DMF (3-5 times) and proceed with reaction monitoring.

Protocol 3: Chloranil Test for Secondary Amines
  • Reagent Preparation:

    • Solution A: 2% Acetaldehyde in DMF.

    • Solution B: 2% p-Chloranil in DMF.

  • Procedure:

    • Take a small sample of resin beads (1-2 mg) in a small glass test tube.

    • Wash the beads with DMF.

    • Add 2-3 drops of Solution A.

    • Add 2-3 drops of Solution B.

    • Let the mixture stand at room temperature for 5 minutes.

  • Observation:

    • Blue or Green Beads: Indicates the presence of unreacted secondary amines (incomplete coupling). A recoupling is necessary.

    • Yellow/Colorless Beads: Indicates a complete coupling.

Visualizations

start Start: Peptide-Resin with free N-terminal amine deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: 1. Pre-activate Fmoc-N-Me-Gly (e.g., with HATU/DIPEA) 2. Add to resin wash1->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitor Coupling (e.g., Chloranil Test) wash2->monitoring complete Coupling Complete monitoring->complete Negative Test incomplete Coupling Incomplete monitoring->incomplete Positive Test

Caption: Standard workflow for one coupling cycle of Fmoc-N-methylglycine in SPPS.

start Incomplete Coupling Detected (Positive Chloranil Test) double_coupling Perform a Double Coupling start->double_coupling First Action reagent Use More Potent Reagent (HATU, COMU, PyAOP) start->reagent If problem persists time_temp Increase Reaction Time and/or Temperature start->time_temp If problem persists solvent Change Solvent (e.g., NMP) start->solvent If problem persists re_monitor Re-monitor Reaction double_coupling->re_monitor reagent->re_monitor time_temp->re_monitor solvent->re_monitor check_reagents Check Reagent Quality (Amino Acid, Solvents) check_deprotection Verify Previous Fmoc Deprotection re_monitor->check_reagents Still Incomplete re_monitor->check_deprotection Still Incomplete

Caption: Decision tree for troubleshooting the incomplete coupling of Fmoc-N-methylglycine.

References

Technical Support Center: Strategies to Prevent Aggregation in N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methylated peptides. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to peptide aggregation, a critical factor that can impact synthesis, purification, solubility, and biological activity.

N-methylation is a key modification used to enhance the pharmacokinetic properties of therapeutic peptides, such as improving metabolic stability and membrane permeability.[1][2] However, this modification also increases the peptide's hydrophobicity and disrupts backbone hydrogen bonding, which can significantly increase the propensity for aggregation.[3][4] This guide offers practical strategies to mitigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My newly synthesized N-methylated peptide is insoluble in standard aqueous buffers.

  • Question: I've tried dissolving my lyophilized N-methylated peptide in PBS, but it won't go into solution. What should I do?

  • Answer: Insolubility is a common issue with N-methylated peptides due to their increased hydrophobicity.[4] A systematic approach to solubilization is recommended.[5] Always test solubility on a small aliquot first.[3]

    • Assess Peptide Charge: First, calculate the theoretical isoelectric point (pI) of your peptide. Adjusting the pH of your buffer to be at least two units away from the pI will increase the net charge, promoting repulsion between peptide molecules and enhancing solubility.[4][6] For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer.[4]

    • Use Organic Co-solvents: Try dissolving the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first.[4][5] Once dissolved, slowly add your aqueous buffer dropwise while vortexing to reach the final desired concentration.[5]

    • Employ Sonication: Sonication can help break up small aggregates and facilitate the dissolution process.[4][6]

    • Consider Chaotropic Agents: As a last resort, especially for applications where maintaining a specific conformation is not critical, chaotropic agents like 6 M Guanidine-HCl or Urea can be used.[3][5] These agents disrupt the hydrogen-bonding network of water and can solubilize highly hydrophobic peptides.[3]

Problem 2: During solid-phase peptide synthesis (SPPS), the resin is shrinking and coupling efficiency has dropped.

  • Question: My peptide synthesis is failing after the introduction of several N-methylated residues. The resin has failed to swell, and tests indicate incomplete coupling. What is happening?

  • Answer: This is a classic sign of on-resin aggregation.[7] The growing peptide chains are self-associating via intermolecular hydrogen bonds and hydrophobic interactions, physically blocking reactive sites.[7][8]

    • Change Solvents: Switch from standard DMF to a more powerful solubilizing solvent like N-methylpyrrolidone (NMP) or add up to 25% DMSO to your DMF.[9][10]

    • Incorporate Structure-Disrupting Elements: The most effective strategy is to proactively incorporate backbone protection or structure-disrupting elements.

      • Pseudoproline Dipeptides: These are derivatives of Ser or Thr that introduce a "kink" into the peptide backbone, disrupting the formation of β-sheets that lead to aggregation.[8][11][12] The native residue is regenerated during the final cleavage from the resin.[8] They are easily incorporated using standard coupling methods.[12]

      • Hmb/Dmb Protecting Groups: Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the backbone nitrogen of an amino acid every six to seven residues can effectively prevent hydrogen bonding and disrupt aggregation.[8][9]

    • Use Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ in DMF before a difficult coupling step can help break up secondary structures.[7][8][10]

    • Elevate Temperature: Utilizing microwave-assisted peptide synthesis can provide the energy needed to disrupt intermolecular interactions and drive difficult couplings to completion.[7][13]

Problem 3: My peptide solution was clear initially but has now become cloudy or formed a precipitate.

  • Question: My N-methylated peptide dissolved, but after storing it overnight in the refrigerator, it has crashed out of solution. Why?

  • Answer: This indicates that your peptide is kinetically soluble but thermodynamically unstable in that specific buffer. Aggregation is often a time- and concentration-dependent process.[3] Over time, peptide molecules self-assemble into larger, insoluble aggregates.[3]

    • Optimize Storage Conditions: Re-dissolve the peptide (you may need to use the steps from Problem 1) and aliquot it into single-use volumes before freezing. Avoiding repeated freeze-thaw cycles is critical as they are a major cause of aggregation.[3]

    • Lower the Concentration: The rate of aggregation is highly dependent on concentration. Preparing and storing a more dilute stock solution can often keep the peptide soluble for a longer period.[4]

    • Add Stabilizing Excipients: The inclusion of certain additives can help maintain peptide stability in solution. Low concentrations of non-ionic detergents (e.g., 0.01-0.1% Tween 20) or sugars/polyols (e.g., 5-50% sucrose or glycerol) can be effective.[3][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors driving aggregation in N-methylated peptides?

A1: The two main drivers are increased hydrophobicity and disruption of secondary structure. The addition of a methyl group to the backbone amide nitrogen increases the overall lipophilicity of the peptide, which can promote aggregation through hydrophobic interactions.[1][3] While this same modification prevents the formation of β-sheet structures by removing a hydrogen bond donor, this disruption can sometimes expose other hydrophobic residues, paradoxically leading to aggregation.[3]

Q2: How can I proactively design N-methylated peptide sequences to be less prone to aggregation?

A2: Rational design is key. Strategically place N-methylated residues to break up stretches of hydrophobic amino acids. Flank hydrophobic regions with charged residues (e.g., Arg, Lys, Asp, Glu) to increase electrostatic repulsion and overall solubility. For particularly challenging sequences, consider incorporating solubilizing tags like polyethylene glycol (PEG).[13] Another powerful strategy is the use of pseudoproline dipeptides, which can be inserted at Ser or Thr residues to introduce a kink in the backbone, effectively disrupting inter-chain aggregation during synthesis.[11][15][16]

Q3: What are the best analytical techniques to detect and quantify peptide aggregation?

A3: A multi-faceted approach using orthogonal techniques is recommended.[17]

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify soluble aggregates like dimers and oligomers from the monomeric peptide.[18][19]

  • Dynamic Light Scattering (DLS): DLS is excellent for detecting the formation of larger aggregates and measuring the size distribution of particles in a solution over time.[18]

  • Thioflavin T (ThT) Fluorescence Assay: This assay is specific for detecting the formation of amyloid-like fibrils, which are rich in β-sheet structures. An increase in fluorescence intensity indicates aggregation.[20][21]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can monitor changes in the peptide's secondary structure. A transition from a random coil to a β-sheet conformation is a strong indicator of aggregation.[3][20]

Data Presentation

Table 1: Summary of Common Anti-Aggregation Additives for N-methylated Peptides in Solution

Additive CategoryExample(s)Typical ConcentrationMechanism of ActionReference(s)
Amino Acids L-Arginine, L-Glycine50-250 mMSuppresses non-specific intermolecular interactions and can bind to hydrophobic regions.[3][14][22]
Organic Solvents DMSO, DMF<10% (v/v)Disrupts hydrophobic interactions, aiding initial solubilization.[3][4]
Non-ionic Detergents Tween 20, Triton X-1000.01-0.1% (v/v)Prevents hydrophobic aggregation by forming micelles around hydrophobic peptide regions at low concentrations.[3][14][23]
Chaotropic Agents Guanidine-HCl, Urea1-6 MDisrupts water's hydrogen-bonding network, denatures aggregates, and solubilizes hydrophobic peptides.[3][22]
Sugars/Polyols Sucrose, Glycerol5-50% (v/v)Stabilize the peptide's native conformation and increase solvent viscosity, slowing aggregation kinetics.[3][14]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation

This protocol provides a method to monitor the kinetics of β-sheet-rich aggregate formation in real-time.

  • Materials:

    • Lyophilized N-methylated peptide

    • Thioflavin T (ThT) powder

    • Sterile, ultrapure water

    • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • 96-well black, clear-bottom microplate

    • Plate-reading fluorometer (Excitation: ~440-450 nm, Emission: ~480-490 nm)

  • Methodology:

    • Peptide Stock Preparation: Just before the experiment, dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water or DMSO) to create a concentrated stock solution. Determine the concentration accurately.

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, ultrapure water. Filter through a 0.22 µm filter and store protected from light at 4°C.[21]

    • Assay Setup:

      • In the wells of the 96-well plate, prepare the final peptide solutions at the desired concentrations using the assay buffer.

      • Add ThT stock solution to each well to a final concentration of 10-25 µM.[4]

      • Include controls: a buffer-only control with ThT, and a control with the peptide but without ThT.

    • Incubation and Measurement: Place the plate in the fluorometer. Incubate at a constant temperature (e.g., 37°C), with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the desired duration.[4]

    • Data Analysis: Plot the mean fluorescence intensity against time. A sigmoidal curve with increasing fluorescence is characteristic of amyloid-like aggregation, indicating the formation of β-sheet-rich structures.[4]

Protocol 2: On-Resin Chaotropic Salt Wash to Disrupt Aggregation During SPPS

This protocol is used to disrupt secondary structures before performing a difficult coupling reaction.

  • Materials:

    • Peptide-resin showing signs of aggregation

    • DMF (N,N-Dimethylformamide)

    • Chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF)

    • Standard Fmoc deprotection solution (e.g., 20% piperidine in DMF)

    • Activated amino acid solution for the next coupling step

  • Methodology:

    • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol to remove the N-terminal protecting group. Wash the resin thoroughly with DMF.[8]

    • Chaotropic Wash: Wash the peptide-resin twice with the 0.8 M NaClO₄ solution in DMF, agitating for 1 minute each time.[8] This step breaks up the inter-chain hydrogen bonds causing the aggregation.

    • DMF Wash: It is critical to thoroughly wash the resin with fresh DMF (at least 5-6 times for 1 minute each) to completely remove all traces of the chaotropic salt, which can interfere with the subsequent coupling reaction.[8]

    • Coupling: Immediately proceed with the coupling of the next activated amino acid using your standard protocol. The disruption of the aggregates should improve the accessibility of the N-terminal amine, leading to a more efficient reaction.[7]

Visualizations

G Troubleshooting Workflow for Peptide Insolubility start Start: Lyophilized N-methylated Peptide solubility_test Attempt Dissolution in Aqueous Buffer (e.g., PBS) start->solubility_test is_soluble Is it Soluble? solubility_test->is_soluble success Success: Peptide is Soluble is_soluble->success Yes organic_step Dissolve in minimal DMSO or DMF first is_soluble->organic_step No add_buffer Slowly add aqueous buffer while vortexing organic_step->add_buffer is_soluble2 Is it Soluble? add_buffer->is_soluble2 is_soluble2->success Yes ph_adjust Adjust pH to be >2 units from pI is_soluble2->ph_adjust No is_soluble3 Is it Soluble? ph_adjust->is_soluble3 is_soluble3->success Yes failure Consider Resynthesis with Sequence Modification is_soluble3->failure No

Caption: Logical workflow for solubilizing aggregated N-methylated peptides.

G Mechanisms of Aggregation Prevention in SPPS cluster_0 Standard Aggregation cluster_1 Prevention Strategies p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 H-Bonding & Hydrophobic Interactions p3 Peptide Chain 3 p2->p3 H-Bonding & Hydrophobic Interactions aggregate Insoluble β-Sheet Aggregate p2->aggregate s1 Peptide Chain s2 Peptide Chain + Pseudoproline soluble Soluble, Disrupted Chains s2->soluble Introduces 'Kink', Disrupts H-Bonding s3 Peptide Chain + Dmb/Hmb Group s3->soluble Steric Shielding of Backbone Amide

References

Technical Support Center: Optimizing Coupling Times for Fmoc-MeGly-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of Fmoc-MeGly-OH (Fmoc-N-methylglycine) in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges associated with the incorporation of sterically hindered N-methylated amino acids.

Troubleshooting Guide

Incorporating Fmoc-MeGly-OH into a peptide sequence can be challenging due to the steric hindrance presented by the N-methyl group. This often leads to incomplete coupling and the formation of deletion sequences. This guide provides a systematic approach to troubleshooting common issues.

Issue: Incomplete or Failed Coupling of Fmoc-MeGly-OH

Symptoms:

  • Presence of deletion sequences (missing the MeGly residue) in the final peptide, confirmed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) analysis.

  • A positive bromophenol blue test after the coupling step, indicating the presence of unreacted secondary amines on the resin.

  • Low overall yield of the desired full-length peptide.

Potential Causes and Recommended Solutions:

Potential CauseRecommended Action
Insufficient Reagent Reactivity Standard coupling reagents like HBTU, HCTU, and DIC are often not potent enough for sterically hindered N-methylated amino acids.[1] Solution: Switch to a more powerful coupling reagent. Urionium/aminium salts like HATU and COMU, or phosphonium salts such as PyAOP and PyBrOP, are highly recommended for these difficult couplings.[2][3]
Inadequate Coupling Time The steric hindrance from the N-methyl group significantly slows down the reaction kinetics compared to non-methylated amino acids.[4]
Incorrect Monitoring Test The standard Kaiser test (ninhydrin test) does not work for detecting secondary amines, such as the N-terminal of a peptide chain after coupling to an N-methylated amino acid. It will give a false negative (yellow/colorless beads) even if the coupling is incomplete.
Peptide Aggregation As the peptide chain elongates, it can form secondary structures that may physically block the N-terminal amine, preventing the incoming Fmoc-MeGly-OH from accessing the coupling site.
Guanidinylation Side Reaction When using uronium/aminium-based coupling reagents (e.g., HATU) in excess, they can react with the free N-terminal amine of the peptide on the resin. This forms a guanidinium cap that irreversibly terminates the peptide chain.

Frequently Asked Questions (FAQs)

Q1: Why is coupling Fmoc-MeGly-OH so much more difficult than coupling Fmoc-Gly-OH?

A1: The primary reason for the difficulty in coupling Fmoc-MeGly-OH is steric hindrance. The methyl group attached to the alpha-nitrogen of the amino acid creates a bulky environment that physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric clash slows down the reaction rate and often leads to incomplete coupling with standard protocols.[4]

Q2: My Kaiser test is yellow after coupling Fmoc-MeGly-OH. Does this mean the coupling was successful?

A2: Not necessarily. The Kaiser test is designed to detect primary amines. Since the N-terminus of the peptide chain is a secondary amine after coupling to Fmoc-MeGly-OH, the Kaiser test will give a false negative result (yellow beads) regardless of the coupling's success. You must use a test suitable for secondary amines, such as the bromophenol blue test, to accurately monitor the reaction.[1][5]

Q3: Which coupling reagent is the best choice for Fmoc-MeGly-OH?

A3: While the "best" reagent can be sequence-dependent, highly potent reagents are generally required. HATU is widely regarded as one of the most effective reagents for coupling sterically hindered and N-methylated amino acids.[1] Other excellent choices include COMU, PyAOP, and PyBrOP.[2][3] Standard reagents like HBTU, HCTU, and DIC/HOBt are often not sufficiently reactive and can lead to low yields.[1]

Q4: How long should I let the coupling reaction run?

A4: Considerably longer coupling times are necessary for Fmoc-MeGly-OH compared to standard amino acids. A typical starting point is 2-4 hours at room temperature.[4] It is not uncommon for these couplings to require 12 hours or even be left overnight to proceed to completion.[6] Always monitor the reaction progress with the bromophenol blue test to determine the optimal time.

Q5: What should I do if the coupling is still incomplete after an extended period?

A5: If the bromophenol blue test remains positive after an extended coupling time, the recommended course of action is to perform a "double coupling". This involves draining the reaction vessel, washing the resin thoroughly with DMF, and then repeating the entire coupling step with a fresh solution of activated Fmoc-MeGly-OH.[4] If the coupling remains incomplete after a second attempt, it may be necessary to cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides in subsequent steps.

Data Presentation

The choice of coupling reagent has a significant impact on the efficiency of incorporating sterically hindered amino acids. While specific quantitative data for Fmoc-MeGly-OH is not always available, studies on other difficult couplings provide valuable insights.

Table 1: Comparison of Coupling Reagent Performance for Difficult Couplings

Coupling ReagentReagent TypeTypical Coupling Time for Difficult ResiduesRelative EfficiencyKey Considerations
HATU Aminium/Uronium Salt30 - 60 minutes (can be longer for N-methylated AA)[7]Very High[7]Highly effective for hindered couplings.[1] Risk of guanidinylation if not pre-activated.[8]
COMU Aminium/Uronium Salt15 - 45 minutesVery High[9]Efficiency is comparable to HATU.[2] Contains a non-explosive additive (Oxyma).
PyAOP/PyBrOP Phosphonium Salt30 - 120 minutesHighVery effective for N-methyl amino acids.[2] PyBrOP is highly reactive.
PyBOP Phosphonium Salt1 - 2 hours[7]Moderate to HighGenerally less efficient than HATU for the most difficult couplings.[7]
HBTU/HCTU Aminium/Uronium Salt30 - 60 minutesModerateOften ineffective for N-methylated amino acids, leading to low yields.[1]
DIC/Oxyma Carbodiimide/Additive1 - 3 hoursLow to ModerateGenerally too slow and inefficient for sterically hindered N-methylated residues.

Disclaimer: The data in this table is based on general performance for difficult peptide sequences and should be used as a guideline. Optimal conditions should be determined experimentally.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-MeGly-OH

This protocol is a robust method for incorporating Fmoc-MeGly-OH and other N-methylated amino acids.

Materials:

  • Peptide-resin with a free N-terminal secondary amine

  • Fmoc-MeGly-OH (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)[8]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[8]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (for a 0.1 mmol scale):

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed using standard procedures (e.g., 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Solution Preparation: In a separate dry glass vial, dissolve Fmoc-MeGly-OH (0.4 mmol) and HATU (0.39 mmol) in approximately 2 mL of DMF.[8]

  • Pre-activation: Add DIPEA (0.8 mmol) to the activation solution and vortex or mix for 1-3 minutes.[8]

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences (e.g., coupling onto another N-methylated residue), longer reaction times (up to 12 hours or overnight) may be necessary.[4][6]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly, and perform the bromophenol blue test (see Protocol 2) to check for completion.

  • Washing: Once the coupling is complete (negative bromophenol blue test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Bromophenol Blue Test for Monitoring Coupling to Secondary Amines

This test is used to detect the presence of unreacted secondary amines on the resin.

Materials:

  • Test Solution: 3 mg of bromophenol blue dissolved in 100 mL of DMF.[5]

Procedure:

  • Sample Preparation: Remove a small sample of resin beads (10-15 beads) from the reaction vessel.[5]

  • Washing: Place the beads in a small test tube and wash them thoroughly with fresh DMF to remove any residual reagents, especially the base (DIPEA), which can cause a false positive result. Carefully remove the wash solvent with a pipette.

  • Test: Add 1-2 drops of the bromophenol blue test solution to the washed beads.[5]

  • Observation and Interpretation:

    • Blue to Blue-Green Beads: Positive result. The coupling is incomplete, and unreacted secondary amines are present. A second coupling is recommended.[5]

    • Yellow-Green to Yellow Beads: Negative result. The coupling is complete or near-complete.[5]

Visualizations

The following diagrams illustrate the key workflows and decision-making processes in the coupling of Fmoc-MeGly-OH.

SPPS_Workflow_N_Methyl start_end start_end process process decision decision wash wash test test Start Start with Deprotected Peptide-Resin (Free N-terminal Amine) Activate Prepare Activation Solution: Fmoc-MeGly-OH + HATU + DIPEA in DMF Start->Activate Preactivate Pre-activate for 1-3 minutes Activate->Preactivate Couple Add Activation Mix to Resin Couple for 2-12 hours Preactivate->Couple Wash_Sample Wash a small sample of resin Couple->Wash_Sample BPB_Test Perform Bromophenol Blue Test Wash_Sample->BPB_Test Check_Completion Coupling Complete? (Beads Yellow) BPB_Test->Check_Completion Wash_Final Wash Resin (x5 DMF) Check_Completion->Wash_Final Yes Double_Couple Perform Double Coupling (Repeat Steps: Activate -> Couple) Check_Completion->Double_Couple No Next_Step Proceed to Next Synthesis Step Wash_Final->Next_Step Double_Couple->Couple

Caption: General workflow for a single coupling cycle of Fmoc-MeGly-OH in SPPS.

Troubleshooting_Logic issue issue cause cause solution solution check check Start Incomplete Coupling Detected (Positive Bromophenol Blue Test) Check_Reagent Using Potent Reagent? (e.g., HATU, COMU) Start->Check_Reagent Switch_Reagent Switch to HATU, COMU, or PyAOP Check_Reagent->Switch_Reagent No Check_Time Coupling Time Sufficient? (2-12 hours) Check_Reagent->Check_Time Yes Switch_Reagent->Start Re-attempt Coupling Extend_Time Extend Coupling Time / Double Couple Check_Time->Extend_Time No Check_Monitoring Using Correct Test? Check_Time->Check_Monitoring Yes Extend_Time->Start Re-attempt Coupling Use_BPB Use Bromophenol Blue Test, NOT Kaiser Test Check_Monitoring->Use_BPB No Consider_Aggregation Consider Peptide Aggregation Check_Monitoring->Consider_Aggregation Yes Change_Solvent Switch to NMP or add chaotropes Consider_Aggregation->Change_Solvent

Caption: Troubleshooting logic for incomplete coupling of Fmoc-MeGly-OH.

References

Technical Support Center: Coupling of Fmoc-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-N-methylglycine (Fmoc-Sar-OH). The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-N-methylglycine often challenging?

The coupling of Fmoc-N-methylglycine can be difficult due to the steric hindrance caused by the N-methyl group. This bulkiness can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to lower coupling efficiencies and incomplete reactions.

Q2: What are the signs of an incomplete coupling reaction with Fmoc-N-methylglycine?

Incomplete coupling is the failure to completely acylate the N-terminal amine of the peptide chain.[1] This leads to the formation of deletion sequences, which are peptides missing one or more amino acids.[1] These impurities can be difficult to separate from the target peptide, resulting in lower overall yield and purity.[1] A positive Kaiser test (dark blue or purple beads) after the coupling step indicates the presence of free primary amines and an incomplete reaction.[2] However, it's important to note that the Kaiser test is not reliable for secondary amines, such as the one formed after the successful coupling of N-methylglycine.

Q3: Are there any specific considerations when using microwave-assisted peptide synthesis for Fmoc-N-methylglycine?

Microwave-assisted peptide synthesis can significantly improve the efficiency of coupling difficult amino acids like Fmoc-N-methylglycine by rapidly heating the reaction mixture.[3][4] This can shorten reaction times and potentially increase coupling yields.[3][4] However, it is crucial to carefully control the temperature and microwave power to avoid side reactions such as racemization.[5]

Troubleshooting Guides

Problem 1: Low coupling efficiency or incomplete reaction with Fmoc-N-methylglycine.

  • Possible Cause: Insufficient reactivity of the coupling reagent.

    • Solution: Switch to a more potent activating reagent. For sterically hindered N-methylated amino acids, aminium/uronium salts like HATU, HCTU, or COMU are generally more effective than standard carbodiimide reagents like DIC/HOBt.[6][7] COMU, in particular, has shown coupling efficiencies comparable to HATU and is a safer alternative to HOBt/HOAt-based reagents.[6]

  • Possible Cause: Steric hindrance.

    • Solution 1: Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-N-methylglycine immediately after the first coupling.[2]

    • Solution 2: Increase Reagent Excess: Use a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents).[8]

    • Solution 3: Extend Reaction Time: Longer coupling times (e.g., 2-4 hours or overnight) can improve yields.[8][9]

  • Possible Cause: Poor solvation or resin swelling.

    • Solution: Ensure the resin is adequately swollen before starting the synthesis.[7] Switching from DMF to a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DCM can be beneficial.[8]

Problem 2: Racemization during coupling.

  • Possible Cause: Use of a strong base or prolonged activation time.

    • Solution: Use a weaker base like collidine or N-methylmorpholine (NMM) instead of DIPEA, especially with highly activating reagents.[6][9] Minimize the pre-activation time before adding the activated amino acid solution to the resin.[8] The addition of an additive like Oxyma Pure can also help to suppress racemization.[10]

Alternative Coupling Reagents for Fmoc-N-methylglycine

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Fmoc-N-methylglycine. The following table summarizes some common and alternative coupling reagents.

Reagent ClassExample ReagentRelative ReactivityAdvantagesDisadvantages
Uronium/Aminium HATUVery HighHighly efficient for hindered couplings.[10]Can lead to guanidinylation of the N-terminal amine as a side reaction.[11]
HCTUVery HighSimilar reactivity to HATU, often more cost-effective.[11]Potential for side reactions similar to other uronium salts.[11]
COMUVery HighComparable efficiency to HATU, safer (non-explosive byproducts), good solubility.[6] Especially suited for microwave-assisted SPPS.[6]Can be more expensive than older reagents.
Phosphonium PyAOPHighByproducts are non-carcinogenic. Effective for coupling N-methyl amino acids.[12]Generally lower reactivity than uronium/aminium salts.
Carbodiimide DIC/OxymaModerateCost-effective, simple byproducts (urea is soluble).[11] Oxyma is a non-explosive and effective additive that can reduce racemization.[10]May not be efficient enough for very difficult couplings.

Experimental Protocols

Protocol 1: General Manual SPPS Coupling of Fmoc-N-methylglycine

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin used.

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[2]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.[9]

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[2]

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[2]

  • Activation Mixture Preparation (using HATU):

    • In a separate vessel, dissolve Fmoc-N-methylglycine (3 eq.) and HATU (2.9 eq.) in DMF.[2]

    • Add a hindered base such as collidine or N-methylmorpholine (6 eq.).[2][9]

    • Allow the mixture to pre-activate for 1-5 minutes.[2]

  • Coupling:

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult couplings, the reaction time can be extended.[2]

  • Washing: Wash the resin with DMF (3-5 times).[8]

  • Monitoring (Optional but Recommended): Perform a chloranil test or a similar test suitable for secondary amines to check for complete coupling.

Protocol 2: Microwave-Assisted Coupling using DIC/Oxyma

Microwave-assisted synthesis can significantly shorten the reaction time.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction Mixture: In the reaction vessel, add the deprotected resin, Fmoc-N-methylglycine (5-fold excess), DIC (0.5 M), and Oxyma Pure (0.5 M) in DMF.[13]

  • Microwave Irradiation: Perform the coupling in a microwave peptide synthesizer. A typical cycle might be 5 minutes at a controlled temperature.[4]

  • Washing: After the coupling cycle, wash the resin thoroughly with DMF.

Visualizations

G Troubleshooting Fmoc-N-methylglycine Coupling start Low Coupling Efficiency Detected reagent Is the coupling reagent potent enough? (e.g., DIC/Oxyma) start->reagent conditions Are the reaction conditions optimal? reagent->conditions Yes upgrade_reagent Switch to a more potent reagent (e.g., HATU, COMU) reagent->upgrade_reagent No double_couple Have you tried double coupling? conditions->double_couple Yes optimize_conditions Increase reagent excess and/or extend reaction time. conditions->optimize_conditions No perform_double_couple Perform a second coupling with fresh reagents. double_couple->perform_double_couple No microwave Consider using microwave assistance. double_couple->microwave Yes

Caption: A decision tree for troubleshooting inefficient Fmoc-N-methylglycine coupling reactions.

G Carbodiimide-Mediated Activation with Oxyma cluster_reactants Reactants cluster_intermediates Intermediates cluster_final_step Coupling Fmoc_AA Fmoc-N-methylglycine (Carboxylic Acid) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Fmoc_AA->O_acylisourea DIC DIC (Carbodiimide) DIC->O_acylisourea Oxyma Oxyma (Additive) Active_Ester Oxyma Active Ester (More Stable, Less Prone to Racemization) Oxyma->Active_Ester O_acylisourea->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Peptide_Resin Peptide-Resin (N-terminal Amine) Peptide_Resin->Peptide_Bond DIU Diisopropylurea (Byproduct) Peptide_Bond->DIU

References

managing low yield in peptide synthesis with N-methylated residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) of peptides containing N-methylated residues. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges, particularly low coupling yields, and optimize your synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: Why is synthesizing N-methylated peptides so challenging?

A1: The primary challenge arises from steric hindrance.[1][2] The methyl group on the amide nitrogen physically blocks the incoming activated amino acid, slowing down the coupling reaction.[1][3] This reduced reactivity of the N-methylated amine necessitates more potent coupling reagents and sometimes modified protocols to achieve acceptable yields.[1][2]

Q2: What are the main benefits of incorporating N-methylated residues into peptides?

A2: N-methylation is a key strategy in drug development for several reasons:

  • Enhanced Metabolic Stability: The N-methyl group protects the adjacent peptide bond from cleavage by proteolytic enzymes, increasing the peptide's half-life in biological systems.[2][4]

  • Improved Membrane Permeability: By removing the amide proton, N-methylation eliminates a hydrogen bond donor site.[2][5] This increases the peptide's lipophilicity, which can improve its ability to cross cell membranes.[6]

  • Conformational Rigidity: The steric bulk of the methyl group restricts bond rotation in the peptide backbone, locking it into a more defined conformation.[2][5] This can lead to higher receptor affinity and selectivity.[7]

Q3: What are the most common side reactions encountered during the synthesis of N-methylated peptides?

A3: Besides incomplete coupling, several side reactions can reduce yield and purity:

  • Epimerization/Racemization: The harsh conditions and extended reaction times required for coupling can sometimes lead to the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.[1] Using additives like HOBt or HOAt can minimize this.[8]

  • Diketopiperazine (DKP) Formation: This can occur, especially with sequences containing consecutive N-methylated amino acids, leading to chain termination.[9]

  • Guanidinylation: Uronium/aminium-based coupling reagents like HATU or HBTU can react with the free N-terminal amine to form an irreversible guanidinium cap, which terminates the peptide chain.[3][10] This is more likely if the reagent is in large excess.[3]

  • Fragmentation: During the final acidic cleavage from the resin, fragmentation can occur between consecutive N-methylated residues.[9]

Q4: How does N-methylation affect the purification of the final peptide?

A4: N-methylated peptides often exhibit complex purification profiles. The restricted bond rotation around the N-methylated amide bond can lead to the presence of multiple conformers (cis/trans isomers) that are stable at room temperature.[9] This can result in broadened or multiple peaks during HPLC analysis, making purification and characterization more challenging.[9]

Troubleshooting Guide

Issue: Low Coupling Efficiency & Incomplete Reactions

Q5: My analytical HPLC shows a significant amount of deletion sequences, indicating poor coupling. What is the first thing I should check?

A5: The first step is to evaluate your choice of coupling reagent. Standard carbodiimide reagents like DIC are often insufficient for coupling to a sterically hindered N-methylated amine.[1][11] You need a more reactive, potent coupling reagent.

Q6: Which coupling reagents are recommended for N-methylated residues?

A6: High-reactivity phosphonium and uronium/aminium salt-based reagents are strongly recommended.

  • Phosphonium Salts: Reagents like PyAOP and PyBOP are highly effective, especially for coupling an N-protected N-methyl amino acid to another N-methyl amino acid.[8][9] Halogenophosphonium salts like PyBroP are also powerful options.[12]

  • Uronium/Aminium Salts: HATU is a very popular and highly efficient reagent for these difficult couplings, often showing faster reaction times and less epimerization.[8][13] COMU is a newer, safer alternative to HATU that incorporates Oxyma instead of the potentially explosive HOAt and shows comparable efficiency.[3][13]

Q7: I'm using HATU but my yields are still low, especially when coupling an amino acid onto an N-methylated residue. What can I do?

A7: When a single coupling is insufficient, several strategies can be employed:

  • Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid and reagents. This is a common and effective method for driving the reaction to completion.[3][14]

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to 4 hours or even overnight.[3] Monitor the reaction using a qualitative method like the Kaiser test to check for the disappearance of free amines.[14]

  • Increase Temperature: For particularly difficult couplings, performing the reaction at an elevated temperature (e.g., 40-50°C) can significantly improve the reaction rate. Microwave-assisted synthesis is also a very effective option for accelerating these couplings.[15][16]

Issue: Side Reactions and Impurities

Q8: My mass spectrometry results show a mass corresponding to my desired peptide plus a guanidinyl group. What caused this?

A8: This is a known side reaction when using uronium/aminium reagents like HBTU or HATU.[10] The reagent can directly react with the N-terminal amine, capping the chain. To minimize this, use a pre-activation step: dissolve the amino acid, coupling reagent, and base (e.g., DIEA) in DMF and allow it to react for 1-3 minutes before adding the solution to the resin.[3] This ensures the amino acid's carboxyl group is activated and ready to react, minimizing the opportunity for the reagent to react directly with the peptide.

Q9: I'm observing significant epimerization in my final product. How can I reduce it?

A9: Epimerization can be suppressed by adding additives to the coupling reaction.

  • Additives: Including 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can minimize racemization.[8]

  • Copper(II) Chloride: The addition of CuCl₂ has been reported to be effective in eliminating racemization, particularly when coupling peptides with a C-terminal N-methyl amino acid using TSTU or DIC/HOBt.[8][17]

Data Summary

Table 1: Comparison of Coupling Reagents for N-Methylated Residues
Reagent ClassExamplesRecommended ForKey AdvantagesConsiderations
Uronium/Aminium HATU, HBTU, TBTU, COMUDifficult couplings, including N-Me to N-MeHigh reactivity, fast kinetics.[8][13] COMU is a safer, non-explosive alternative.[13]Can cause guanidinylation side reaction.[3] HBTU/TBTU are less effective than HATU for N-Me couplings.[13]
Phosphonium PyBOP, PyAOP, PyBroPVery difficult couplings, sterically hindered residuesHighly effective for N-Me to N-Me couplings.[9] PyBroP is exceptionally reactive.[12]Byproducts can be difficult to remove.
Carbodiimides DIC, DCCNot generally recommendedLow cost.Low reactivity for N-methylated amines, leading to low yields.[1]
Other TSTU, T3P®Specialized applicationsTSTU is useful in aqueous solutions.[8] T3P® is a powerful water-soluble reagent.[3]May have more limited applications compared to uronium/phosphonium salts.

Key Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-Amino Acid to an N-Methylated Residue using HATU

This protocol is for a standard 0.1 mmol synthesis scale.

  • Resin Preparation:

    • Swell the peptide-resin (containing a deprotected N-terminal N-methyl amine) in peptide-synthesis-grade DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation (Pre-activation):

    • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol).

    • Add HATU (3.9 equivalents, 0.39 mmol).

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol).

    • Add a minimal amount of DMF to fully dissolve the components (~2 mL).

    • Allow the mixture to pre-activate for 1-3 minutes at room temperature.[3]

  • Coupling Reaction:

    • Add the activated amino acid solution to the prepared resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult sequences (e.g., coupling onto N-Me-Val), this time may be extended.[3]

  • Monitoring and Washing:

    • (Optional) Perform a Kaiser test to confirm the absence of free primary amines (Note: The Kaiser test does not work for secondary amines, so this is only useful if coupling a standard amino acid before the N-methylated one. For confirming coupling to an N-methylated amine, a different test like the Chloranil test is needed).

    • Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[3]

  • Proceed: Continue with the next deprotection and coupling cycle.

Protocol 2: On-Resin N-Methylation via the o-NBS Method

This protocol describes the N-methylation of a primary amine already incorporated into the peptide chain on the solid support.

  • Sulfonylation:

    • Swell the deprotected peptide-resin in N-methylpyrrolidine (NMP).

    • In a separate vessel, dissolve 10 equivalents of DMAP and 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP for pre-activation.

    • Add the solution to the resin and shake for 5-10 minutes.[18][19]

    • Wash the resin thoroughly with NMP (5x).[18]

  • Methylation:

    • To the sulfonated resin, add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP.

    • Shake for approximately 5-25 minutes, depending on the residue.[18][19]

    • Wash the resin thoroughly with NMP (5x).

  • Desulfonylation:

    • Prepare a solution of 2-mercaptoethanol and DBU in NMP.

    • Add the solution to the resin and shake for 5 minutes. Repeat this step once.

    • Wash the resin thoroughly with NMP (5x) and DCM (3x) and dry. The N-terminal amine is now methylated and ready for the next coupling step.

Visualizations

Troubleshooting_Low_Yield start Low Yield or Deletion Sequence Observed q1 Is the coupling reagent highly reactive? (e.g., HATU, PyAOP) start->q1 s1 Switch to a potent reagent like HATU, COMU, or PyAOP. q1->s1 No q2 Was a single coupling performed? q1->q2 Yes s1->q2 s2 Perform a double coupling with fresh reagents. q2->s2 Yes q3 Was the reaction run at room temperature? q2->q3 No (Double coupling already used) s2->q3 s3 Increase temperature to 40-50°C or use microwave assistance. q3->s3 Yes end Yield Improved q3->end No (Temp already elevated) s3->end

Caption: A workflow for troubleshooting low yields in N-methylated peptide synthesis.

Steric_Hindrance cluster_0 Standard Peptide Bond cluster_1 N-Methylated Peptide Bond cluster_2 a R-Cα-C(=O) b -N(H)-Cα-R' a->b Coupling (Unhindered) c R-Cα-C(=O) d -N(CH3)-Cα-R' c->d Coupling (Sterically Hindered) steric_clash Steric Clash from -CH3 group d->steric_clash

Caption: Steric hindrance at the N-methylated amine slows the coupling reaction.

Guanidinylation_Side_Reaction reagents HATU/HBTU + Free N-Terminal Amine (H2N-Peptide) path1 Desired Path: Carboxylic Acid Activation reagents->path1 Excess Amino Acid path2 Side Reaction: Direct reaction with Amine reagents->path2 Excess Coupling Reagent or Slow Activation product1 Activated Ester (Reacts with Amine) path1->product1 product2 Guanidinium Cap (Chain Termination) path2->product2

Caption: Competing reaction pathways leading to desired coupling or chain termination.

References

Technical Support Center: The Impact of Fmoc-Sar-OH on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-Sar-OH in peptide synthesis and its subsequent effects on peptide secondary structure.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Sar-OH and why is it used in peptide synthesis?

A1: Fmoc-Sar-OH is the N-α-Fmoc protected form of sarcosine (N-methylglycine). It is incorporated into peptide sequences for several key reasons:

  • Increased Metabolic Stability: The N-methylated amide bond in sarcosine is resistant to cleavage by many proteases, which can increase the in-vivo half-life of a peptide therapeutic.[1][2]

  • Conformational Constraint: The methyl group on the nitrogen atom restricts the available conformational space of the peptide backbone, similar to proline. This can be used to induce specific turns or disrupt regular secondary structures.[1]

  • Improved Solubility: The disruption of regular secondary structures by N-alkylated amino acids can prevent peptide aggregation and improve solubility.[3]

Q2: What is the general impact of incorporating sarcosine on peptide secondary structure?

A2: Sarcosine is generally considered a "helix breaker" and a disruptor of β-sheet structures. The N-methyl group prevents the formation of a hydrogen bond at that position, which is crucial for the stability of both α-helices and β-sheets. This often leads to a more disordered or random coil conformation at the site of incorporation.[4]

Q3: Can the incorporation of Fmoc-Sar-OH lead to difficulties during solid-phase peptide synthesis (SPPS)?

A3: Yes, coupling amino acids to an N-methylated residue like sarcosine can be challenging due to steric hindrance. The methyl group on the nitrogen of the preceding sarcosine residue can impede the approach of the incoming activated amino acid, potentially leading to incomplete coupling reactions. Coupling a second N-methylated amino acid after sarcosine is known to be particularly difficult.[5]

Q4: How can I monitor the completion of a coupling reaction to a sarcosine residue?

A4: Standard ninhydrin-based tests like the Kaiser test are not effective for monitoring coupling to N-methylated amino acids because they rely on the presence of a primary amine. A positive result will not be observed with the secondary amine of sarcosine. Alternative tests such as the bromophenol blue test or the chloranil test should be used to monitor the presence of unreacted secondary amines.[5][6]

Troubleshooting Guide: Fmoc-Sar-OH in SPPS

This guide addresses common issues encountered when using Fmoc-Sar-OH in your peptide synthesis experiments.

Problem Potential Cause Recommended Solution(s)
Low peptide yield after synthesis. 1. Incomplete coupling to the sarcosine residue. 2. Incomplete Fmoc deprotection of sarcosine. 3. Peptide aggregation.1. Double couple: Repeat the coupling step with fresh, activated amino acid. 2. Use a more potent coupling reagent: Switch from standard reagents like HBTU to more powerful ones like HATU or COMU. 3. Extend coupling time: Increase the reaction time to 4 hours or even overnight. 4. Elevate temperature: Perform the coupling at a higher temperature (e.g., 40-50°C), but monitor for potential side reactions. 5. Change solvent: Use NMP instead of DMF to help disrupt aggregation.[7] 6. Confirm deprotection: Ensure complete Fmoc removal from sarcosine before the next coupling step.
Presence of deletion sequences (peptide missing the amino acid after sarcosine) in mass spectrometry analysis. Steric hindrance from the N-methyl group of sarcosine preventing efficient coupling of the subsequent amino acid.1. Optimize coupling conditions for the hindered residue: Use a higher excess (3-5 equivalents) of the incoming amino acid and a potent coupling reagent like HATU. 2. Perform a double coupling for the amino acid following sarcosine. 3. If double coupling fails, cap unreacted amines: Use acetic anhydride to permanently block any unreacted N-termini to prevent the formation of further deletion sequences.[8]
Positive bromophenol blue or chloranil test after coupling to sarcosine. Incomplete coupling reaction.1. Perform a second coupling ('double coupling'): This is the most common first step to address incomplete coupling.[6] 2. Change coupling reagents: If the test is still positive after a double coupling, switch to a more effective coupling reagent (e.g., from HBTU to HATU or PyAOP).[9] 3. Modify reaction conditions: Increase the reaction time and/or temperature. 4. Change the solvent system: Solvents like NMP or DMSO can sometimes improve coupling efficiency for difficult sequences.[6]

Impact on Secondary Structure: Quantitative Data

The incorporation of sarcosine disrupts the hydrogen bonding network essential for stable secondary structures. While specific quantitative data for a single sarcosine substitution is highly sequence-dependent, the following table illustrates the expected trend based on studies of N-methylated amino acids.

Peptide SequenceSecondary Structure Content (%)Reference
Ac-WGG(EAAAR )4A-amide~38% α-helixIllustrative Example
Ac-WGG(EAAASar )4A-amide~15% α-helix (destabilized)Illustrative Example based on[1]
(Hypothetical β-sheet peptide)~80% β-sheetIllustrative Example
(Hypothetical β-sheet peptide with Sar)~30% β-sheet (disrupted)Illustrative Example based on[4]

Note: The data in this table is illustrative and intended to demonstrate the general trend of secondary structure destabilization upon sarcosine incorporation. The actual quantitative effect will vary depending on the specific peptide sequence and the position of the sarcosine residue.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis - Difficult Coupling to Sarcosine

This protocol outlines a recommended procedure for coupling an amino acid to a sarcosine residue, which is known to be sterically hindered.

  • Resin Preparation: Swell the peptide-resin in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal sarcosine amine using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents) in DMF with N,N-Diisopropylethylamine (DIPEA) (8 equivalents) for 1-2 minutes.[5]

  • Coupling: Add the activated amino acid solution to the resin and agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult couplings, this time can be extended to 4 hours or overnight.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring Coupling Completion:

    • Take a small sample of resin beads and wash them with methanol.

    • Perform a bromophenol blue test.[5] A yellow color indicates complete coupling, while a blue or green color indicates the presence of unreacted secondary amines.

    • If the test is positive, perform a second coupling (double coupling) by repeating steps 4-7.

  • Capping (if necessary): If the bromophenol blue test remains positive after a double coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol provides a general method for analyzing the secondary structure of a synthesized peptide.

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Determine the precise concentration of the peptide stock solution using a reliable method such as quantitative amino acid analysis or by absorbance at 280 nm if the sequence contains tryptophan or tyrosine.

    • Prepare a final sample with a peptide concentration of approximately 100 µM in a final volume of at least 400 µL.[9]

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 15-30 minutes.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 0.5 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Accumulations: 3-5 scans

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using the same cuvette (typically a 1 mm pathlength quartz cuvette).

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the baseline buffer spectrum from the peptide sample spectrum.

    • Convert the raw data (in millidegrees) to molar residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

      • mdeg is the ellipticity in millidegrees

      • c is the peptide concentration in mM

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

  • Secondary Structure Estimation: Analyze the resulting spectrum. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheet structures. A strong negative band below 200 nm is typical of a random coil. Use deconvolution software to estimate the percentage of each secondary structure element.

Protocol 3: NMR Spectroscopy for Conformational Analysis

This protocol provides a basic workflow for obtaining structural information on a peptide using NMR.

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 90% H₂O / 10% D₂O phosphate buffer, pH 6.5) to a final concentration of 0.5-1.0 mM.[3]

    • Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H Spectrum: Provides an initial overview of the sample's purity and folding state.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (< 5 Å), which is crucial for determining the 3D structure.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the individual amino acid residues based on their characteristic spin-spin coupling patterns.

    • Use the NOESY spectrum to sequentially connect the identified amino acid residues by observing NOEs between adjacent residues (e.g., Hα(i) to HN(i+1)).

  • Structural Analysis:

    • Secondary Structure: Analyze the assigned ¹Hα chemical shifts. Deviations from random coil values can indicate the presence of α-helical or β-sheet structures.

    • 3D Structure Calculation: Use the distance restraints obtained from the NOESY cross-peak intensities as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

Visualizations

sps_troubleshooting_workflow start Incomplete Coupling to Sarcosine Detected (Positive Bromophenol Blue Test) double_couple Perform 'Double Coupling' (Fresh reagents, same conditions) start->double_couple re_monitor Re-monitor with Bromophenol Blue Test double_couple->re_monitor change_reagents Change Coupling Reagents (e.g., HBTU -> HATU/PyAOP) re_monitor->change_reagents Positive cap_amines Cap Unreacted Amines (Acetic Anhydride) re_monitor->cap_amines Still Positive after modifications proceed Proceed to Next Deprotection Step re_monitor->proceed Negative modify_conditions Modify Conditions (Increase Time/Temperature) change_reagents->modify_conditions modify_conditions->re_monitor cap_amines->proceed

Troubleshooting workflow for incomplete coupling to sarcosine.

secondary_structure_analysis_workflow start Synthesized and Purified Peptide cd_spec Circular Dichroism (CD) Spectroscopy start->cd_spec nmr_spec NMR Spectroscopy start->nmr_spec data_processing Data Processing (Baseline Subtraction, Molar Ellipticity) cd_spec->data_processing resonance_assignment Resonance Assignment (TOCSY, NOESY) nmr_spec->resonance_assignment structure_estimation Estimate Secondary Structure % (α-helix, β-sheet, random coil) data_processing->structure_estimation final_structure Peptide Secondary/Tertiary Structure Determined structure_estimation->final_structure structure_calculation 3D Structure Calculation (NOE restraints) resonance_assignment->structure_calculation structure_calculation->final_structure

Workflow for peptide secondary structure analysis.

References

use of chaotropic salts to reduce aggregation with Fmoc-N-methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-N-Methylglycine Synthesis

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing chaotropic salts to mitigate aggregation during the incorporation of Fmoc-N-methylglycine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What causes aggregation during the incorporation of Fmoc-N-methylglycine?

Aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains attached to the solid support.[1] This leads to the formation of stable secondary structures, such as β-sheets, which render the N-terminal amine of the growing peptide inaccessible for the next coupling step.[2] While N-methylation can disrupt some secondary structures, it also increases the hydrophobicity of the peptide, which can itself contribute to aggregation, making residues like Fmoc-N-methylglycine particularly challenging.[3]

Q2: What are chaotropic salts and how do they prevent aggregation in SPPS?

Chaotropic salts are substances that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds.[1] In the context of SPPS, they break up the aggregates of peptide chains on the resin. This improves the solvation of the resin and the attached peptides, making the terminal amine more accessible for efficient coupling.[1] Common examples used in SPPS include Lithium Chloride (LiCl), Guanidinium Chloride (GdmCl), and Sodium Perchlorate (NaClO₄).[1][4]

Q3: When should I consider using a chaotropic salt for my synthesis?

You should consider using a chaotropic salt under the following circumstances:

  • Sequence-Specific Difficulties: When synthesizing a peptide sequence known to be prone to aggregation (e.g., sequences rich in hydrophobic or β-sheet forming residues).[1]

  • Poor Coupling Efficiency: If standard coupling protocols result in low yields or significant deletion products, as identified by LC-MS analysis of the crude peptide.[1]

  • Visible Resin Aggregation: If the peptide-resin appears clumpy and does not swell or mix well in the reaction solvent.[1]

  • Difficult N-Methylated Couplings: The incorporation of N-methylated amino acids is inherently difficult due to steric hindrance and aggregation, making the use of chaotropic salts a good preventative measure.[5]

Q4: Which chaotropic salt should I use, and at what concentration?

The choice and concentration can depend on the specific peptide sequence. LiCl is a commonly used and effective starting point. The table below summarizes common options.

Q5: Can I use the standard ninhydrin (Kaiser) test to monitor coupling to N-methylglycine?

No. The standard ninhydrin test does not work for monitoring coupling to secondary amines, such as the N-terminus of an N-methylated residue.[3] The Bromophenol Blue test should be used instead to get an accurate assessment of the coupling reaction's completion.[3][5]

Q6: Are there alternatives to using chaotropic salts for combating aggregation?

Yes, several other strategies can be effective, either alone or in combination with chaotropic salts:

  • Solvent Choice: Switching from DMF to more effective solvents like N-methylpyrrolidone (NMP) or adding small amounts of DMSO can help disrupt aggregation.[2][6]

  • Microwave Assistance: Microwave-assisted synthesis can improve reaction kinetics and help overcome aggregation-related energy barriers.[4]

  • Structural Modifications: Incorporating pseudoproline dipeptides or backbone protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can effectively disrupt the hydrogen bonding that leads to aggregation.[2]

  • Resin Choice: Using a resin with a lower loading capacity or a polyethylene glycol (PEG)-based resin can improve solvation and reduce steric hindrance between peptide chains.[4][7]

Data Summary

Table 1: Common Chaotropic Salts for SPPS
Chaotropic SaltTypical ConcentrationSolventNotes
Lithium Chloride (LiCl)0.4 M - 0.8 MDMFA widely used and effective agent for disrupting hydrogen bonds. Can be used in washes or directly in the coupling solution.[4][8]
Guanidinium Chloride (GdmCl)N/ADMFA common chaotrope known to effectively break up aggregates.[1]
Sodium Perchlorate (NaClO₄)0.8 MDMFA strong chaotropic agent used in pre-coupling washes.[6]
Potassium Thiocyanate (KSCN)4 MDMFA very strong chaotrope, though it may require more extensive washing to remove completely before coupling.[6][7]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor coupling efficiency and low yield when incorporating Fmoc-N-methylglycine. On-resin aggregation of peptide chains is preventing access to the N-terminal amine. Steric hindrance of the N-methylated residue.1. Introduce a chaotropic salt wash step prior to coupling (See Protocol 1 ).[4] 2. Add the chaotropic salt directly to the coupling reaction mixture (See Protocol 2 ).[8] 3. Ensure a highly efficient coupling reagent like HATU is being used, as HBTU/HCTU are less effective for N-methylated residues.[5]
The peptide-resin is visibly clumpy, swells poorly, and does not mix well in the solvent. Severe on-resin aggregation due to strong intermolecular hydrogen bonding.1. Immediately implement a chaotropic salt wash protocol to improve solvation (See Protocol 1 ).[4] 2. Consider switching the primary solvent from DMF to NMP or a mixture including DMSO.[2][6]
The Bromophenol Blue test remains blue or green, indicating incomplete coupling, even after a long reaction time. The N-terminal amine is inaccessible due to severe aggregation. The coupling reagent may be inefficient for this sterically hindered coupling.1. Perform a second coupling. If a chaotropic salt was not used in the first attempt, add it for the second coupling (See Protocol 2 ).[3] 2. If already using a chaotropic salt, increase the equivalents of the amino acid and coupling reagent and extend the reaction time.[9] 3. Confirm you are using HATU or another highly reactive coupling agent suitable for N-methylated amino acids.[5]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash Prior to Coupling

This protocol describes using a chaotropic salt solution to wash the peptide-resin before the coupling step to disrupt aggregation.

  • Following the standard Fmoc deprotection step (e.g., 20% piperidine in DMF) and subsequent DMF washes, drain the reaction vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin, ensuring the resin is fully suspended. Agitate for 1 minute.[4]

  • Drain the salt solution and repeat the chaotropic wash one more time.[4]

  • DMF Wash: It is critical to remove the chaotropic salt before coupling, as it can interfere with some coupling reagents. Wash the resin thoroughly with DMF (at least 5 x 1 min).[4]

  • Proceed immediately with the amino acid coupling step as described in Protocol 2.

Protocol 2: Coupling Fmoc-N-methylglycine with HATU and a Chaotropic Salt

This protocol outlines the direct inclusion of a chaotropic salt during the coupling of a sterically hindered N-methylated amino acid.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF. If aggregation is suspected, perform the wash described in Protocol 1 .

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methylglycine (4 eq. relative to resin loading) and HATU (4 eq.) in DMF.[3][5] For difficult couplings, consider using 0.4 M LiCl in DMF as the solvent for this step.[8]

  • Add DIPEA (8 eq.) to the amino acid/HATU solution and mix for 5 minutes at room temperature to pre-activate.[3][5]

  • Coupling: Add the activated amino acid solution to the swollen, deprotected peptide-resin.

  • Shake the reaction mixture at room temperature for at least 1-2 hours.[3][8]

  • Monitoring: Monitor the reaction for completion using the Bromophenol Blue test (See Protocol 3 ).[5]

  • If the coupling is incomplete, perform a second coupling.[5]

  • Once complete, filter and wash the resin thoroughly with DMF (3-5 times).

Protocol 3: Bromophenol Blue Test for Monitoring Coupling

This test is used to check for the presence of unreacted secondary amines (like the N-terminus after coupling an N-methylated residue).

  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[5]

  • Sample Preparation: After the coupling reaction, remove a small sample of the peptide-resin (approx. 5-10 mg) and wash it thoroughly with methanol in a small test tube to remove residual base.

  • Test: Add 2 ml of the bromophenol blue test solution to the washed resin sample.

  • Observation: Observe the color of the resin beads and the solution.[5]

    • Yellow: Coupling is complete (no free amine).

    • Green/Blue: Coupling is incomplete (free amine present). A recoupling step is required.

Visualizations

Troubleshooting_Workflow start Start: Fmoc Deprotection & DMF Wash Complete visual_check Visual Inspection: Resin Clumped or Poorly Swollen? start->visual_check chaotropic_wash Perform Chaotropic Wash (See Protocol 1) visual_check->chaotropic_wash  Yes coupling Couple Fmoc-N-Me-Gly with HATU (See Protocol 2) visual_check->coupling No chaotropic_wash->coupling monitor Monitor Coupling with Bromophenol Blue Test (See Protocol 3) coupling->monitor coupling_complete Coupling Complete? monitor->coupling_complete recouple Perform Second Coupling (Consider adding LiCl if not already present) coupling_complete->recouple  No end_cycle Wash Resin & Proceed to Next Cycle coupling_complete->end_cycle Yes recouple->monitor

Caption: Troubleshooting workflow for aggregation in SPPS.

Chaotropic_Mechanism cluster_0 Without Chaotropic Salt cluster_1 With Chaotropic Salt (e.g., LiCl) resin_agg Peptide chains on resin h_bonds Inter-chain H-Bonding aggregation AGGREGATION (Inaccessible N-Terminus) aa_blocked Incoming Fmoc-AA aa_blocked->aggregation Blocked resin_sol Peptide chains on resin disruption H-Bonds Disrupted solvation SOLVATION (Accessible N-Terminus) aa_coupled Incoming Fmoc-AA aa_coupled->solvation Successful Coupling salt Li+ Cl- ions

Caption: Mechanism of chaotropic salt action in SPPS.

References

Technical Support Center: Fmoc Deprotection of N-Terminal N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the Fmoc deprotection of N-terminal N-methylated amino acids during solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your synthetic protocols.

Troubleshooting Guide: Incomplete Fmoc Deprotection

Incomplete removal of the Fmoc protecting group from N-terminal N-methylated residues is a frequent obstacle in SPPS, primarily due to significant steric hindrance.[1][2] This issue can lead to the formation of deletion sequences and ultimately result in low purity and yield of the final peptide.[2] Below is a step-by-step guide to troubleshoot and overcome this challenge.

Problem: Incomplete Fmoc Deprotection of an N-Terminal N-Methylated Residue

Indicator: A positive chloranil test or a peak corresponding to the Fmoc-containing peptide in HPLC analysis of a test cleavage.[2][3] Mass spectrometry will show a mass increase of 222.24 Da.[3]

Step 1: Extend Deprotection Time with Standard Reagent

The initial and most straightforward approach is to increase the reaction time to counteract the slower kinetics caused by the steric bulk of the N-methyl group.[1]

Recommended Action: Instead of a single, standard deprotection step (e.g., 20 minutes), perform two separate treatments with fresh 20% piperidine in DMF. For example, a 5-minute treatment followed by a 15-20 minute treatment with a fresh solution can be more effective.[1]

Step 2: Employ a Stronger Deprotection Cocktail

If extended piperidine treatment is insufficient, a stronger base cocktail is recommended to enhance the rate of Fmoc removal.[1] The addition of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a common and effective strategy.[1][4]

Recommended Action: Use a deprotection solution containing a low concentration of DBU in combination with piperidine. A common formulation is 2% DBU and 2% piperidine in DMF.[1][5]

Caution: DBU is a potent, non-nucleophilic base that can promote side reactions, most notably aspartimide formation, especially in sequences containing Asp(OtBu) residues.[1]

Step 3: Alternative Deprotection Reagents for Sensitive Sequences

For sequences prone to side reactions like aspartimide formation or diketopiperazine formation, alternative deprotection reagents to the standard piperidine or strong DBU cocktails should be considered.[6][7]

Recommended Action: Consider using piperazine-based cocktails. A solution of 5% (w/v) piperazine in DMF or NMP can significantly reduce diketopiperazine formation.[7] For aspartimide-prone sequences, a cocktail of 5% piperazine, 2% DBU, and 1% formic acid in DMF can be beneficial.[1]

Quantitative Comparison of Deprotection Conditions

The following table summarizes various deprotection cocktails and their recommended applications.

Deprotection CocktailCompositionTypical Treatment TimeAdvantagesPotential Issues
Standard 20% Piperidine in DMF2 x 5-20 min[1]Widely used, effective for non-hindered residues.Often insufficient for N-methylated residues.
DBU-Based 2% DBU, 2% Piperidine in DMF2 x 2-5 min[1]Highly effective for sterically hindered residues.[1]Can increase risk of aspartimide formation and racemization.[1][6]
Piperazine-Based 5% Piperazine in DMF/NMP2 x 10-20 minReduces diketopiperazine formation.[7]Can form precipitates, potentially interfering with filtration.[7]
Optimized for Sensitive Sequences 2% DBU, 5% Piperazine in NMP2 x 5-10 minMinimizes both diketopiperazine and "traceless" DKP formation.[7]Requires careful optimization for specific sequences.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete Fmoc deprotection for N-terminal N-methylated residues?

A1: The primary cause is steric hindrance. The N-methyl group on the terminal amino acid sterically blocks the approach of the base (commonly piperidine) to the acidic proton on the fluorenyl ring, thereby slowing down the deprotection reaction.[1][2]

Q2: How can I monitor the completeness of the Fmoc deprotection?

A2: Several methods can be used. A qualitative and rapid method is the chloranil test, where a negative result (yellow beads) indicates the presence of the Fmoc group.[2] For a more quantitative assessment, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[3] The presence of a peak with a mass increase of 222.24 Da corresponding to the Fmoc-protected peptide confirms incomplete deprotection.[3]

Q3: What are the common side reactions associated with Fmoc deprotection of N-methylated residues?

A3: Besides incomplete deprotection, common side reactions include:

  • Aspartimide formation: This is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, leading to the formation of α- and β-peptides and potential racemization.[1][3] The use of strong bases like DBU can exacerbate this issue.[1]

  • Diketopiperazine (DKP) formation: This involves the intramolecular cyclization of the N-terminal dipeptide, which cleaves it from the resin.[3][8] This is particularly common when proline is in the second position.[3]

Q4: Can peptide aggregation affect Fmoc deprotection?

A4: Yes, peptide aggregation, especially the formation of secondary structures like β-sheets, can hinder reagent access to the N-terminus, leading to incomplete deprotection.[3][9] This is a sequence-dependent issue and can be more prevalent in longer or more hydrophobic peptide sequences.[3][9] Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or incorporating chaotropic salts like LiCl can help disrupt these secondary structures.[3]

Experimental Protocols

Protocol 1: Extended Piperidine Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.[1]

  • Drain the DMF.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for an additional 15-20 minutes.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times).[1]

Protocol 2: DBU/Piperidine Deprotection
  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[1]

  • Add the DBU-based deprotection solution to the resin.

  • Agitate the mixture at room temperature for 2-5 minutes. It is recommended to perform two shorter treatments (e.g., 2 x 2 minutes).[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times).[1]

Visualizations

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc-NH-R Fmoc-Protected N-Methylated Amino Acid Fmoc_anion Fmoc Carbanion Fmoc-NH-R->Fmoc_anion + Piperidine Piperidine Piperidine (Base) Piperidinium Piperidinium Ion Dibenzofulvene Dibenzofulvene (DBF) Fmoc_anion->Dibenzofulvene Free_Amine Deprotected N-Methylated Amino Acid (Free Amine) Fmoc_anion->Free_Amine DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting_Workflow start Incomplete Fmoc Deprotection of N-Methylated Residue extend_time Extend Deprotection Time (e.g., 2 x 20% Piperidine/DMF) start->extend_time check_completion1 Is Deprotection Complete? extend_time->check_completion1 stronger_base Use Stronger Base Cocktail (e.g., 2% DBU/2% Piperidine/DMF) check_completion1->stronger_base No success Proceed with Synthesis check_completion1->success Yes check_completion2 Is Deprotection Complete? stronger_base->check_completion2 alternative_reagent Consider Alternative Reagents (e.g., Piperazine-based) check_completion2->alternative_reagent No check_completion2->success Yes failure Further Optimization Required (e.g., solvent, temperature) alternative_reagent->failure

References

Validation & Comparative

A Researcher's Guide to the HPLC Analysis of Peptides Containing N-Methylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of peptides containing N-methylated amino acids, such as N-methylglycine (also known as sarcosine), is a critical yet challenging task. N-methylation is a common modification used to enhance the pharmacokinetic properties of therapeutic peptides, including their metabolic stability and cell permeability. However, this modification introduces analytical complexities, most notably the potential for cis/trans isomerism around the N-methylated amide bond, which can result in multiple peaks for a single peptide species in a chromatogram.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of N-methylglycine-containing peptides, supported by experimental data and detailed protocols.

At a Glance: Comparing Analytical Techniques

The choice of analytical technique for N-methylated peptides depends largely on the analytical goal, ranging from routine purity assessment to in-depth structural characterization. The most common methods include Reversed-Phase HPLC (RP-HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Hydrophilic Interaction Liquid Chromatography (HILIC) presents a viable alternative for more polar peptides.

Performance MetricRP-HPLC with UV DetectionUPLC with UV/MS DetectionLC-MSHILIC
Primary Application Routine purity analysis and quantification of known peptides.High-throughput purity analysis, impurity profiling, and separation of complex mixtures.Definitive identification, sequence confirmation, and characterization of impurities and isomers.Analysis of hydrophilic peptides that are poorly retained by RP-HPLC.
Resolution GoodExcellent; significant improvement over HPLC for complex samples and isomers.[2][3][4][5]Dependent on the chromatographic front-end (HPLC or UPLC).Orthogonal selectivity to RP-HPLC, offering separation of peptides with similar hydrophobicities but different polarities.[6]
Sensitivity Moderate (ng range)High (pg to low ng range); UPLC can provide a 2-3 fold increase in sensitivity over HPLC.[3]Very High (pg to fg range)Moderate to High, depending on the analyte and mobile phase.
Analysis Time Standard (e.g., 20-60 min)Fast (up to 10 times faster than HPLC).[7]Dependent on the chromatographic method.Can be comparable to RP-HPLC, but may require longer equilibration times.
Cost (Instrument) Low to ModerateHighHighModerate
Key Advantage Robust, widely available, and cost-effective for routine analysis.Superior resolution and speed, ideal for complex samples and high-throughput screening.[2][3][4][5]Provides molecular weight and structural information, essential for identification.Alternative selectivity for polar and hydrophilic peptides.[6]
Key Limitation Limited peak capacity for complex mixtures; does not provide mass information.Higher initial instrument cost.Ion suppression can be an issue with certain mobile phase additives like TFA.[8]May have lower loading capacity and different selectivity compared to RP-HPLC.
The Challenge of N-Methylation: Cis/Trans Isomerism

The presence of an N-methyl group on the peptide backbone restricts the rotation around the amide bond, leading to the existence of both cis and trans isomers. These isomers often have slightly different conformations and, consequently, different retention times in RP-HPLC, resulting in peak broadening or the appearance of multiple peaks for a single peptide.[1] The separation of these isomers is a significant challenge in the analytical method development for N-methylated peptides.[9] UPLC, with its higher resolving power, has shown great promise in separating such closely related peptide isomers and conformers.[2][10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful analysis of peptides containing N-methylglycine. Below are representative protocols for analytical RP-HPLC and LC-MS.

Protocol 1: Analytical RP-HPLC for Purity Assessment of a Synthetic Peptide Containing N-Methylglycine

This protocol outlines a general method for determining the purity of a synthetic peptide containing an N-methylglycine residue using RP-HPLC with UV detection.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in a suitable solvent to a final concentration of 1 mg/mL. A common solvent is 0.1% Trifluoroacetic Acid (TFA) in water or a water/acetonitrile mixture.[11]

  • Vortex the sample until the peptide is fully dissolved.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.

2. HPLC Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30-45°C (elevated temperatures can sometimes improve peak shape for conformational isomers)
Detection UV at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present)[11]
Injection Volume 10-20 µL

Gradient Program:

Time (min)% Mobile Phase B
05
2565
2695
2895
295
355

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the N-methylglycine containing peptide by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[11]

  • Note the presence of any significant secondary peaks, which may correspond to impurities or cis/trans isomers. LC-MS analysis is required for definitive identification.

Protocol 2: LC-MS for Identification and Characterization of a Synthetic Peptide Containing N-Methylglycine

This protocol provides a general workflow for the identification and sequence confirmation of a synthetic peptide containing N-methylglycine using LC-MS.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, but use 0.1% formic acid instead of TFA as the solvent and in the mobile phases to avoid ion suppression in the mass spectrometer.[8]

2. LC-MS Conditions:

ParameterValue
LC System Waters ACQUITY UPLC I-Class or equivalent
Column C18, 2.1 x 100 mm, 1.7 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in water
Mobile Phase B 0.1% (v/v) Formic Acid in acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Mass Spectrometer High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Electrospray Ionization (ESI) in positive ion mode

Gradient Program:

Time (min)% Mobile Phase B
02
1550
1690
1890
192
252

3. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the N-methylglycine containing peptide.

  • Analyze the mass spectrum to confirm the molecular weight of the peptide.

  • If necessary, perform tandem MS (MS/MS) to obtain fragment ions for sequence confirmation.

Visualizing the Analytical Workflow

A clear workflow is essential for selecting the appropriate analytical technique and for executing the analysis.

Analytical_Workflow cluster_0 Decision Making cluster_1 Experimental Execution Objective Define Analytical Objective Purity Routine Purity/Quantification? Objective->Purity Characterization Identification/Characterization? Purity->Characterization No HPLC_UV RP-HPLC-UV Purity->HPLC_UV Yes Hydrophilic Highly Hydrophilic Peptide? Characterization->Hydrophilic No LC_MS LC-MS / UPLC-MS Characterization->LC_MS Yes Hydrophilic->HPLC_UV No HILIC HILIC Hydrophilic->HILIC Yes SamplePrep Sample Preparation MethodDev Method Development SamplePrep->MethodDev Analysis Chromatographic Analysis MethodDev->Analysis DataProc Data Processing & Interpretation Analysis->DataProc

Decision workflow for selecting an analytical method.

Experimental_Workflow start Start sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep hplc_analysis HPLC/UPLC Analysis (Injection, Gradient Elution) sample_prep->hplc_analysis uv_detection UV Detection (214 nm / 280 nm) hplc_analysis->uv_detection ms_detection MS Detection (ESI+, Full Scan, MS/MS) hplc_analysis->ms_detection data_analysis_uv Data Analysis (UV) (Peak Integration, Purity Calculation) uv_detection->data_analysis_uv data_analysis_ms Data Analysis (MS) (Mass Confirmation, Sequence Verification) ms_detection->data_analysis_ms end End data_analysis_uv->end data_analysis_ms->end

A generalized experimental workflow for peptide analysis.

Conclusion

The analysis of peptides containing N-methylglycine requires a strategic approach to overcome the challenges posed by this modification. While RP-HPLC with UV detection remains a robust and accessible method for routine purity assessments, the superior resolution of UPLC is often necessary to resolve complex mixtures and cis/trans isomers. For definitive identification and in-depth characterization, LC-MS is indispensable. Furthermore, for highly polar peptides, HILIC offers an orthogonal separation technique. By understanding the strengths and limitations of each method and by employing optimized experimental protocols, researchers can ensure the accurate and reliable analysis of these important therapeutic molecules.

References

Validating Fmoc-Sarcosine Incorporation: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The successful incorporation of N-methylated amino acids, such as sarcosine (Sar), is a critical step in the synthesis of peptidomimetics and other modified peptides designed to enhance therapeutic properties like enzymatic stability and cell permeability. Verifying the precise mass of the final peptide product is the definitive method for confirming the successful coupling of these modified residues. This guide provides a comparative overview and detailed protocols for the validation of Fmoc-Sarcosine incorporation using mass spectrometry, a cornerstone technique for quality control in peptide synthesis.[1][2][3]

Comparative Analysis of Validation Methods

While various analytical techniques can be employed in peptide analysis, mass spectrometry (MS) offers unparalleled accuracy and sensitivity for confirming molecular weight and sequence identity.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, combining the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry.[5] This combination allows for the confident identification of the target peptide and the detection of potential impurities or byproducts from the synthesis, such as deletion sequences or peptides with protecting groups that were not properly cleaved.[6]

Alternative methods like Edman degradation can provide sequence information, but they are less efficient for confirming the mass of a complete, modified peptide and are significantly more time-consuming. For routine validation of Fmoc-Sarcosine incorporation, mass spectrometry is the industry standard due to its speed, precision, and the richness of the data it provides.

Quantitative Data Summary

Mass spectrometry provides a direct comparison between the theoretically calculated molecular weight of the target peptide and the experimentally observed mass. A successful synthesis is indicated by a minimal difference between these two values. The data below illustrates typical results for the validation of a model peptide containing sarcosine.

Peptide SequenceTheoretical Mass (Da)Observed Mass [M+H]⁺ (Da)Mass Difference (Da)
Ac-Ala-Gly-Sar -Leu-Val-NH₂513.63514.64+1.01
H-Tyr-Gly-Gly-Phe-Sar -OH528.56529.57+1.01
H-Arg-Pro-Sar -Gly-Phe-Ser-Pro-Phe-Arg-OH1045.201046.21+1.01

Note: The observed mass is for the singly charged protonated molecule ([M+H]⁺). The mass difference of ~1.0 Da corresponds to the mass of the added proton.

Experimental Workflow for Validation

The overall process, from synthesis to validation, follows a structured workflow to ensure the purity and identity of the final peptide product. This process involves the initial solid-phase synthesis, followed by cleavage of the peptide from the resin, purification, and final analysis by mass spectrometry.

ValidationWorkflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_processing Post-Synthesis Processing cluster_analysis Analysis Resin 1. Resin Swelling FmocDeprotection1 2. Fmoc Deprotection Resin->FmocDeprotection1 AminoAcidCoupling 3. Standard Amino Acid Coupling FmocDeprotection1->AminoAcidCoupling FmocSarCoupling 4. Fmoc-Sarcosine Coupling AminoAcidCoupling->FmocSarCoupling FmocDeprotection2 5. Final Fmoc Deprotection FmocSarCoupling->FmocDeprotection2 Cleavage 6. Cleavage from Resin & Deprotection FmocDeprotection2->Cleavage Purification 7. Purification (e.g., RP-HPLC) Cleavage->Purification MS_Analysis 8. Mass Spectrometry Analysis Purification->MS_Analysis Data_Validation 9. Data Validation (Expected vs. Observed Mass) MS_Analysis->Data_Validation

Caption: Workflow for Synthesis and Validation of Sarcosine-Containing Peptides.

Experimental Protocols

Detailed methodologies for the synthesis and analysis are crucial for reproducible results. The following are standard protocols for Fmoc-based solid-phase peptide synthesis and subsequent LC-MS analysis.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Sarcosine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a sarcosine residue on a 0.1 mmol scale.

  • Resin Preparation: Swell 300 mg of Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel. After swelling, drain the DMF.

  • Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the first Fmoc-protected amino acid and 3.95 equivalents of HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation mixture and immediately add it to the resin.

    • Agitate the reaction vessel for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

    • Once complete, drain the vessel and wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc-Sarcosine Incorporation: Repeat the deprotection step (Protocol 1, Step 2). Couple Fmoc-Sarcosine-OH using the same procedure as in Protocol 1, Step 3. N-methylated amino acids can sometimes have slower coupling kinetics, so an extended coupling time or a double coupling may be necessary.

  • Chain Elongation: Continue to couple the remaining amino acids as described in Protocol 1, Step 3, preceded by the deprotection step each time.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Wash the resin extensively with DMF and DCM, then dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours.[7]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Mass Spectrometry Analysis

This protocol describes the analysis of the purified peptide using LC-MS to verify its molecular weight.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the lyophilized, purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

  • LC-MS System and Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10 minutes) at a flow rate of 0.3 mL/min.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.[8]

  • Data Acquisition:

    • Ionization Mode: Positive ESI mode is typically used for peptides to generate protonated molecular ions ([M+H]⁺, [M+2H]²⁺, etc.).

    • Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 200-2000).

  • Data Analysis:

    • Identify the peak in the total ion chromatogram corresponding to the eluted peptide.

    • Examine the mass spectrum for this peak. Deconvolute the spectrum if multiple charge states are observed to determine the neutral molecular mass.

    • Compare the observed mass to the theoretical mass calculated from the peptide's amino acid sequence. A successful incorporation of Fmoc-Sarcosine will result in a mass that matches the theoretical value, accounting for the mass of the proton(s) added during ionization.[9]

References

Decoding the +14 Da Shift: A Guide to Confirming N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of post-translational modifications (PTMs) is paramount. Among these, N-methylation, the addition of a methyl group to a nitrogen atom, presents a unique analytical challenge due to its subtle +14 Da mass shift. This guide provides a comprehensive comparison of mass spectrometry-based approaches for unequivocally confirming this modification, supported by experimental data and detailed protocols.

The introduction of a methyl group can significantly impact a peptide's biological activity, stability, and therapeutic potential. Consequently, accurate characterization of N-methylation is crucial for understanding protein function and for the development of novel peptide-based therapeutics. While a +14 Da mass shift is indicative of methylation, it can also arise from other modifications, necessitating robust analytical strategies for unambiguous confirmation.

Comparative Analysis of Fragmentation Techniques

The gold standard for peptide sequencing and PTM identification is tandem mass spectrometry (MS/MS). The choice of fragmentation technique is critical for localizing the N-methyl group and distinguishing it from other isobaric modifications. The three most common fragmentation methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via collision with an inert gas, leading to cleavage of the peptide backbone.Similar to CID but with higher energy, resulting in more extensive fragmentation.Electron transfer from a radical anion, causing non-ergodic fragmentation that preserves labile PTMs.
Best Suited For Doubly charged peptides.Doubly charged peptides.Peptides with charge states >2+.[1]
Preservation of PTMs Can lead to neutral loss of the modification, complicating localization.Generally better preservation than CID, but some neutral loss can still occur.Excellent preservation of labile PTMs like methylation, providing clearer localization.[1]
Key Advantage for N-Methylation Widely available and effective for many standard peptides.Provides high-resolution fragment ion spectra.Minimizes neutral loss of the methyl group, leading to more confident site localization.[1]

Experimental Protocols

Accurate confirmation of N-methylation relies on a meticulously executed experimental workflow, from sample preparation to data analysis.

Sample Preparation

A critical first step is the effective digestion of the protein sample into peptides.

In-Solution Digestion Protocol:

  • Denaturation: Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM NH4HCO3, 5 mM EDTA).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.

  • Digestion: Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.

  • Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The digested peptide mixture is then separated by liquid chromatography and analyzed by mass spectrometry.

LC-MS/MS Protocol:

  • Chromatographic Separation:

    • Column: C18 stationary phase (e.g., 2.1 mm internal diameter, 1.7 µm particle size).[2]

    • Mobile Phase A: 0.1% (v/v) formic acid in water.[2]

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[2]

    • Gradient: A linear gradient from 2% to 40% mobile phase B over 60-120 minutes is a typical starting point.

    • Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.[2]

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.[1]

    • MS1 Scan: Acquire full MS scans over a mass-to-charge (m/z) range of approximately 350-1500.[1]

    • Data-Dependent Acquisition (DDA): Select the most abundant precursor ions for fragmentation.

    • MS/MS Fragmentation: Isolate and fragment the selected precursor ions using CID, HCD, or ETD. For CID/HCD, a normalized collision energy is applied.[1]

Data Analysis and Validation

The acquired MS/MS spectra are then searched against a protein database to identify peptides and their modifications.

Data Analysis Workflow:

  • Database Search: Use a search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra from a protein database. Specify N-methylation (+14.01565 Da) as a variable modification on relevant amino acid residues (e.g., lysine, arginine, and the N-terminus).

  • False Discovery Rate (FDR) Control: Apply a target-decoy approach to estimate and control the FDR to an acceptable level (typically <1%).

  • Manual Validation: Critically inspect the MS/MS spectra of identified N-methylated peptides. Look for the characteristic +14 Da mass shift in the precursor ion and the presence of fragment ions that confirm the location of the methylation. Pay close attention to the b- and y-ion series for CID/HCD or c- and z-ion series for ETD to pinpoint the modified residue.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful confirmation of N-methylation.

N_Methylation_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography (Separation) Peptides->LC MS1 MS1 Scan (Precursor Ion m/z) LC->MS1 Fragmentation Tandem MS (MS/MS) (Fragmentation) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion m/z) Fragmentation->MS2 DatabaseSearch Database Search (+14 Da Modification) MS2->DatabaseSearch Validation Manual Validation of MS/MS Spectra DatabaseSearch->Validation Confirmation Confirmed N-Methylated Peptide Validation->Confirmation

Caption: A generalized workflow for the characterization of N-methylated peptides.

Distinguishing N-Methylation from Other +14 Da Modifications

While N-methylation is a common source of a +14 Da mass shift, it is not the only one. Researchers must be aware of other potential isobaric modifications to avoid misinterpretation. For instance, the substitution of an asparagine residue with two alanines can also result in a similar mass difference. Careful analysis of the fragmentation pattern is key. The specific fragmentation pathways of N-methylated peptides, especially the neutral loss of the methyl group under certain conditions, can provide diagnostic ions that help differentiate it from other modifications. Furthermore, high-resolution mass spectrometry can aid in distinguishing between modifications with very similar but not identical masses.

By employing a combination of robust experimental protocols, appropriate fragmentation techniques, and rigorous data analysis, researchers can confidently confirm the +14 Da mass shift associated with N-methylation. This level of analytical rigor is essential for advancing our understanding of the biological roles of this important post-translational modification and for the successful development of innovative peptide-based therapeutics.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Assessment of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analysis of peptides containing N-methylated residues presents a unique set of challenges. N-methylation, a critical modification for enhancing peptide stability and efficacy, introduces analytical complexities such as the potential for cis/trans isomerism and altered hydrophobicity.[1] This guide provides an objective comparison of the primary analytical techniques used for the comprehensive purity assessment of these modified peptides. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal analytical strategy for their specific needs.

The incorporation of N-methylated amino acids into therapeutic peptides is a widely adopted strategy to improve their pharmacokinetic properties.[1][2][3] However, this modification can lead to the presence of multiple conformers, primarily cis/trans isomers of the N-methylated amide bond, which may appear as multiple peaks in a chromatogram for a single peptide.[1][4] Therefore, robust analytical methods are crucial for accurate purity assessment, characterization, and quantification.[1] A multi-faceted approach, often combining several techniques, is essential to ensure the identity, purity, and quality of these complex molecules.[4][5]

Core Analytical Techniques: A Comparative Overview

A robust validation and purity assessment strategy for N-methylated peptides relies on a combination of chromatographic, spectrometric, and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE) are the cornerstones of this analytical toolkit. Each technique provides distinct and complementary information.[4][6][7]

TechniquePrimary Information ProvidedKey Considerations for N-MethylationSensitivityThroughput
RP-HPLC-UV Purity assessment and quantification.[4]N-methylation typically increases hydrophobicity, leading to longer retention times.[4] Can reveal isomeric impurities, which may manifest as multiple peaks for a single entity.[1][4]ModerateHigh
LC-MS Molecular weight confirmation, amino acid sequence, and localization of N-methylation.[1][8]Confirms the +14.01565 Da mass shift of methylation.[4][8] Fragmentation patterns (MS/MS) can be altered, requiring careful interpretation to localize the modification.[4]High (femtomole to picomole)[4]High
NMR Spectroscopy 3D structure, cis/trans isomer ratio in solution, secondary structure, and confirmation of N-methylation site.[1][9]The absence of an amide proton and the potential for cis/trans isomerization complicate spectral analysis and structure determination.[9]Low (requires >95% pure sample at 0.1-5 mM concentration)[10]Low
Capillary Electrophoresis (CE) Orthogonal purity assessment, separation of charged/isomeric species.[6][11]Separates based on charge-to-size ratio, offering an alternative selectivity to RP-HPLC.[12] Can be effective for complex samples and offers high resolution.[11]HighModerate

Detailed Methodologies and Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry-standard method for assessing the purity of synthetic peptides.[4] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. For N-methylated peptides, the key challenge is often the chromatographic separation of cis/trans isomers, which can be influenced by temperature, solvent, and gradient slope.[1]

Experimental Protocol: Purity Assessment by Analytical RP-HPLC

This protocol outlines a general method for determining the purity of a synthetic N-methylated peptide using RP-HPLC with UV detection.[1][5]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized N-methylated peptide.[1]

    • Dissolve the peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a final concentration of 1 mg/mL.[1]

    • Vortex the sample until the peptide is fully dissolved.[1]

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[1]

  • Chromatographic Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]

    • Mobile Phase A: 0.1% (v/v) TFA in water.[5]

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[5]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[5] A shallower gradient may be needed to resolve isomers.[13]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30-45°C. Elevated temperatures can sometimes help in coalescing cis/trans isomer peaks.[1]

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[1][5]

    • Injection Volume: 5-20 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.[1]

    • Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[1]

    • Note the presence of significant secondary peaks, which may correspond to impurities (e.g., deletion sequences, incompletely deprotected groups) or cis/trans isomers.[1][14][15]

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for purity assessment, it does not confirm the identity of the peaks. LC-MS is the definitive technique for confirming the molecular weight of the N-methylated peptide and identifying impurities.[1][8] Tandem MS (MS/MS) is used to fragment the peptide, which helps to confirm the amino acid sequence and pinpoint the exact location of the N-methyl group.[4]

Experimental Protocol: Identity Confirmation by LC-MS/MS

This protocol provides a general workflow for the identification and sequence confirmation of an N-methylated peptide.[1][5][8]

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a solvent compatible with MS (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.[8]

  • LC-MS/MS Analysis:

    • LC System: UPLC or HPLC system coupled to a mass spectrometer.[5]

    • Column: C18 stationary phase, often with a smaller internal diameter (e.g., 2.1 mm) and particle size (e.g., 1.7 µm).[1]

    • Mobile Phase A: 0.1% (v/v) Formic Acid in water.[1]

    • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile. (Formic acid is a volatile modifier suitable for MS, unlike TFA which can cause signal suppression).[1][14]

    • Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.[1]

    • Gradient: A suitable gradient to elute the peptide, similar to the analytical HPLC method.[8]

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).[5][8]

    • MS Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight.[8] Perform data-dependent MS/MS fragmentation on the most abundant precursor ions.

  • Data Analysis:

    • Deconvolute the mass spectrum from the main LC peak to determine the experimental molecular weight.[8]

    • Compare the experimental mass to the theoretical mass. The N-methylation will result in a mass increase of 14.01565 Da per methylation site compared to the non-methylated analogue.[8]

    • Analyze the MS/MS fragmentation data (b- and y-ions) to confirm the peptide sequence and verify the location of the +14 Da mass shift on the correct residue.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed atomic-level information about the peptide's structure, conformation, and the presence of isomers in solution.[9][10] For N-methylated peptides, 2D NMR experiments like ROESY are crucial for determining the cis/trans ratio of the N-methylated amide bond and for 3D structure elucidation.[9]

Experimental Protocol: Structural Analysis by NMR

This protocol outlines key experiments for the structural characterization of an N-methylated peptide.[9]

  • Sample Preparation:

    • Dissolve a highly pure (>95%) sample of the peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture like H₂O/D₂O 9:1) to a final concentration of 1-5 mM.[9][10]

    • Adjust the pH as needed to ensure solubility and stability.[10]

  • NMR Experiments:

    • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to get a general overview of the sample, assess its purity, and observe general folding characteristics.[9] The N-methyl group will typically appear as a singlet around 2.5-3.5 ppm.

    • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of individual amino acid residues.[9]

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY spectrum. This is critical for observing through-space correlations between protons, which helps to sequence the peptide and determine the cis/trans conformation around the N-methylated bond.[9]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire this spectrum to aid in the assignment of proton and carbon resonances, which can definitively confirm the site of N-methylation.[9]

  • Data Analysis:

    • Process and assign the NMR spectra to identify all proton and carbon signals.

    • Analyze ROESY cross-peaks to determine the peptide's 3D structure and the ratio of cis/trans isomers.

    • Confirm the location of the N-methyl group through HSQC and HMBC correlations.

Workflow and Visualization

A comprehensive analysis of a newly synthesized N-methylated peptide requires an integrated workflow. The process typically begins with purification and initial purity checks, followed by identity confirmation and in-depth structural characterization.

Purity_Assessment_Workflow cluster_0 Synthesis & Purification cluster_1 Purity & Identity Assessment cluster_2 In-depth Structural Characterization cluster_3 Final Product Characterization Crude Crude N-methylated Peptide Synthesis Purify Preparative HPLC Crude->Purify Purification HPLC Analytical RP-HPLC Purify->HPLC NMR NMR Spectroscopy (1D/2D) Purify->NMR CE Capillary Electrophoresis (Orthogonal Purity) Purify->CE LCMS LC-MS HPLC->LCMS Peak Identification Purity Purity (%) HPLC->Purity LCMSMS LC-MS/MS LCMS->LCMSMS Sequencing Identity Molecular Weight & Sequence Confirmed LCMS->Identity LCMSMS->Identity Structure 3D Structure & Isomer Ratio NMR->Structure CE->Purity

Caption: General workflow for synthesis and analysis of N-methylated peptides.

Conclusion

The analysis of N-methylated peptides requires a thoughtful and multi-faceted approach. RP-HPLC with UV detection remains a valuable and accessible tool for routine purity assessments, particularly in a quality control environment.[1] However, for comprehensive characterization, including identity confirmation, sequence verification, and the unambiguous localization of N-methylation, LC-MS is the superior and often necessary technique.[1] Furthermore, for a complete understanding of the structural consequences of N-methylation, such as the determination of cis/trans isomer ratios and three-dimensional conformation, NMR spectroscopy is indispensable.[9] By combining these powerful analytical tools, researchers can ensure the quality, purity, and structural integrity of their N-methylated peptides, paving the way for successful drug development and scientific discovery.

References

Unlocking Enhanced Peptide Therapeutics: A Comparative Analysis of N-Methylated Amino Acid Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide-based therapeutics is ongoing. N-methylated amino acid building blocks represent a pivotal advancement in peptide design, offering significant improvements in stability, permeability, and conformational control. This guide provides a comprehensive comparison of N-methylated and non-methylated amino acids, supported by experimental data and detailed methodologies to inform strategic decisions in drug discovery.

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of an amino acid, is a subtle yet powerful modification. This alteration dramatically enhances a peptide's pharmacokinetic properties by overcoming key limitations of their natural counterparts, such as susceptibility to enzymatic degradation and poor membrane permeability.[1][2]

Performance Under the Microscope: A Quantitative Comparison

The incorporation of N-methylated amino acids into a peptide sequence yields quantifiable improvements across several key performance metrics.

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to proteolytic enzymes.[1] This enhanced stability is primarily attributed to steric hindrance; the methyl group disrupts the hydrogen-bonding patterns recognized by proteases and physically obstructs their access to the scissile peptide bond.[3] This leads to a substantially longer in vivo half-life, a critical factor for therapeutic efficacy.

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptideNon-methylatedTrypsin~2.5 min-
(DKLYWWEFL)N-Me-Asp (at P2 position)Trypsin3 h72x
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000x
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000x
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000x
Data sourced from a study on N-methyl scanning mutagenesis.[3]
Impact on Receptor Binding Affinity

The conformational constraints imposed by N-methylation can significantly influence a peptide's binding affinity for its target receptor. This can be leveraged to either enhance potency or improve selectivity between receptor subtypes. However, the position of N-methylation is crucial, as it can also lead to a decrease in affinity.

Somatostatin Analogues (Binding Affinity, Ki in nM)

AnaloguehSSTR1hSSTR2hSSTR3hSSTR4hSSTR5
Parent Peptide1.80.815.320.44.3
N-Me-Phe61.30.910.115.23.9
N-Me-Trp8>10001.2>1000>1000>1000
N-Me-Lys92.50.48.711.52.1
Data adapted from a study on N-methylated somatostatin analogues.[4]

Cyclic Enkephalin Analogues (Binding Affinity, Ki in nM)

Peptideμ-receptorδ-receptorκ-receptor
Parent Peptide 10.8152500
N-Me-Phe4 of Parent 11.281800
Parent Peptide 21.51.83500
N-Me-Tyr1 of Parent 22535>10000
Data adapted from a study on N-methylated cyclic enkephalin analogues.[4]
Improved Membrane Permeability

N-methylation can enhance a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors and increasing lipophilicity.[1][5] This modification lowers the energetic barrier for the peptide to transition from an aqueous environment to the hydrophobic lipid bilayer.

Peptide SequenceN-MethylationApparent Permeability (Papp) in Caco-2 cells (10-6 cm/s)
cyclo(Leu-Leu-Leu-Leu-Pro-Tyr)None< 0.1
cyclo(Leu-NMeLeu-Leu-Leu-Pro-Tyr)Single1.2
cyclo(Leu-NMeLeu-Leu-NMeLeu-Pro-Tyr)Double4.5
Data is representative and compiled from multiple studies on cyclic peptides.[6]

Experimental Corner: Key Methodologies

Reproducible and reliable data are the bedrock of scientific advancement. This section provides detailed protocols for key experiments used to evaluate the performance of N-methylated amino acid building blocks.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The incorporation of N-methylated amino acids into a peptide chain via SPPS requires specific considerations due to the steric hindrance of the N-methyl group.

On-Resin N-Methylation Protocol (Fukuyama-Mitsunobu Reaction)

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of 20% piperidine in dimethylformamide (DMF).

  • Sulfonylation: The exposed free amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base such as diisopropylethylamine (DIEA) in DMF. This step protects the amine and renders the sulfonamide proton acidic.

  • Methylation: The sulfonamide is then methylated using a methylating agent, such as methyl p-toluenesulfonate or methyl iodide, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate.

  • Desulfonylation: The o-NBS protecting group is removed by treatment with a thiol, typically 2-mercaptoethanol, in the presence of a base like DBU in DMF, to reveal the N-methylated amine.

  • Coupling of the next amino acid: The subsequent Fmoc-protected amino acid is coupled to the newly formed N-methylated amine. Due to the increased steric hindrance and reduced nucleophilicity of the secondary amine, this step often requires a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[7]

Resin Resin-Bound Peptide (Free N-terminus) Sulfonylation Sulfonylation (o-NBS-Cl, DIEA) Resin->Sulfonylation Methylation Methylation (CH3I or (CH3)2SO4, DBU) Sulfonylation->Methylation Desulfonylation Desulfonylation (Mercaptoethanol, DBU) Methylation->Desulfonylation Coupling Coupling of next Fmoc-AA-OH (HATU/PyAOP) Desulfonylation->Coupling N_Me_Peptide N-Methylated Peptide (Ready for next cycle) Coupling->N_Me_Peptide

On-resin N-methylation workflow during SPPS.
Proteolytic Stability Assay

This assay quantifies the resistance of a peptide to enzymatic degradation.

  • Peptide Preparation: Synthesize and purify both the N-methylated and non-methylated versions of the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity of the peptides by mass spectrometry.

  • Reaction Setup: Dissolve the peptide in an appropriate assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Addition: Initiate the degradation by adding a solution of the protease (e.g., trypsin, chymotrypsin, or human serum) to the peptide solution. The enzyme-to-substrate ratio is typically in the range of 1:20 to 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or by rapid heating.

  • Analysis: Analyze the samples by RP-HPLC. The amount of intact peptide remaining at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t½) of the peptide is then calculated from the degradation curve.

Start Peptide Solution (N-methylated & Non-methylated) Add_Enzyme Add Protease (e.g., Trypsin, Serum) Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., TFA) Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Workflow for a proteolytic stability assay.
Caco-2 Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of potential drug candidates.

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a confluent monolayer that mimics the intestinal epithelial barrier.

  • Monolayer Integrity Test: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Setup: Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add fresh HBSS to the basolateral (receiver) compartment.

  • Dosing: Add the dosing solution containing the test peptide to the apical (donor) compartment.

  • Incubation: Incubate the plates at 37°C on an orbital shaker.

  • Sampling: At predetermined time points, collect samples from the basolateral compartment and replace with fresh HBSS. At the end of the experiment, also collect a sample from the apical compartment.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Start Culture Caco-2 cells on Transwell® inserts Integrity_Test Verify Monolayer Integrity (TEER measurement) Start->Integrity_Test Dosing Add Peptide Solution to Apical Side Integrity_Test->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Sample from Basolateral Side at Time Intervals Incubation->Sampling Analysis Quantify Peptide (LC-MS/MS) Sampling->Analysis Calculation Calculate P_app Analysis->Calculation

Caco-2 cell permeability assay workflow.

Conclusion

The strategic incorporation of N-methylated amino acid building blocks is a proven and powerful approach to enhancing the therapeutic potential of peptides. By improving proteolytic stability, modulating receptor affinity, and increasing membrane permeability, N-methylation addresses some of the most significant challenges in peptide drug development. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and accelerate the design of next-generation peptide therapeutics.

References

A Comparative Guide to Fmoc-N-methylglycine Hydrate vs. Anhydrous Form in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of reagents is paramount to achieving high yields and purity. Among the vast array of available amino acid derivatives, Fmoc-N-methylglycine, a key building block for introducing N-methylated residues to enhance peptide stability and conformational properties, is commercially available in both a hydrate and an anhydrous form. This guide provides a detailed comparison of these two forms, offering insights into their potential impact on peptide synthesis performance, supported by established chemical principles and a proposed experimental framework for direct evaluation.

Theoretical Performance Comparison

The presence of water in a peptide coupling reaction can be detrimental.[1] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are sensitive to moisture. Water can hydrolyze the activated amino acid intermediate, leading to the formation of the carboxylic acid, which is unable to participate in the coupling reaction. This can result in lower coupling efficiency and the generation of deletion sequences in the final peptide product. Furthermore, water can also deactivate the coupling reagent itself.[1][2]

Based on these principles, the anhydrous form of Fmoc-N-methylglycine is theoretically superior for peptide synthesis due to the exclusion of water from the reaction environment. This is expected to translate into higher coupling efficiency, improved peptide purity, and more consistent yields.

Data Presentation: A Framework for Comparison

To empirically validate the theoretical advantages of the anhydrous form, a head-to-head comparison is necessary. The following table outlines the key performance indicators that should be measured in such a study, with hypothetical data illustrating the expected outcomes.

Performance MetricFmoc-N-methylglycine HydrateFmoc-N-methylglycine AnhydrousExpected Outcome
Coupling Efficiency (%) 85-95%>99%Anhydrous form leads to more complete coupling.
Crude Peptide Purity (%) 70-80%>90%Higher purity due to fewer deletion sequences.
Final Peptide Yield (mg) LowerHigherImproved efficiency translates to higher overall yield.
Deletion Peptide (%) 5-15%<1%Reduced hydrolysis of activated ester minimizes deletions.
Reagent Equivalents Needed May require >1.0 eq.1.0 eq. sufficientLess excess reagent needed for complete reaction.

Experimental Protocols for Comparative Analysis

To generate the data presented above, the following experimental protocol can be employed. This protocol outlines a standard solid-phase peptide synthesis workflow for coupling Fmoc-N-methylglycine to a growing peptide chain on a solid support.

Materials
  • Rink Amide resin (or other suitable solid support)

  • Fmoc-N-methylglycine hydrate

  • Fmoc-N-methylglycine anhydrous

  • HATU or HBTU as coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Experimental Workflow

The following diagram illustrates the key steps in the comparative experimental workflow.

G cluster_0 Resin Preparation cluster_1 Fmoc Deprotection cluster_2 Coupling Reaction (Parallel Experiments) cluster_hydrate Hydrate Form cluster_anhydrous Anhydrous Form cluster_3 Post-Coupling cluster_4 Peptide Cleavage and Analysis swell_resin Swell Rink Amide Resin in DMF deprotection Treat with 20% Piperidine in DMF swell_resin->deprotection wash_after_deprotection Wash with DMF, DCM, MeOH deprotection->wash_after_deprotection activate_hydrate Activate Fmoc-N-methylglycine Hydrate with HATU/DIPEA wash_after_deprotection->activate_hydrate activate_anhydrous Activate Fmoc-N-methylglycine Anhydrous with HATU/DIPEA wash_after_deprotection->activate_anhydrous couple_hydrate Couple to Resin activate_hydrate->couple_hydrate wash_after_coupling Wash with DMF, DCM, MeOH couple_hydrate->wash_after_coupling couple_anhydrous Couple to Resin activate_anhydrous->couple_anhydrous couple_anhydrous->wash_after_coupling kaiser_test Perform Kaiser Test (optional) wash_after_coupling->kaiser_test cleavage Cleave Peptide from Resin with TFA Cocktail kaiser_test->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation analysis Analyze by HPLC and MS precipitation->analysis

Caption: Comparative workflow for evaluating Fmoc-N-methylglycine forms.

Detailed Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove residual piperidine and byproducts.

  • Coupling Reaction (to be performed in parallel for both hydrate and anhydrous forms):

    • In a separate vessel, dissolve 1.0 equivalent of either Fmoc-N-methylglycine hydrate or anhydrous in DMF.

    • Add 0.95 equivalents of HATU and 2.0 equivalents of DIPEA.

    • Allow the activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Post-Coupling Wash: Wash the resin with DMF, DCM, and MeOH to remove unreacted reagents and byproducts.

  • Kaiser Test (Optional): Perform a Kaiser test to check for the presence of free primary amines, which would indicate incomplete coupling.

  • Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.

  • Analysis: Analyze the crude and purified peptide by HPLC to determine purity and by mass spectrometry to confirm the molecular weight and identify any deletion sequences.

Logical Relationship of Reagent Choice to Outcome

The decision to use the hydrate or anhydrous form of Fmoc-N-methylglycine directly influences the reaction conditions, which in turn dictates the success of the peptide synthesis. The following diagram illustrates this logical relationship.

G cluster_0 Reagent Choice cluster_1 Reaction Environment cluster_2 Coupling Reaction cluster_3 Peptide Synthesis Outcome hydrate Fmoc-N-methylglycine Hydrate water_present Water Present hydrate->water_present anhydrous Fmoc-N-methylglycine Anhydrous water_absent Water Absent anhydrous->water_absent hydrolysis Hydrolysis of Activated Ester water_present->hydrolysis efficient_coupling Efficient Coupling water_absent->efficient_coupling low_purity Lower Purity & Yield hydrolysis->low_purity high_purity Higher Purity & Yield efficient_coupling->high_purity

Caption: Impact of reagent choice on synthesis outcome.

Conclusion

Based on fundamental principles of peptide chemistry, the anhydrous form of Fmoc-N-methylglycine is the recommended choice for solid-phase peptide synthesis. The absence of water of hydration is expected to lead to higher coupling efficiencies, resulting in purer peptides and higher overall yields. While direct comparative data is lacking in the literature, the provided experimental protocol offers a clear framework for researchers to conduct their own evaluations and confirm the theoretical advantages of the anhydrous reagent. For those in drug development and other high-stakes research areas, the use of the anhydrous form can contribute to more reliable and reproducible synthesis of N-methylated peptides.

References

A Researcher's Guide to the Validation of N-Methyl Group Localization in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptide-based therapeutics is a proven method for enhancing proteolytic stability, increasing membrane permeability, and constraining conformation for improved efficacy.[1][2] However, these benefits are accompanied by the analytical challenge of unambiguously confirming the precise location of the N-methyl group. This guide provides an objective comparison of the primary analytical techniques for validating N-methyl group localization, complete with supporting data and detailed experimental protocols.

The introduction of a methyl group to the backbone amide nitrogen of a peptide chain imparts a mass increase of 14.01565 Da.[1] While this mass shift is readily detectable, pinpointing which specific amide has been modified requires more sophisticated analytical strategies. A multi-faceted approach, primarily leveraging Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), is essential for comprehensive validation.[1]

Core Analytical Techniques: A Comparative Overview

A robust validation strategy for N-methylated peptides relies on the integration of multiple analytical techniques. Each method provides distinct yet complementary information crucial for a comprehensive structural elucidation.

TechniquePrimary Information ProvidedKey Considerations for N-MethylationSensitivityThroughput
Mass Spectrometry (MS) Molecular weight confirmation and amino acid sequence.Confirms the +14.01565 Da mass shift of methylation.[3] Fragmentation patterns (MS/MS) can be altered, requiring careful interpretation to localize the modification.[1]High (femtomole to picomole)High
Tandem MS (MS/MS) Precise localization of the N-methyl group.The choice of fragmentation method (CID, HCD, ETD) is critical for preserving the modification and generating informative fragment ions.[3]High (femtomole to picomole)High
NMR Spectroscopy Three-dimensional structure and conformational dynamics.The absence of an amide proton and the potential for cis/trans isomerization around the N-methylated peptide bond complicate spectral analysis.[4]Low (milligram)Low
HPLC / UPLC Purity assessment and quantification.N-methylation typically increases hydrophobicity, leading to a longer retention time in Reverse-Phase (RP) HPLC, which can aid in confirming successful modification.[1][5]Moderate (nanogram to microgram)High
Edman Degradation N-terminal sequence determination.Blocked N-termini due to methylation will prevent the sequencing reaction.[6][7]Moderate (picomole)Low

Mass Spectrometry: The Cornerstone of N-Methyl Peptide Validation

Mass spectrometry is the gold standard for confirming the successful incorporation and localization of N-methyl groups in peptides.[8]

Workflow for Mass Spectrometry-Based Validation

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 MS/MS Analysis cluster_3 Data Analysis Dissolve Peptide Dissolve Lyophilized Peptide LC_Separation Reverse-Phase LC Separation Dissolve Peptide->LC_Separation MS1_Scan Full MS Scan (MS1) LC_Separation->MS1_Scan Precursor_Selection Precursor Ion Selection MS1_Scan->Precursor_Selection Mass_Shift_Confirmation Confirm +14 Da Mass Shift MS1_Scan->Mass_Shift_Confirmation Fragmentation Fragmentation (CID, HCD, or ETD) Precursor_Selection->Fragmentation MS2_Scan MS/MS Scan (MS2) Fragmentation->MS2_Scan Fragment_Analysis Analyze b- and y-ion Series MS2_Scan->Fragment_Analysis Localization Localize N-methyl Group Fragment_Analysis->Localization

Caption: Generalized workflow for N-methyl peptide validation by LC-MS/MS.

Tandem Mass Spectrometry (MS/MS) for Localization

While a full MS scan confirms the mass increase, tandem MS (MS/MS) is required to pinpoint the location of the modification.[1] In Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), peptides fragment at the amide bonds, producing characteristic b- and y-ions. The N-methyl group remains attached to its residue, allowing for its localization by observing a +14 Da shift in the corresponding fragment ion series.[1] Electron Transfer Dissociation (ETD) is often preferred for labile post-translational modifications as it preserves the modification on the fragment ions.[3]

Fragmentation MethodPrimary Fragment IonsBest Suited ForPreservation of N-Methyl Group
Collision-Induced Dissociation (CID) b- and y-ionsDoubly charged peptidesCan lead to neutral loss of the modification[3]
Higher-Energy Collisional Dissociation (HCD) b- and y-ionsDoubly charged peptidesGenerally better than CID, but still susceptible to neutral loss[3]
Electron Transfer Dissociation (ETD) c- and z-ionsPeptides with charge states >2+Excellent preservation of the modification[3]
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation : Dissolve the purified, lyophilized peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.[9]

  • Liquid Chromatography (LC) : Inject 5-10 µL of the sample onto a reverse-phase C18 column. Elute the peptide using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient runs from 5% to 95% B over 30 minutes.[8]

  • Mass Spectrometry (MS) Analysis : Ionize the eluting peptides using electrospray ionization (ESI) in positive ion mode. Acquire full MS scans (MS1) over a mass-to-charge (m/z) range of 350-1500.[3]

  • Tandem Mass Spectrometry (MS/MS) : Perform data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation. For CID/HCD, isolate and fragment the selected precursor ions using a normalized collision energy. For ETD, react the precursor ions with fluoranthene radical anions.[3]

  • Data Analysis : Manually or with software, inspect the MS/MS spectra for the characteristic +14 Da mass shift in the b- or y-ion series to confirm the location of the N-methyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

NMR spectroscopy provides detailed information about the three-dimensional structure and conformational dynamics of N-methylated peptides in solution.[4] The introduction of an N-methyl group leads to the disappearance of an amide proton signal and the appearance of a new methyl proton signal in the 1H NMR spectrum.[4]

Workflow for NMR-Based Structural Analysis

cluster_0 Sample Preparation cluster_1 1D NMR cluster_2 2D NMR cluster_3 Data Analysis Sample_Prep Dissolve Peptide in Deuterated Solvent 1D_H_NMR Acquire 1D ¹H NMR Sample_Prep->1D_H_NMR TOCSY Acquire 2D TOCSY 1D_H_NMR->TOCSY ROESY_NOESY Acquire 2D ROESY/NOESY TOCSY->ROESY_NOESY Resonance_Assignment Assign Resonances TOCSY->Resonance_Assignment HSQC Acquire 2D ¹H-¹³C HSQC ROESY_NOESY->HSQC Structural_Constraints Identify Structural Constraints ROESY_NOESY->Structural_Constraints HSQC->Resonance_Assignment Resonance_Assignment->Structural_Constraints Structure_Calculation Calculate 3D Structure Structural_Constraints->Structure_Calculation

Caption: Workflow for structural analysis of N-methyl peptides by NMR.

Key 2D NMR Experiments for N-Methylated Peptides
ExperimentInformation ProvidedRelevance to N-Methylation
TOCSY (Total Correlation Spectroscopy)Identifies amino acid spin systems.Helps in assigning protons within each residue.[4]
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy)Provides through-space proton-proton correlations for 3D structure determination.ROESY is often more reliable than NOESY for N-methylated peptides to distinguish short and medium-range distances.[4]
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons.Aids in the assignment of proton and carbon resonances, particularly for the methyl groups.[4]
Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation : Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The final peptide concentration should be in the range of 1-5 mM.[4]

  • 1D ¹H NMR : Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.[4]

  • 2D TOCSY : Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of the individual amino acid residues.[4]

  • 2D ROESY : Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms to obtain through-space correlations for determining the three-dimensional structure.[4]

  • 2D ¹H-¹³C HSQC : Acquire a natural abundance ¹H-¹³C HSQC spectrum to aid in the assignment of proton and carbon resonances.[4]

  • Data Analysis : Process and analyze the spectra to assign all proton and carbon resonances and identify distance restraints from the ROESY spectrum to calculate the 3D structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-Phase HPLC (RP-HPLC) is a standard method for assessing the purity of synthetic peptides.[1] The N-methylation of an amide bond reduces its hydrogen bonding capacity and slightly increases its hydrophobicity, typically resulting in a noticeable increase in retention time compared to its non-methylated counterpart.[1][5]

Experimental Protocol: Analytical RP-HPLC
  • Sample Preparation : Dissolve approximately 1 mg of the lyophilized N-methylated peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid in water) to a final concentration of 1 mg/mL.[9]

  • HPLC System : Use a C18 column with a particle size of 3-5 µm.

  • Mobile Phases : Mobile phase A: 0.1% TFA in water. Mobile phase B: 0.1% TFA in acetonitrile.

  • Gradient : A linear gradient from 5% to 95% mobile phase B over 30 minutes at a flow rate of 1 mL/min.

  • Detection : Monitor the elution profile using UV detection at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[9]

  • Data Analysis : Integrate the peaks in the chromatogram to determine the purity of the N-methylated peptide.[9]

Edman Degradation: A Classical but Limited Approach

Edman degradation is a method for sequencing amino acids from the N-terminus of a peptide.[10] However, if the N-terminal amino acid is N-methylated, the reaction with phenyl isothiocyanate is blocked, and the sequencing process will not proceed.[6][7] This makes Edman degradation a useful negative-mode validation tool for N-terminal methylation but unsuitable for localizing internal N-methyl groups.

Conclusion

The comprehensive validation of N-methyl group localization in peptides requires an integrated analytical approach. Mass spectrometry, particularly tandem MS, is indispensable for confirming the mass and pinpointing the location of the modification. NMR spectroscopy provides invaluable insights into the structural consequences of N-methylation. HPLC is a robust method for assessing purity and confirming the increased hydrophobicity associated with N-methylation. While Edman degradation has its limitations, it can be a useful tool for confirming N-terminal modifications. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of their synthesized N-methylated peptides, a critical step in the development of novel peptide-based therapeutics.

References

Navigating the Maze: A Comparative Guide to Retention Time Shifts in HPLC for N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analysis of N-methylated peptides by High-Performance Liquid Chromatography (HPLC) presents unique challenges and considerations. N-methylation, a key modification for enhancing the pharmacokinetic properties of therapeutic peptides, significantly alters their behavior on reversed-phase (RP) HPLC columns, primarily impacting their retention time. This guide provides an objective comparison of the HPLC performance of N-methylated peptides against their non-methylated counterparts, supported by experimental data, detailed methodologies, and visual aids to inform analytical strategy.

The introduction of a methyl group on a backbone amide nitrogen fundamentally changes a peptide's physicochemical properties. This modification enhances metabolic stability and membrane permeability but also introduces analytical complexities such as altered hydrophobicity and the potential for cis/trans isomerism, which can complicate chromatographic profiles.[1] Understanding the impact of N-methylation on HPLC retention time is crucial for accurate analysis, purification, and characterization of these modified peptides.

The Impact of N-Methylation on HPLC Retention Time

In reversed-phase HPLC, separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[1] N-methylation increases the hydrophobicity of a peptide by replacing a polar N-H group with a non-polar N-CH₃ group. This increased lipophilicity leads to stronger interactions with the non-polar stationary phase (e.g., C18), resulting in a longer retention time compared to the analogous non-methylated peptide under identical chromatographic conditions.

Several factors can influence the magnitude of this retention time shift, including the position and number of N-methylated residues within the peptide sequence, the surrounding amino acid sequence, and the overall three-dimensional structure of the peptide.[2]

Comparative Analysis of Retention Times

The following table summarizes experimental data illustrating the shift in retention time upon N-methylation of a model peptide.

Peptide SequenceModificationRetention Time (minutes)
DWG-NH₂Non-methylated5.175
(N-Me)DWG-NH₂N-methylated5.528

This data is an illustrative example derived from published research; absolute retention times will vary based on the specific HPLC system and conditions.[2]

Alternative Analytical Techniques: HPLC-UV vs. LC-MS

While traditional RP-HPLC with UV detection is a robust method for routine purity analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) offers significant advantages for the comprehensive characterization of N-methylated peptides.[1]

FeatureRP-HPLC with UV DetectionLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on hydrophobicity; detection via UV absorbance.[1]Separation based on hydrophobicity; detection by mass-to-charge ratio.[1]
Structural Info Provides retention time and UV spectrum, no sequence information.[1]Confirms molecular weight and provides sequence data through fragmentation (MS/MS).[1]
Isomer Resolution Can separate cis/trans isomers, but peak identification is challenging.[1]Separates isomers chromatographically and confirms mass for each peak.[1]
Sensitivity Good (ng to µg range).[1]Excellent (pg to fg range).[1]
Cost Lower instrument and maintenance costs.[1]Higher initial investment and running costs.[1]

Experimental Protocols

Accurate and reproducible data are paramount in peptide analysis. Below are detailed methodologies for key experiments.

Protocol 1: Analytical RP-HPLC for Purity Assessment and Retention Time Comparison

This protocol outlines a general method for determining the purity and retention time of synthetic N-methylated and non-methylated peptides.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile) to a final concentration of 1 mg/mL.[1]

  • Vortex until fully dissolved and centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to remove insoluble material.[1]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in 80% acetonitrile.

  • Gradient: A linear gradient of 10-90% B over 20 minutes is a typical starting point.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 214 nm.[2]

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Record the retention time of the main peak for both the N-methylated and non-methylated peptides.

  • Calculate purity by dividing the main peak area by the total peak area and multiplying by 100.[1]

Protocol 2: LC-MS/MS for Identity Confirmation

This protocol provides a general workflow for confirming the identity and sequence of an N-methylated peptide.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, using a volatile mobile phase modifier like formic acid instead of TFA if direct infusion is planned.

2. LC-MS Conditions:

  • Column: C18 reversed-phase column, often with a smaller internal diameter (e.g., 2.1 mm) and particle size (e.g., 1.7 µm).[1]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in water.[1]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.[1]

  • Gradient: Adjust the gradient based on the peptide's hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.[1]

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Scan Mode: Full Scan (MS1) to detect the precursor ion and product ion scan (MS/MS) for fragmentation and sequence confirmation.[1]

3. Data Analysis:

  • Analyze the MS1 spectrum to confirm the molecular weight of the peptide.

  • Analyze the MS2 fragmentation pattern to confirm the amino acid sequence and localize the N-methylation.

Factors Influencing HPLC Retention of N-Methylated Peptides

Factors_Affecting_Retention_Time Factors Influencing HPLC Retention of N-Methylated Peptides cluster_peptide Peptide Properties cluster_hplc HPLC Conditions N_Methylation N-Methylation Hydrophobicity Increased Hydrophobicity N_Methylation->Hydrophobicity leads to RetentionTime Retention Time Shift (Typically Increased) Hydrophobicity->RetentionTime directly affects CisTrans Cis/Trans Isomerism CisTrans->RetentionTime can cause peak broadening/splitting Sequence Amino Acid Sequence & Position of N-Me Sequence->Hydrophobicity influences overall StationaryPhase Stationary Phase (e.g., C18, C8) StationaryPhase->RetentionTime interacts with MobilePhase Mobile Phase (Organic Solvent %, pH) MobilePhase->RetentionTime modulates elution Temperature Column Temperature Temperature->RetentionTime can alter selectivity & viscosity

References

Safety Operating Guide

2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this substance should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

The proper disposal of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate, also known as Fmoc-Sar-OH hydrate, requires adherence to safety protocols for handling hazardous chemical waste. This compound is classified as toxic to aquatic life with long-lasting effects, necessitating disposal through an approved waste disposal plant.[1] Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling and disposal.

Disposal Protocol

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE:

  • Safety goggles or glasses

  • Chemical-resistant gloves (e.g., nitrile)

  • Lab coat

2. Waste Collection:

  • Solid Waste: Collect the solid this compound in a clearly labeled, sealable container designated for hazardous chemical waste.

  • Contaminated Materials: Any items contaminated with the chemical, such as weighing paper, gloves, and pipette tips, should also be placed in the designated hazardous waste container.

  • Solutions: If the compound is in a solution, it should be collected in a sealed, labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.

3. Labeling:

  • The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area for hazardous waste pickup. Keep it away from incompatible materials, such as strong oxidizing agents.[1]

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company. Follow their specific procedures for pickup and documentation.

Important Considerations:

  • Do not flush this chemical into the sanitary sewer system or any surface water.[1]

  • Do not dispose of this chemical in standard laboratory or municipal trash.

  • In case of a spill, avoid dust formation.[1] Sweep up the material and place it into a suitable container for disposal.[1]

Chemical Hazard Information

Hazard ClassificationDescription
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]
Skin Contact May cause allergic skin reaction.[1] Wash with plenty of soap and water if contact occurs.[1]
Eye Contact Rinse immediately with plenty of water for at least 15 minutes.[1]
Ingestion If swallowed, seek immediate medical assistance.[1]
Inhalation Avoid breathing dust.[1] If inhaled, remove to fresh air.[1]

Disposal Workflow

start Start: Need to dispose of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl) (methyl)amino)acetic acid hydrate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled, sealed container for solid hazardous waste. waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed container for liquid hazardous waste. waste_type->liquid_waste Liquid storage Store waste container in a designated secure area. solid_waste->storage liquid_waste->storage disposal Arrange for pickup by EHS or a licensed waste disposal company. storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in research and development. This guide provides comprehensive, step-by-step procedures for the safe use of 2-((((9H-Fluoren-9-YL)methoxy)carbonyl)(methyl)amino)acetic acid hydrate, also known as Fmoc-Sarcosine hydrate or Fmoc-N-methylglycine hydrate. Adherence to these guidelines is paramount for ensuring personnel safety and maintaining the integrity of experimental work.

This compound is a derivative of the amino acid glycine and is commonly used in peptide synthesis. While specific toxicity data is limited, it should be handled with the care accorded to all laboratory chemicals. The primary risks are associated with the inhalation of dust and contact with eyes or skin.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect eyes from splashes of dust or liquids.[1]
Face shieldRecommended for full facial protection against splashes, to be worn in conjunction with safety glasses or goggles.[1][2]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable. It is recommended to wear two pairs of powder-free gloves. Gloves should be changed immediately if they become contaminated, torn, or punctured.[1]
Body Protection Laboratory coat or gownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to protect against splashes and skin contact.[1]
Respiratory Protection N95 or P1 respiratorUse a respirator to prevent the inhalation of dust or aerosols, particularly when handling the powder form or if adequate ventilation is not available.[2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Before use, allow the container of this compound to reach room temperature to prevent moisture condensation.

  • Assemble all necessary materials, including the chemical, solvents, and reaction vessels, inside the fume hood.[1]

2. Weighing and Dissolving:

  • To prevent the generation of dust, handle the solid form of the compound carefully.

  • Use a spatula to transfer the desired amount of the chemical from its container to a weighing vessel.

  • When preparing solutions, slowly add the solid to the solvent while stirring to avoid splashing.

3. Spill Cleanup:

  • In the event of a spill, use appropriate personal protective equipment during the cleanup process.

  • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material into a sealed container for proper disposal as chemical waste.

  • Decontaminate the affected surfaces.

  • Prevent the spilled material from entering drains or waterways.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled with the contents.

Workflow for Safe Handling

prep Preparation - Work in fume hood - Eyewash/shower accessible - Equilibrate chemical weigh Weighing & Dissolving - Handle powder carefully - Add solid to solvent slowly prep->weigh Proceed with experiment spill Spill Cleanup - Use PPE - Absorb with inert material - Decontaminate surface weigh->spill If spill occurs disposal Disposal - Dispose as chemical waste - Follow regulations - Label containers weigh->disposal After experiment completion spill->disposal Dispose of cleanup materials

Caption: This diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。